molecular formula C6H9ClN2O B1377892 4-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1404373-78-9

4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B1377892
CAS No.: 1404373-78-9
M. Wt: 160.6 g/mol
InChI Key: DQWKNROHCZYSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKNROHCZYSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404373-78-9
Record name 4-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative of interest in chemical and pharmaceutical research. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation development, analytical method development, and regulatory compliance.[1][2] These properties govern the compound's behavior from initial synthesis and purification to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide provides an in-depth overview of the known and predicted physicochemical characteristics of this compound. It is structured to provide not only raw data but also the scientific rationale behind the experimental methodologies used for their determination, in line with the principles outlined in international guidelines such as the ICH Q6A specifications for new drug substances.[3][4][5]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in its characterization. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 1404373-78-9[3][5][6]
Molecular Formula C₆H₉ClN₂O[5][6][7]
Molecular Weight 160.60 g/mol [7][8][9]
IUPAC Name 4-amino-1-methylpyridin-2-one;hydrochloride[5][7]
Synonyms 4-amino-1-methyl-2(1H)-pyridinone hydrochloride[1][3]
InChI Key DQWKNROHCZYSEE-UHFFFAOYSA-N[3][7]
Molecular Structure Visualization

The molecular structure dictates the compound's intrinsic properties, including its polarity, ability to form hydrogen bonds, and overall shape.

workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Stability Assessment identity Structure Confirmation (NMR, MS) purity Purity Assay (HPLC, UPLC) identity->purity solubility Aqueous Solubility (OECD 105) purity->solubility pka pKa Determination (Potentiometric Titration) solubility->pka logp Lipophilicity (logP/logD) (Shake-Flask, HPLC) pka->logp melting_point Melting Point & Thermal Behavior (DSC, Capillary) polymorphism Polymorph & Crystallinity Screen (XRPD, DSC) logp->polymorphism particle_size Particle Size & Morphology (Laser Diffraction, Microscopy) polymorphism->particle_size hygroscopicity Hygroscopicity (DVS) particle_size->hygroscopicity stability Forced Degradation & ICH Stability Studies hygroscopicity->stability

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and validate this compound with a high degree of purity and confidence.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, a substituted pyridinone, is a common scaffold in a variety of biologically active molecules. The presence of an amino group and a methylated nitrogen atom within the pyridinone ring imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. A thorough understanding of its synthesis and a robust analytical characterization are paramount for its effective application in drug discovery pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1404373-78-9[1]
Molecular Formula C₆H₉ClN₂O[1]
Molecular Weight 160.60 g/mol [1]
IUPAC Name 4-amino-1-methylpyridin-2-one;hydrochloride
Appearance White to off-white solid
Purity Typically >97%

Synthetic Pathway and Rationale

The synthesis of this compound can be strategically approached in a two-step process starting from the commercially available 4-aminopyridin-2-ol. This pathway involves the selective N-methylation of the pyridinone nitrogen, followed by the formation of the hydrochloride salt to enhance stability and solubility.

Synthesis_Workflow Start 4-Aminopyridin-2-ol Step1 N-Methylation Start->Step1 Intermediate 4-Amino-1-methylpyridin-2(1H)-one Step1->Intermediate Step2 Salt Formation (HCl) Intermediate->Step2 FinalProduct 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride Step2->FinalProduct

A high-level overview of the synthetic workflow.

The choice of a methylation agent is critical to ensure selective alkylation at the nitrogen atom of the pyridinone ring over the exocyclic amino group. Reagents such as dimethyl sulfate or methyl iodide are commonly employed for such transformations. The subsequent conversion to the hydrochloride salt is a standard procedure to improve the handling and aqueous solubility of the final compound.

Experimental Protocols

Part 1: Synthesis of 4-Amino-1-methylpyridin-2(1H)-one

This procedure details the N-methylation of 4-aminopyridin-2-ol.

Materials:

  • 4-Aminopyridin-2-ol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4-aminopyridin-2-ol (1.0 eq.) in anhydrous DMF, add sodium hydroxide (1.1 eq.) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Amino-1-methylpyridin-2(1H)-one.

Part 2: Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 4-Amino-1-methylpyridin-2(1H)-one

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified 4-Amino-1-methylpyridin-2(1H)-one in a minimal amount of a suitable solvent like isopropanol.

  • To this solution, add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate will form. Continue the addition until no further precipitation is observed.

  • Stir the suspension for an additional 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Characterization and Data Interpretation

A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Characterization_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis (CHN) Sample->EA Purity Purity Confirmation (>97%) NMR->Purity MS->Purity FTIR->Purity EA->Purity

Workflow for the analytical characterization of the final product.
Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group (singlet, ~3.3-3.5 ppm), aromatic protons on the pyridinone ring (doublets and a singlet, ~5.8-7.5 ppm), and amino protons (broad singlet, exchangeable with D₂O).
¹³C NMR Resonances for the N-methyl carbon (~30-35 ppm), aromatic carbons of the pyridinone ring (~90-160 ppm), and the carbonyl carbon (~160-165 ppm).
Mass Spec. A molecular ion peak [M+H]⁺ corresponding to the free base (C₆H₈N₂O, m/z ≈ 125.07).
FTIR Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the pyridinone carbonyl (~1640-1660 cm⁻¹), and C=C/C-N stretching in the aromatic ring region.
Elemental Analysis Calculated values for C, H, N, and Cl should be within ±0.4% of the theoretical values for C₆H₉ClN₂O.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and analytical methods, researchers can confidently produce and validate this important chemical intermediate for its use in various stages of drug discovery and development. The provided rationale behind the synthetic strategy and the interpretation of characterization data are intended to empower scientists with a deeper understanding of the chemistry involved.

References

A Technical Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS 1404373-78-9): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a heterocyclic compound identified by CAS number 1404373-78-9. As a substituted pyridinone, this molecule represents a valuable chemical scaffold and intermediate in the field of medicinal chemistry. This guide, intended for researchers and drug development professionals, details its physicochemical properties, safety and handling protocols, logical synthetic strategies, and its significant role as a building block in the synthesis of advanced pharmaceutical agents. Particular emphasis is placed on the utility of structurally related pyridinone cores in the development of modern therapeutics, such as the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure is a pyridinone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The specific substitutions—an amino group at the 4-position and a methyl group on the ring nitrogen—confer distinct chemical properties that make it a versatile intermediate.

PropertyValueSource(s)
CAS Number 1404373-78-9[1][2][3][4][5]
IUPAC Name This compound[1][3]
Molecular Formula C₆H₉ClN₂O[1][2][3]
Molecular Weight 160.60 g/mol [2][4][6]
Physical Form Solid[1]
Purity Typically ≥97%[1][3][4]
SMILES CN1C=CC(N)=CC1=O.Cl[3][5]
InChI Key DQWKNROHCZYSEE-UHFFFAOYSA-N[1]
Storage Store at 2-8°C under an inert atmosphere.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate personal protective equipment (PPE) and engineering controls.[6]

GHS Hazard Classification
PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[1][6][7] H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[8]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: For situations where dust formation is unavoidable and ventilation is inadequate, a full-face respirator with an appropriate particulate filter is recommended.[7]

First Aid Measures
  • If Swallowed: Rinse mouth and seek immediate medical attention.[7]

  • If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.

Storage and Stability

The compound should be stored in a tightly sealed container in a dry, well-ventilated place, ideally refrigerated at 2-8°C under an inert atmosphere to prevent degradation.[1][2] It is hygroscopic and should be protected from moisture.[9] It is incompatible with strong oxidizing agents.[8][9]

Synthetic Strategies and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its synthesis can be logically deduced from established chemical principles for pyridine derivatives. The general approach involves constructing the substituted pyridinone ring and subsequently forming the hydrochloride salt.

A plausible synthetic pathway would involve the strategic introduction of the amino and N-methyl groups onto a precursor pyridine ring. The choice of starting material and reaction sequence is critical for achieving high yield and purity, avoiding unwanted side reactions. For instance, the amino group is often introduced via the reduction of a nitro-group precursor, a robust and high-yielding transformation.

G cluster_0 Generalized Synthetic Workflow Start Pyridine Precursor (e.g., 4-Nitropyridine derivative) Step1 N-Methylation (Introduction of CH₃ group at N1) Start->Step1 Rationale: Secures the N1 position Step2 Nitro Group Reduction (Conversion of NO₂ to NH₂) Step1->Step2 Rationale: Nitro reduction is a reliable method to form the amine Step3 Salt Formation (Reaction with HCl) Step2->Step3 Rationale: Improves stability and solubility for handling End Final Product: 4-Amino-1-methylpyridin-2(1H)-one hydrochloride Step3->End

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile building block for constructing more complex and biologically active molecules. The substituted pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases.

A Key Structural Motif for Finerenone

A compelling example of the utility of this chemical class is found in the synthesis of Finerenone. A structurally similar compound, 4-Amino-5-methylpyridin-2(1H)-one, serves as a crucial intermediate in the synthesis of this drug.[10][11] Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR), approved for treating patients with chronic kidney disease associated with type 2 diabetes to reduce the risk of kidney function loss and cardiovascular events.[10][11]

The synthesis of such a complex final drug molecule relies on the availability of high-purity, well-characterized intermediates like the title compound and its analogues.[12] This underscores the importance of these foundational building blocks in the drug development pipeline.

G cluster_1 Role in Drug Discovery Pipeline Scaffold Pyridinone Core (e.g., 4-Amino-1-methylpyridin-2(1H)-one) Intermediate Key Synthetic Intermediate (e.g., 4-Amino-5-methylpyridin-2(1H)-one) Scaffold->Intermediate Provides core structure API Active Pharmaceutical Ingredient (API) (e.g., Finerenone) Intermediate->API Elaborated via synthesis Target Biological Target (Mineralocorticoid Receptor) API->Target Binds and inhibits Indication Therapeutic Indication (Chronic Kidney Disease) Target->Indication Modulates disease pathway

Caption: The hierarchical role of pyridinone intermediates in drug development.

Broader Potential in Research

Beyond Finerenone, the aminopyridine motif is explored in various other therapeutic contexts. For example, different substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), with potential applications as PET tracers for imaging inflammatory processes.[13] This demonstrates the broad applicability and chemical tractability of the pyridinone scaffold for generating novel chemical entities for both therapeutic and diagnostic purposes.

Experimental Protocol: Quality Control and Analytical Characterization

To ensure the identity, purity, and quality of this compound for research or development purposes, a standard set of analytical tests should be performed.

Objective: To verify the chemical identity and assess the purity of a supplied batch of the title compound.

Methodology:

  • Visual Inspection:

    • Examine the sample for physical appearance. It should be a solid, consistent in color and form as per supplier specifications.[1]

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds by separating the main component from any impurities.

    • Step 1 (Preparation): Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

    • Step 2 (Instrumentation):

      • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV detector set at a wavelength appropriate for the chromophore (e.g., 254 nm).

    • Step 3 (Analysis): Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

  • Structural Confirmation via Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Rationale: ¹H NMR provides detailed information about the chemical structure, confirming the presence and connectivity of protons.

    • Step 1 (Preparation): Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Step 2 (Acquisition): Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Step 3 (Interpretation): Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Rationale: MS confirms the molecular weight of the parent compound (the free base).

    • Step 1 (Preparation): Prepare a dilute solution of the sample in a suitable solvent.

    • Step 2 (Analysis): Analyze using an electrospray ionization (ESI) source in positive ion mode.

    • Step 3 (Interpretation): Look for the [M+H]⁺ ion corresponding to the free base (C₆H₈N₂O), which would have an m/z of approximately 125.14.

Analytical TechniqueExpected ResultPurpose
HPLC A single major peak with purity >97%Quantifies purity
¹H NMR Peaks corresponding to aromatic, methyl, and amine protonsConfirms chemical structure
Mass Spectrometry [M+H]⁺ peak at m/z ≈ 125.14Confirms molecular weight of the free base

Conclusion

This compound (CAS 1404373-78-9) is more than a mere catalog chemical; it is a well-characterized, high-purity intermediate that serves as a foundational element in the complex process of drug discovery and development. Its structural relationship to key intermediates used in the synthesis of approved drugs like Finerenone highlights its relevance and utility. For researchers in medicinal chemistry, this compound offers a reliable starting point for the synthesis of novel molecular entities. A thorough understanding of its properties, handling requirements, and synthetic context is crucial for its effective and safe application in the laboratory.

References

Spectroscopic Characterization of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its substituted pyridinone scaffold. The precise structural elucidation and confirmation of purity are paramount for any research or development activities involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying principles and detailed experimental protocols for its acquisition and interpretation. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The molecular structure of the parent compound, 4-Amino-1-methylpyridin-2(1H)-one, consists of a pyridinone ring substituted with an amino group at the C4 position and a methyl group on the nitrogen atom. The hydrochloride salt form protonates one of the basic sites, influencing the electronic environment and, consequently, the spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The key structural features that will dominate the spectra are the pyridinone ring, the aromatic protons, the N-methyl group, and the amino group.

Caption: Numbering of 4-Amino-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to the hydrochloride salt's polarity. DMSO-d₆ has the advantage of not exchanging with the amino protons, allowing for their observation.

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

  • Integrate the ¹H NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-100 mg) dissolve Dissolve in Deuterated Solvent (DMSO-d6 or D2O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR transfer->instrument h1_acq ¹H NMR Acquisition (zg30, 16 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30, 1024+ scans) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: NMR experimental workflow.

¹H NMR Data (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the N-methyl group and the three aromatic protons on the pyridinone ring, in addition to the amino protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5d1HH-6Doublet due to coupling with H-5. Deshielded by the adjacent carbonyl group and ring nitrogen.
~ 6.2d1HH-5Doublet due to coupling with H-6.
~ 5.8s1HH-3Singlet, as it has no adjacent protons. Shielded relative to other aromatic protons.
~ 7.0 (broad)s2H-NH₂The chemical shift and broadness of the amino protons can vary with concentration and temperature.
~ 3.4s3HN-CH₃Singlet, characteristic of a methyl group attached to a nitrogen atom.
¹³C NMR Data (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C-2Carbonyl carbon, significantly deshielded.
~ 150C-4Carbon bearing the amino group, deshielded.
~ 140C-6Aromatic CH, deshielded by the ring nitrogen.
~ 105C-5Aromatic CH.
~ 95C-3Aromatic CH.
~ 35N-CH₃Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes will be associated with the N-H, C=O, C=C, and C-N bonds.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Materials: this compound, dry potassium bromide (KBr), agate mortar and pestle, pellet press.

  • Procedure:

    • Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Medium-StrongN-H stretchAmino group (-NH₂)
3100 - 3000MediumC-H stretchAromatic C-H
~ 2950WeakC-H stretchN-CH₃
~ 1660StrongC=O stretchAmide carbonyl
~ 1600MediumC=C stretchPyridinone ring
~ 1550MediumN-H bendAmino group (-NH₂)
~ 1250MediumC-N stretchAryl-N

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Mode: Positive ion mode is ideal to detect the cationic form of the molecule.

  • Procedure: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

Predicted Mass Spectrum

In positive ion ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated parent molecule (the cation of the salt).

m/zIon
125.07[M+H]⁺ (of the free base)

The molecular formula of the free base is C₆H₈N₂O. The exact mass is calculated as: (6 * 12.0000) + (8 * 1.0078) + (2 * 14.0031) + (1 * 15.9949) = 124.0637 u. The protonated molecule [C₆H₉N₂O]⁺ would have an m/z of approximately 125.07. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data in this guide, based on established principles of spectroscopy and analysis of related structures, offers a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

The Emerging Therapeutic Potential of 4-Aminopyridin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyridin-2-one scaffold is a heterocyclic structure of growing interest in medicinal chemistry. While its parent compound, 4-aminopyridine, is a well-established potassium channel blocker used in the management of neurological conditions, the derivatization of this core to include a 2-oxo functional group presents a unique opportunity for the development of novel therapeutic agents with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding and future potential of 4-aminopyridin-2-one derivatives, with a focus on their synthesis, established and putative biological activities, and the underlying mechanistic principles. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Introduction: The 4-Aminopyridin-2-one Scaffold - A Promising Pharmacophore

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in various biological interactions. The addition of an amino group at the 4-position and a carbonyl group at the 2-position of the pyridine ring creates the 4-aminopyridin-2-one core, a structure with a distinct electronic and steric profile. This unique arrangement of functional groups allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. While research on this specific scaffold is still in its nascent stages, preliminary studies and the well-documented activities of related compounds suggest significant therapeutic potential, particularly in the fields of oncology, neuropharmacology, and immunology.

Synthesis of 4-Aminopyridin-2-one Derivatives

The synthesis of the 4-aminopyridin-2-one core and its derivatives can be achieved through various synthetic routes. A notable example is the synthesis of fluorine-substituted 4-amino-2(1H)-pyridinones, which have been investigated for their antitumor properties.

Synthesis of Fluorinated 4-Amino-2(1H)-pyridinones

A key synthetic strategy for fluorinated derivatives begins with a highly fluorinated pyridine precursor. For instance, 4-amino-3,5-difluoro-2(1H)-pyridinone can be prepared in a multi-step synthesis starting from pentafluoropyridine[1]. Other fluoro-substituted analogs, such as 4-amino-3-fluoro-2(1H)-pyridinone and 4-amino-5-fluoro-2(1H)-pyridinone, have been obtained through the bis-defluorination of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone using hydrazine[1].

The general synthetic workflow can be conceptualized as follows:

Synthesis_Workflow Start Pentafluoropyridine Step1 Multi-step Synthesis Start->Step1 Intermediate1 4-Amino-3,5-difluoro-2(1H)-pyridinone Step1->Intermediate1 Glycosylation Standard Glycosylation Procedures Intermediate1->Glycosylation Start2 4-Amino-3,5,6-trifluoro-2(1H)-pyridinone Step2 Bis-defluorination (Hydrazine) Start2->Step2 Intermediate2 4-Amino-3-fluoro-2(1H)-pyridinone Step2->Intermediate2 Intermediate3 4-Amino-5-fluoro-2(1H)-pyridinone Step2->Intermediate3 Intermediate2->Glycosylation Intermediate3->Glycosylation Final_Products Fluorinated 3-Deazacytosine Nucleoside Analogs Glycosylation->Final_Products

Caption: Synthetic workflow for fluorinated 4-aminopyridin-2-ones.

Biological Activities of 4-Aminopyridin-2-one Derivatives

The biological activities of 4-aminopyridin-2-one derivatives are an area of active investigation. Current research points towards promising applications in cancer therapy, with strong indications for potential roles in neurodegenerative and inflammatory disorders based on the activities of structurally related compounds.

Anticancer Activity

Direct evidence for the anticancer potential of the 4-aminopyridin-2-one scaffold comes from studies on its fluorinated derivatives and their nucleoside analogs, which are considered 3-deaza analogues of 5-azacytidine (a known anticancer agent)[1]. These compounds have been evaluated for their in vitro antitumor activity against L1210 lymphoid leukemia cells[1].

CompoundID50 (M) in L1210 CellsReference
4-amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone1.07 x 10⁻⁵[1]
4-amino-3-fluoro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-2(1H)-pyridinone1.23 x 10⁻⁵[1]
4-amino-3-fluoro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-2(1H)-pyridinone tetraacetate1.25 x 10⁻⁵[1]

The mechanism of action for these compounds is likely as antimetabolites, given their structural similarity to cytidine nucleosides. They may interfere with nucleic acid synthesis and lead to cytotoxicity in rapidly dividing cancer cells.

Potential as Enzyme Inhibitors

The 4-aminopyridin-2-one scaffold holds potential as a platform for the design of various enzyme inhibitors. While direct inhibitory data on this specific scaffold is limited, insights can be drawn from the parent compound, 4-aminopyridine, and its derivatives. For instance, 4-aminopyridine itself has been studied for its interaction with cytochrome P450 (CYP) enzymes, showing weak inhibition of CYP2E1 with an estimated IC50 of 125 µM[2][3]. This suggests that derivatives of the 4-aminopyridin-2-one core could be engineered to target specific enzymes with higher potency and selectivity.

Inferred Potential in Neurodegenerative Diseases

The parent compound, 4-aminopyridine, is a well-established potassium channel blocker used to improve symptoms in patients with multiple sclerosis. By blocking voltage-gated potassium channels, it enhances neurotransmission. While the 2-oxo functional group in the 4-aminopyridin-2-one scaffold will alter its electronic properties and potential for hydrogen bonding, the core aminopyridine structure suggests that derivatives could be designed to modulate ion channels or other neurological targets. Research into peptide derivatives of 4-aminopyridine has focused on reducing toxicity while retaining therapeutic efficacy for neurodegenerative conditions, a strategy that could be applied to 4-aminopyridin-2-one derivatives as well[4].

Postulated Anti-inflammatory and Immunomodulatory Effects

The broader class of pyridin-2-one and 4-pyridone derivatives has been investigated for anti-inflammatory properties. This, coupled with the known immunomodulatory effects of some aminopyridine compounds, suggests that 4-aminopyridin-2-one derivatives could be a fruitful area of research for novel anti-inflammatory agents.

Experimental Protocols

In Vitro Antitumor Activity Assay (L1210 Leukemia Cells)

A standard protocol for evaluating the in vitro antitumor activity of 4-aminopyridin-2-one derivatives against a leukemia cell line like L1210 would involve the following steps:

  • Cell Culture: L1210 lymphoid leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ID50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start L1210 Cell Culture Step1 Seed cells in 96-well plate Start->Step1 Step2 Prepare serial dilutions of 4-aminopyridin-2-one derivatives Step1->Step2 Step3 Treat cells with compounds Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate and solubilize formazan Step5->Step6 Step7 Measure absorbance Step6->Step7 End Calculate ID50 values Step7->End

Caption: Workflow for in vitro antitumor activity assessment.

Future Directions and Conclusion

The 4-aminopyridin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The established anticancer activity of its fluorinated derivatives warrants further investigation into their mechanism of action and exploration of a broader range of cancer cell lines. Furthermore, the structural relationship to 4-aminopyridine suggests that medicinal chemistry efforts could be directed towards creating derivatives with potent and selective activity against neurological and inflammatory targets.

Future research should focus on:

  • Expansion of the chemical space: Synthesizing a diverse library of 4-aminopyridin-2-one derivatives with various substitutions to establish clear structure-activity relationships (SAR).

  • Broad biological screening: Evaluating these derivatives against a wide panel of biological targets, including kinases, ion channels, and inflammatory mediators.

  • Mechanistic studies: Elucidating the precise mechanisms of action for the most promising compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models.

References

Structure-activity relationship (SAR) studies of 4-aminopyridin-2-ones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyridin-2-ones

Abstract

The 4-aminopyridin-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this chemical class. We will dissect the core pharmacophore, explore the impact of substitutions at each key position, and present a detailed case study on the development of 4-aminopyridin-2-one derivatives as inhibitors of phosphodiesterase 4 (PDE4). This document is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices and design principles that drive the optimization of this promising scaffold.

Introduction to the 4-Aminopyridin-2-one Scaffold

Chemical Identity and Significance

The 4-aminopyridin-2-one core is a heterocyclic aromatic compound characterized by a pyridine ring bearing an amino group at the C4 position and a carbonyl group at the C2 position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an excellent starting point for library synthesis and lead optimization.[1] The parent compound, 4-aminopyridine (4-AP), is a known potassium channel blocker used to manage symptoms of multiple sclerosis, which establishes the therapeutic relevance of the aminopyridine moiety.[2][3][4] The addition of the 2-oxo functionality provides an additional point for hydrogen bonding and a rigid scaffold that can be systematically decorated with substituents to fine-tune its pharmacological properties.

Therapeutic Relevance

Derivatives of the 4-aminopyridin-2-one scaffold have been investigated for a range of therapeutic applications. Their ability to engage with various enzymes and receptors has led to their development as:

  • Phosphodiesterase (PDE) Inhibitors: Particularly for PDE4, which is involved in inflammatory pathways.[5][6]

  • Kinase Inhibitors: The rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various kinases.

  • Central Nervous System (CNS) Agents: Building on the activity of 4-AP, derivatives are explored for neurological conditions by modulating ion channels or enzyme activity.[7][8][9]

Principles of Structure-Activity Relationship (SAR)

SAR is the cornerstone of medicinal chemistry, establishing the link between a molecule's three-dimensional structure and its biological activity. The goal of an SAR study is to identify the key chemical features—the pharmacophore—responsible for a drug's effects and to understand how modifications to the molecule's periphery can enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This guide will systematically explore these relationships for the 4-aminopyridin-2-one core.

The Core Pharmacophore and Key Interaction Points

The biological activity of 4-aminopyridin-2-ones is dictated by a set of key structural features that can engage with a target protein.

  • Pyridin-2-one Ring: Forms the rigid scaffold. The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.

  • 4-Amino Group: Acts as a crucial hydrogen bond donor. This group is often essential for anchoring the molecule within the active site.

  • 2-Oxo Group: Functions as a hydrogen bond acceptor. Its position is critical for establishing specific interactions that determine selectivity.

  • N1-Position: The nitrogen atom in the ring can act as a hydrogen bond acceptor, and its substituent plays a major role in tuning solubility, cell permeability, and metabolic stability.

Caption: Key pharmacophoric features of the 4-aminopyridin-2-one scaffold.

Systematic SAR Exploration of the 4-Aminopyridin-2-one Scaffold

The process of optimizing a lead compound involves an iterative cycle of designing, synthesizing, testing, and analyzing new analogs.

SAR_Cycle A Design Analogs (Computational Modeling) B Synthesize Compounds (Chemical Synthesis) A->B C Test Biological Activity (In Vitro / In Vivo Assays) B->C D Analyze Data (Identify SAR Trends) C->D D->A Synthesis_Workflow A Start: Nitropyrimidinone B React with Active Methylene Compound (e.g., Ketoester) A->B C Add Ammonium Acetate B->C D Heat under Reflux (e.g., in Methanol) C->D E Ring Transformation Occurs D->E F Purification (Chromatography) E->F G Final Product: Functionalized 4-Aminopyridine F->G

References

In Silico Target Prediction for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides an in-depth technical framework for the in silico prediction of biological targets for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a small molecule with limited publicly available bioactivity data. Recognizing the polypharmacological nature of drugs, this document outlines a multi-faceted computational strategy, emphasizing structure-based approaches due to the absence of a known pharmacological context for this specific compound.[1][2] We will explore the causal relationships behind the selection of methodologies, from ligand preparation and pharmacophore modeling to reverse docking and virtual screening, all while maintaining scientific integrity through self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of computational target identification for novel compounds.

Introduction: The Challenge of Orphan Compounds

This compound is a small molecule available from various chemical suppliers.[3][4][5][6][7] A review of public databases, such as PubChem, reveals its chemical structure and basic physicochemical properties but a conspicuous lack of associated biological activity data or known protein targets. Such "orphan" compounds present a unique challenge in drug discovery: how do we efficiently identify their potential therapeutic applications and off-target effects without extensive, resource-intensive experimental screening?

In silico target prediction offers a powerful, cost-effective, and rapid suite of methodologies to generate testable hypotheses about a compound's molecular targets.[1][8] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.[9][10] Given the scarcity of known active ligands with similar scaffolds to this compound, this guide will focus on a workflow that heavily leverages structure-based methods. These methods utilize the three-dimensional structures of potential protein targets to predict binding interactions.[11][12][13]

The overarching strategy will be to employ a "reverse" or "inverse" docking approach, where the small molecule is screened against a large library of protein structures to identify potential binding partners.[1][14][15] This will be complemented by pharmacophore modeling to understand the key chemical features of the molecule that may be important for binding.

Foundational Methodologies in In Silico Target Prediction

A robust in silico workflow integrates multiple computational techniques to build a compelling case for potential drug-target interactions. The choice of methods is dictated by the available information about the small molecule .

Ligand-Based Approaches: Leveraging Known Actives

Ligand-based methods operate on the principle that molecules with similar structures are likely to have similar biological activities.[1] These techniques are most effective when a set of known active compounds for a particular target is available. Key ligand-based methods include:

  • Similarity Searching: This involves comparing the chemical fingerprint of the query molecule to a database of compounds with known activities.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[16][17] When multiple active ligands are known, a common pharmacophore can be generated and used to screen for other molecules that fit this model.

Due to the lack of known, structurally similar active compounds for this compound, a purely ligand-based approach is not the primary strategy. However, we will generate a pharmacophore model of the compound itself to guide our understanding of its potential interaction features.

Structure-Based Approaches: Exploiting Protein 3D Structures

When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed to predict binding.[11][13] These techniques are particularly valuable for orphan compounds.

  • Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target.[18][19] Docking algorithms use scoring functions to estimate the binding affinity, allowing for the ranking of different poses and different ligands.[1]

  • Reverse Docking: Instead of docking many compounds into a single target, reverse docking screens a single compound against a large library of protein structures.[14][15] This is a powerful tool for identifying potential on- and off-targets for a given molecule.

  • Virtual Screening: This is a high-throughput computational method that involves the rapid screening of large libraries of small molecules against a protein target to identify potential hits.[9][11][13][20][21]

Our workflow will heavily rely on reverse docking to identify a preliminary list of potential targets for this compound.

The In Silico Target Prediction Workflow: A Step-by-Step Guide

The following section details a comprehensive and self-validating workflow for predicting the targets of this compound.

Step 1: Ligand Preparation

Accurate representation of the small molecule is critical for the success of any in silico study.

Protocol:

  • Obtain the 2D structure: The structure of 4-Amino-1-methylpyridin-2(1H)-one can be obtained from PubChem (CID 13378000 for the parent compound).[22] The hydrochloride salt should be considered in terms of its likely protonation state at physiological pH.

  • Generate a 3D conformation: Use a computational chemistry tool such as Schrödinger's LigPrep to generate a low-energy 3D conformation of the molecule. This process will also assign correct protonation states and tautomers at a specified pH (e.g., 7.4).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes and obtain a stable conformation.[23]

Step 2: Pharmacophore Hypothesis Generation

Even without known active ligands, generating a pharmacophore model of our query molecule helps to define its potential interaction points.

Protocol:

  • Feature Identification: Based on the prepared 3D structure, identify the key pharmacophoric features. For 4-Amino-1-methylpyridin-2(1H)-one, these would likely include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings

    • Hydrophobic groups

  • Model Generation: Utilize software like Phase (Schrödinger) or LigandScout to generate a pharmacophore model that represents the spatial arrangement of these features.

Caption: Pharmacophore model of the query compound.

Step 3: Reverse Docking and Virtual Screening

This is the core of our target identification strategy. We will screen our prepared ligand against a library of druggable protein structures.

Protocol:

  • Target Database Preparation: Select a curated database of 3D protein structures. A common choice is the Protein Data Bank (PDB). For a more focused screen, one could use a subset of the PDB containing known druggable targets. It is crucial to prepare these protein structures by adding hydrogens, assigning bond orders, and removing water molecules.[23]

  • Binding Site Identification: For each protein in the database, the binding site must be defined. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.[24]

  • High-Throughput Virtual Screening (HTVS): Perform an initial, rapid docking of this compound into the binding sites of all proteins in the database using a tool like Glide (Schrödinger).[21][23] This step prioritizes speed to quickly filter out non-binding proteins.

  • Standard Precision (SP) and Extra Precision (XP) Docking: Take the top-scoring protein hits from the HTVS (e.g., the top 10%) and re-dock the ligand using more computationally intensive and accurate scoring functions (SP and XP modes in Glide).[23] This refines the initial hit list and provides more reliable binding poses and scores.

Docking Stage Purpose Computational Cost
HTVS Rapidly screen a large number of targetsLow
SP Docking Refine the initial hit list with better accuracyMedium
XP Docking Provide the most accurate scoring and ranking of top hitsHigh
Step 4: Hit List Analysis and Target Prioritization

The output of the reverse docking workflow will be a list of potential protein targets ranked by their docking scores.

Protocol:

  • Scoring and Ranking: Rank the protein hits based on their XP Glide GScore. A more negative score generally indicates a better predicted binding affinity.

  • Visual Inspection: For the top-ranked hits, visually inspect the binding pose of the ligand within the protein's active site. Look for key interactions such as hydrogen bonds, and hydrophobic and aromatic interactions that are consistent with the generated pharmacophore model.

  • Biological Plausibility: Research the biological function of the top-ranked protein targets. Are they known to be involved in disease pathways? Are they considered "druggable"? This step requires integrating information from biological databases like UniProt and KEGG.

  • Clustering and Pathway Analysis: Group the identified targets by protein family and analyze their involvement in biological pathways. This can reveal if the compound is predicted to have a specific mechanism of action or if it might exhibit polypharmacology by hitting multiple targets in a pathway.

Target_Prioritization_Workflow InitialHits Initial Hit List from Reverse Docking RankedHits Rank by Docking Score InitialHits->RankedHits VisualInspection Visual Inspection of Binding Pose RankedHits->VisualInspection BiologicalAnalysis Biological Function and Druggability Assessment VisualInspection->BiologicalAnalysis FinalTargets Prioritized Target List BiologicalAnalysis->FinalTargets

Caption: Workflow for prioritizing predicted targets.

Validation and Experimental Corroboration

In silico predictions are hypotheses that must be validated experimentally.[25][26][27] A self-validating computational protocol will include steps to increase the confidence in the predictions before moving to the lab.

In Silico Validation
  • Cross-Docking: If a known ligand for a top-ranked target is available, perform a cross-docking experiment. This involves docking the known ligand into the target to ensure the docking protocol can reproduce the known binding mode.

  • Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes, perform MD simulations to assess the stability of the predicted binding pose over time.

Experimental Validation

The prioritized list of targets should be subjected to experimental validation. This can include:

  • Biochemical Assays: Test the ability of this compound to modulate the activity of the predicted target proteins in enzymatic or binding assays.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine binding affinity.

  • Cell-Based Assays: If the predicted target is part of a known signaling pathway, cell-based assays can be used to see if the compound elicits the expected cellular response.

Conclusion and Future Directions

References

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a continuous journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the pyridinone scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide range of biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pyridinone core, from its fundamental chemical properties and synthesis to its extensive applications in contemporary drug discovery. We will delve into the causality behind its success, explore its structure-activity relationships, and present practical insights into its application.

The Pyridinone Core: Physicochemical Properties and Privileged Status

Pyridinones are a class of six-membered aromatic heterocycles containing a nitrogen atom and a carbonyl group.[1] They exist in two primary isomeric forms, 2-pyridinone and 4-pyridinone, with the position of the carbonyl group relative to the nitrogen atom defining the isomer.[2] This seemingly simple structure possesses a unique combination of physicochemical properties that render it exceptionally valuable in medicinal chemistry.

A key feature of the pyridinone scaffold is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).[3][4] This dual capacity allows for versatile and strong interactions with biological targets, such as the hinge region of protein kinases.[1][5] Furthermore, the pyridinone ring is considered a bioisostere for amides, pyridines, phenols, and other heterocyclic systems, enabling chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[4] Manipulation of substituents on the five derivatizable positions of the pyridinone ring allows for precise control over polarity, lipophilicity, and aqueous solubility, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.[1][3]

The versatility and favorable properties of the pyridinone scaffold have led to its incorporation into a multitude of FDA-approved drugs, solidifying its status as a privileged structure in medicinal chemistry.[5][6]

Synthetic Strategies for Accessing Pyridinone Derivatives

The efficient synthesis of substituted pyridinones is crucial for exploring their chemical space in drug discovery programs. Over the years, numerous synthetic routes have been developed, which can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing ring systems.[1][5]

One of the most powerful and widely used methods is the one-pot multicomponent reaction (MCR), which allows for the construction of complex pyridinone cores from simple starting materials in a single step.[7] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds for high-throughput screening.[7]

Typical One-Pot Synthesis of a 2-Pyridinone Derivative: An Experimental Protocol

This protocol outlines a general procedure for a microwave-assisted, one-pot synthesis of a substituted 2-pyridinone, a method known for its speed and efficiency.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • An active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • A catalyst (e.g., piperidine or L-proline) (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), the active methylene compound (1.0 mmol), and the catalyst (0.1 mmol).

  • Add ethanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a power of 250 watts for 10-15 minutes. The reaction temperature should be monitored and controlled.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization or column chromatography if necessary.

This self-validating system ensures high yields and purity by driving the reaction to completion and facilitating the isolation of the final product. The choice of catalyst and solvent can be optimized to accommodate a wide range of substrates, highlighting the versatility of this synthetic strategy.[5]

G cluster_0 General Synthetic Pathways to Pyridinones cluster_1 Cyclic Condensation cluster_2 Ring Modification Acyclic Acyclic Precursors (e.g., Aldehydes, Ketones, Nitriles) MCR One-Pot Multicomponent Reaction (MCR) Acyclic->MCR Stepwise Stepwise Cyclization Acyclic->Stepwise Pyridine Pyridine Derivatives Oxidation Oxidation of Pyridines Pyridine->Oxidation Rearrangement Ring Rearrangement Pyridine->Rearrangement Pyridinone Pyridinone Scaffold MCR->Pyridinone Stepwise->Pyridinone Oxidation->Pyridinone Rearrangement->Pyridinone Kinase_Interaction Pyridinone N-H C=O Pyridinone Inhibitor Hinge Kinase Hinge Region Backbone Amide Backbone Carbonyl Pyridinone:f0->Hinge:f1 H-bond (donor) Hinge:f0->Pyridinone:f1 H-bond (acceptor)

References

A Senior Application Scientist's Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics is increasingly driven by methodologies that enhance efficiency and precision in lead generation. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this modern approach, leveraging small, low-complexity molecules to probe the binding pockets of biological targets. Within the vast chemical space of potential fragments, the pyridinone scaffold stands out as a "privileged structure," repeatedly found in bioactive compounds. This technical guide provides an in-depth exploration of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride , a pyridinone-based fragment poised for significant utility in drug discovery campaigns. We will dissect its physicochemical properties, synthetic accessibility, and strategic application in FBDD workflows, grounded in field-proven insights and authoritative references. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile chemical core.

The Pyridinone Core: A Foundation for Bioactivity

Pyridinone-containing molecules represent a fascinating class of six-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry.[1][2] Their value stems from a unique combination of features:

  • Hydrogen Bonding Capability: The pyridinone ring acts as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with protein targets.[1][3]

  • Bioisosteric Versatility: This scaffold can serve as a bioisostere for amides, phenols, and other aromatic systems, allowing chemists to modulate physicochemical properties while retaining biological activity.[1]

  • Derivatizable Positions: With multiple sites available for chemical modification, the pyridinone core is an excellent starting point for optimization and structure-activity relationship (SAR) studies.[2]

These attributes have led to the successful development of pyridinone derivatives with a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.[3][4] Their application in fragment-based design, in particular, has proven to be a fruitful strategy.[4]

Profile of a High-Potential Fragment: this compound

For a fragment to be effective in an FBDD campaign, it must possess favorable physicochemical properties that adhere to the "Rule of Three" (Ro3)—a general guideline for fragment-like molecules.[5] this compound aligns well with these principles, making it an ideal candidate for screening libraries.

PropertyValueSource(s)
CAS Number 1404373-78-9[6][7]
Molecular Formula C₆H₉ClN₂O[6][8]
Molecular Weight 160.60 g/mol [7][8]
IUPAC Name 4-amino-1-methylpyridin-2-one;hydrochloride[6][8]
SMILES CN1C=CC(N)=CC1=O.Cl[6]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
Topological Polar Surface Area (TPSA) 46.3 Ų[8]

The low molecular weight and balanced hydrogen bonding capacity ensure that the fragment has a higher probability of binding efficiently to a target protein, providing a solid starting point for lead optimization. Its TPSA suggests good potential for cell permeability, a critical factor for downstream development.

Synthetic Accessibility: A Practical Approach

A key advantage of any fragment is its synthetic tractability. The pyridinone core can be constructed through several established methods, broadly categorized into cyclization of acyclic precursors or modification of existing pyridine rings.[2] A common and efficient strategy for producing substituted 4-aminopyridin-2-ones involves a multi-step process that can be adapted for various analogues.

A representative synthetic workflow for a related 4-amino-5-methyl-pyridin-2-one, which illustrates the core chemical logic, is outlined below. This process demonstrates a robust and scalable route, achieving high purity and yield.[9][10]

start 2-Chloro-5-methyl- 4-nitro-pyridine-1-oxide step1 Hydrogenation (Platinum Catalyst) start->step1 intermediate 2-Chloro-5-methyl- 4-pyridinamine step1->intermediate High Yield step2 Reaction with KOH in Methanol (Autoclave, 180°C) intermediate->step2 product 4-Amino-5-methyl- 1H-pyridin-2(1H)-one step2->product Overall Yield: ~84% Purity: >99%

Caption: Generalized synthetic workflow for a 4-aminopyridinone derivative.[9][10]

This high-yielding synthesis, which avoids chromatographic purification, makes the core scaffold and its derivatives readily accessible for library creation and iterative optimization.[9]

The Fragment-Based Drug Discovery (FBDD) Workflow

The power of FBDD lies in its systematic approach to exploring chemical space.[5] Starting with small, efficient binders (fragments) allows for a more rational and less stochastic path to a potent lead compound compared to traditional high-throughput screening (HTS).

The journey from fragment to lead candidate using a pyridinone core follows a well-defined, multi-stage process:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (Containing Pyridinone Core) B Biophysical Screening (NMR, SPR, X-ray) A->B C Validated Fragment Hit (e.g., 4-Amino-1-methylpyridin-2-one) B->C D Structure-Based Design (X-ray, Cryo-EM) C->D Binding Mode Analysis E Fragment Growing/ Linking (SAR) D->E F Potent Lead Compound E->F start Validated Fragment Hit (e.g., 4-Amino-1-methylpyridin-2-one) step1 Structural Biology (X-ray Crystallography) start->step1 intermediate Identify Binding Mode & Growth Vector step1->intermediate step2 Synthetic Elaboration (e.g., Suzuki Coupling) intermediate->step2 product Generation of Analog Library step2->product step3 Biological Assay (Potency, Selectivity) product->step3 sar Establish SAR step3->sar sar->intermediate Iterative Design

References

A Technical Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS No. 1404373-78-9), a pivotal building block for professionals in pharmaceutical research, medicinal chemistry, and drug development. The focus is on providing practical, field-tested insights into its commercial sourcing, chemical properties, and applications, ensuring scientific integrity and operational excellence.

Introduction: The Strategic Value of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a "privileged scaffold" in modern medicinal chemistry. Its unique combination of properties—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for various cyclic and amide structures, and favorably impacting molecular properties like solubility and metabolic stability—makes it a highly sought-after component in the design of novel therapeutics.[1] this compound, in particular, offers a versatile platform for constructing complex molecules, most notably in the development of next-generation kinase inhibitors.[2][3] This guide will equip researchers with the necessary information to effectively procure and utilize this valuable reagent.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to successful experimental design.

  • Molecular Formula: C₆H₉ClN₂O

  • Molecular Weight: 160.60 g/mol [4][5]

  • Appearance: Typically an off-white to light yellow solid.

  • Purity: Commercial grades are commonly available at ≥97% purity.[6]

  • Storage: To maintain stability and prevent degradation, the compound should be stored under an inert atmosphere at 2-8°C.

  • Solubility: While quantitative data is not extensively published, pyridinone structures generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. As a hydrochloride salt, solubility in water is expected to be higher than its free base form. It is crucial to perform solubility tests for the specific reaction conditions.

Safety and Handling Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If swallowed or inhaled, seek immediate medical attention.[8]

Commercial Supplier Analysis

Selecting a reliable supplier is a critical first step that impacts timelines, budget, and data quality. The following table provides a comparative analysis of prominent commercial suppliers of this compound (CAS 1404373-78-9).

SupplierPurityAvailable QuantitiesPrice Example (USD)Supporting Documents
Sigma-Aldrich (Ambeed) ≥97%100 mg, 250 mg, 1 g, 5 g$73.60 / 1 gMSDS, Certificate of Analysis (CoA) available online.
AChemBlock ≥97%Custom quantities, enquire for detailsEnquiry basedHNMR, HPLC, CoA, MSDS available on product page.
ChemUniverse ≥97%100 mg, 250 mg, 1 g, Bulk Quote$132.00 / 1 g[6]General product specifications online.
Synthonix ≥97%Custom quantities, enquire for detailsEnquiry basedMSDS, product specifications online.[9]

Note: Prices and availability are subject to change and may vary based on institutional contracts. Researchers should always request a current quote and verify lead times.

The following diagram illustrates a recommended workflow for selecting a supplier, emphasizing the balance between cost, quality, and project requirements.

Caption: Workflow for selecting a chemical supplier.

Key Applications in Drug Discovery

The primary amino group on the pyridinone ring is a key functional handle for derivatization, making this compound an ideal starting material for building molecular complexity. Its most prominent application is in the synthesis of kinase inhibitors through C-N cross-coupling reactions.

Buchwald-Hartwig Amination: A Cornerstone Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10][11] This reaction is exceptionally powerful for coupling 4-Amino-1-methylpyridin-2(1H)-one with various (hetero)aryl halides to generate a library of 4-(arylamino) derivatives. These derivatives are central scaffolds in many kinase inhibitors, targeting enzymes like Tropomyosin receptor kinase (TRK), which are implicated in numerous cancers.[3]

The general workflow for such a synthetic campaign is depicted below.

BuchwaldHartwigWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Add Aryl Halide, 4-Amino-1-methylpyridin-2(1H)-one HCl, and Base to Flask Solvent 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Inert 3. Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Catalyst 4. Add Pd Catalyst and Ligand Inert->Catalyst Heat 5. Heat to Reaction Temp (e.g., 100-110 °C) Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS for Starting Material Consumption Heat->Monitor Cool 7. Cool to Room Temp & Filter Monitor->Cool Extract 8. Aqueous Workup & Extraction Cool->Extract Purify 9. Purify by Column Chromatography Extract->Purify Characterize 10. Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for a Buchwald-Hartwig reaction.

Exemplary Experimental Protocol: Synthesis of a 4-(Arylamino) Derivative

This protocol is a representative procedure for a Buchwald-Hartwig amination, designed as a self-validating system with clear steps and analytical checkpoints. It is based on established methods for similar couplings.[1][10]

Reaction: Palladium-catalyzed coupling of this compound with 1-bromo-4-fluorobenzene.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.10 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 160 mg, 1.0 mmol) and Cesium Carbonate (815 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (10 mL), followed by 1-bromo-4-fluorobenzene (133 µL, 1.2 mmol).

  • Catalyst Addition: In a single portion, add the catalyst and ligand: Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (58 mg, 0.10 mmol). Causality Note: The bulky, electron-rich Xantphos ligand is crucial for facilitating the reductive elimination step and stabilizing the palladium catalyst, leading to higher yields.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.

  • Monitoring (Self-Validation): Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 1:1 Hexane:Ethyl Acetate) to monitor the consumption of the starting materials. An LC-MS analysis can also be performed for more precise tracking.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the base and catalyst residues, washing the pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its effective use hinges on careful supplier selection, a firm grasp of its chemical properties and safety requirements, and the proficient application of modern synthetic methodologies like the Buchwald-Hartwig amination. This guide provides the foundational knowledge and practical frameworks to empower researchers to integrate this versatile building block into their drug discovery programs successfully.

References

Safety and handling of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 1404373-78-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety measure. By integrating principles of chemical reactivity, toxicology, and laboratory best practices, this guide serves as a critical resource for ensuring a safe and effective research environment when working with this pyridinone derivative.

Compound Identification and Hazard Assessment

This compound is a pyridinone derivative used in scientific research and as a building block in organic synthesis.[1][2] Understanding its inherent chemical properties and associated hazards is the foundation of safe handling.

Chemical Identity
PropertyValueSource
IUPAC Name 4-amino-1-methylpyridin-2-one;hydrochloride[3]
CAS Number 1404373-78-9
Molecular Formula C₆H₉ClN₂O[3]
Molecular Weight 160.60 g/mol [3]
Physical Form Solid
GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified with the signal word "Warning" and carries multiple hazard statements that necessitate specific handling precautions.[3]

Hazard StatementGHS CodeClassificationPractical Implication & Rationale
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Ingestion of the compound can lead to toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing stringent personal hygiene.[3]
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)Direct contact with the skin can cause irritation, redness, or inflammation. This is due to the compound's ability to disrupt the skin's natural barrier. The use of appropriate chemical-resistant gloves is mandatory.[3]
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation (Category 2A)The compound can cause significant, but reversible, eye irritation upon contact. The mucous membranes of the eyes are highly sensitive, making chemical splash goggles an essential piece of personal protective equipment.[3]
May cause respiratory irritationH335Specific Target Organ Toxicity, Single Exposure (Category 3)Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. This necessitates the use of engineering controls like fume hoods to minimize airborne concentrations.[3]

Exposure Control and Personal Protection: A Proactive Approach

Effective exposure control is a multi-layered system, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE). This hierarchy of controls is designed to minimize the risk of exposure through all potential routes (inhalation, dermal, ingestion, ocular).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4][5] This is the most critical control for preventing respiratory exposure to the powdered form of the chemical.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5] Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, crucial barrier between the user and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment.

  • Eye and Face Protection: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[4][7] A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection:

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect against accidental skin contact.[4]

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[4] It is crucial to check the manufacturer's glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating the skin. Wash hands thoroughly after removing gloves.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high, a NIOSH-approved respirator may be necessary.[7] Use of respirators requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[6]

PPE_Selection_Workflow cluster_ppe PPE Workflow for Handling the Compound start Start: Handling Required fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_core Mandatory Base PPE: - Chemical Splash Goggles - Lab Coat - Compatible Gloves (Nitrile/Neoprene) fume_hood->ppe_core Yes splash_risk High risk of splash or aerosol generation? ppe_core->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes end_procedure Proceed with Handling splash_risk->end_procedure No add_faceshield->end_procedure

Caption: PPE Selection Workflow Diagram.

Standard Operating Procedures for Safe Handling and Storage

Adherence to a standardized workflow minimizes variability and the potential for error.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that the safety shower and eyewash station are accessible.

  • PPE Donning: Put on all required PPE as determined by the workflow above.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to prevent dust dispersal.

    • Use a spatula for transfers. Avoid scooping actions that could generate dust.

    • Close the container immediately after dispensing the required amount.[4]

  • Reaction Setup: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing or dust formation.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Properly dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

    • Remove PPE in the correct order to prevent cross-contamination, and wash hands immediately and thoroughly with soap and water.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is between 2-8°C in an inert atmosphere.[9] This prevents degradation from moisture and atmospheric components.

  • Incompatible Materials: Segregate this compound from the following materials to prevent dangerous reactions:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Can cause exothermic reactions, leading to fire or explosion.[10]

    • Strong Acids (e.g., nitric acid, sulfuric acid): Can cause vigorous, exothermic reactions.[11]

    • Acid Chlorides and Acid Anhydrides: May react violently.[11]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]Rapid and prolonged irrigation is essential to wash the chemical out of the eyes and minimize damage.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][12]Thorough washing is necessary to remove the chemical from the skin surface and prevent further irritation or absorption.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.Removing the individual from the contaminated area is the first priority. Medical evaluation is needed to assess respiratory irritation.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[12][13]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual chemical, and immediate medical help is critical due to the compound's acute oral toxicity.
Accidental Release and Spill Cleanup

A calm and systematic approach is essential for managing spills effectively.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

  • Assess and Secure: Assess the extent of the spill. Ensure the area is well-ventilated (keep the fume hood running). Remove all ignition sources.[8]

  • Contain: For a small, manageable solid spill, use an absorbent material like sand, vermiculite, or a commercial spill kit to cover and contain the spill.[5] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the contained material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][14]

    • Avoid generating dust during cleanup.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: Dispose of the sealed container and all contaminated cleanup materials as hazardous waste according to institutional and local regulations.

Spill_Response_Workflow cluster_spill Spill Response Workflow spill Spill Occurs alert Alert others & Evacuate non-essential personnel spill->alert assess Assess Spill Size & Secure Area alert->assess is_major Is the spill large or unmanageable? assess->is_major call_ehs Call Emergency Response / EH&S is_major->call_ehs Yes ppe Don appropriate PPE (incl. respirator if needed) is_major->ppe No contain Contain spill with inert absorbent material ppe->contain cleanup Sweep into a sealed container using non-sparking tools contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report Incident dispose->report

Caption: General Spill Response Workflow.

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[12][13]

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its hazards and a disciplined application of safety protocols. By prioritizing engineering controls, diligently using appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate risks. This guide provides the necessary framework, but a proactive culture of safety within the laboratory remains the most vital component for protecting all personnel.

References

Methodological & Application

Application Note & Protocol: Preparation of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-tested guide for the preparation, storage, and quality control of a sterile stock solution of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, intended for use in a variety of cell culture-based assays. Adherence to this protocol is critical for ensuring experimental reproducibility and data integrity.

Introduction: The Criticality of a Well-Characterized Stock Solution

This compound is a heterocyclic organic compound with emerging applications in biomedical research. The accuracy and reproducibility of any in vitro study utilizing this compound are fundamentally dependent on the quality and precise concentration of the stock solution. Improper preparation can lead to issues such as insolubility, degradation, contamination, or inaccurate dosing, all of which can compromise experimental outcomes. This guide outlines a robust, self-validating protocol designed to mitigate these risks.

Physicochemical Properties & Pre-Protocol Considerations

A thorough understanding of the compound's properties is paramount before proceeding with stock solution preparation.

PropertyValueSignificance for Protocol
Molecular Formula C₆H₉ClN₂O[1][2]Essential for accurate molarity calculations.
Molecular Weight 160.60 g/mol [3]Critical for calculating the mass of compound needed.
Appearance SolidA visual check for purity and consistency.
Storage (Solid) 2-8°C under an inert atmosphereDictates the appropriate storage conditions for the solid compound.

Expert Insight: The hydrochloride salt form of a compound generally enhances its aqueous solubility. Therefore, sterile-filtered deionized water is the recommended solvent for this preparation to avoid the potential cytotoxicity associated with dimethyl sulfoxide (DMSO). If solubility in water is found to be limited, DMSO can be used as an alternative solvent.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow, from initial calculations to final quality control.

G cluster_0 Preparation Phase cluster_1 Sterilization & Storage cluster_2 Quality Control A 1. Determine Required Concentration & Volume B 2. Calculate Mass of Compound A->B C 3. Weigh Compound Accurately B->C D 4. Dissolve in Appropriate Solvent C->D E 5. Gentle Warming & Vortexing (if needed) D->E F 6. Sterilize via 0.22 µm Filtration E->F G 7. Aliquot into Sterile Tubes F->G H 8. Label Aliquots Clearly G->H I 9. Store at -20°C or -80°C H->I J 10. Post-Thaw Solubility Check I->J K 11. pH Measurement (Optional) J->K L 12. Sterility Test (Optional) K->L end End L->end start Start start->A

Caption: Workflow for preparing a sterile stock solution.

Detailed Step-by-Step Protocol

This protocol details the preparation of a 10 mM stock solution in sterile deionized water. It is recommended to start with a modest concentration to ensure complete dissolution.

Materials:

  • This compound (solid)

  • Sterile, deionized, and RNase/DNase-free water

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (appropriate size for the volume of stock solution)

  • Sterile, light-protective microcentrifuge tubes for aliquots

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine Required Concentration and Volume: Decide on the final concentration and total volume of the stock solution needed. For this protocol, we will prepare 10 mL of a 10 mM stock.

  • Calculate the Mass of the Compound:

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 160.60 g/mol = 0.01606 g

    • Therefore, you will need to weigh out 16.06 mg of this compound.

  • Weigh the Compound:

    • On a calibrated analytical balance, carefully weigh 16.06 mg of the compound into a sterile 15 mL conical tube.

    • Expert Insight: Use a weigh boat or crease-resistant weighing paper to ensure the transfer of the entire amount of the powdered compound.

  • Dissolve in Solvent:

    • Add approximately 8 mL of sterile deionized water to the conical tube containing the compound.

    • Cap the tube securely and vortex gently until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Trustworthiness Check: Visually inspect the solution against a light source to ensure there are no undissolved particulates. If the compound does not fully dissolve, consider preparing a lower concentration stock solution or using DMSO as the solvent.

  • Adjust to Final Volume:

    • Once fully dissolved, add sterile deionized water to bring the final volume to 10 mL.

    • Invert the tube several times to ensure a homogenous solution.

  • Sterilization:

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile 15 mL conical tube.

    • Causality Explanation: This step is crucial to remove any potential bacterial or fungal contaminants that could compromise your cell cultures. Autoclaving is not recommended as it may degrade the compound.

  • Aliquoting:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protective microcentrifuge tubes.

    • Expert Insight: Aliquoting prevents multiple freeze-thaw cycles which can lead to the degradation of the compound and reduces the risk of contamination of the entire stock.

  • Labeling:

    • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

    • Authoritative Grounding: The stability of compounds in solution can vary. It is recommended to consult the manufacturer's data sheet for specific long-term storage recommendations.

Quality Control and Best Practices

A self-validating protocol includes checks to ensure the quality and consistency of your stock solution.

  • Post-Thaw Solubility Check: After thawing the first aliquot for use, visually inspect for any precipitation. If precipitate is observed, gently warm the tube to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock solution may be compromised.

  • pH Measurement (Optional but Recommended): The pH of the final stock solution can be measured. Significant deviations from neutral pH may impact cell culture media buffering capacity.

  • Sterility Test (Optional): To confirm the effectiveness of the sterilization process, a small volume of the stock solution can be added to a sterile nutrient broth and incubated at 37°C for 48-72 hours. The absence of turbidity indicates a sterile stock.

Logical Relationship of Protocol Steps

The following diagram illustrates the logical dependencies and rationale behind the key protocol stages.

G A Accurate Calculation Based on MW & Desired Molarity Ensures Correct Final Concentration B Complete Dissolution Aided by Vortexing/Warming Prevents Inaccurate Dosing A->B Leads to C Sterile Filtration 0.22 µm Pore Size Removes Microbial Contaminants B->C Requires D Aliquoting Single-Use Volumes Minimizes Freeze-Thaw Cycles & Contamination Risk C->D Enables E Proper Storage -20°C or -80°C Maintains Compound Stability D->E Preserves

Caption: Logical flow and rationale of the protocol.

Conclusion

The preparation of a high-quality, sterile stock solution of this compound is a foundational step for its successful application in cell culture. By following this detailed protocol and understanding the scientific principles behind each step, researchers can ensure the reliability and reproducibility of their experimental results.

References

Application Notes and Protocols for Cell-Based Assays Using 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold and Rationale for Cellular Investigation

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (herein referred to as "Compound P") is a member of this chemical class. While its specific biological activities are not extensively documented in public literature, its structural motifs suggest potential for modulating key cellular pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the characterization of Compound P's effects on mammalian cells. We present two robust, foundational cell-based assay protocols:

  • A Fluorescence-Based Multiplexed Cytotoxicity and Viability Assay: To determine the compound's impact on cell health and establish a therapeutic window.

  • A Luciferase-Based Reporter Assay: To investigate a hypothetical mechanism of action, using the NF-κB pathway—a central regulator of inflammation—as an exemplary target.

This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring that the protocols are self-validating and adaptable to specific research questions.

Part 1: Assessment of Cell Viability and Cytotoxicity

Before investigating the specific mechanism of a novel compound, it is critical to first assess its general effect on cell health. A cytotoxicity profile establishes the concentration range at which the compound can be studied for specific effects without causing widespread cell death, which could confound results. We will use a multiplexed fluorescence imaging approach to simultaneously quantify live and dead cells within the same population.

Principle of the Assay

This protocol utilizes two fluorescent dyes to differentiate between viable and non-viable cells:

  • Calcein-AM: A cell-permeable, non-fluorescent compound. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent molecule calcein, which is retained in the cytoplasm of cells with intact membranes.[2]

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the membrane of live cells. It enters cells with compromised membranes and intercalates with DNA, emitting a strong red fluorescence, thus marking dead cells.[3]

Experimental Workflow: Viability/Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Staining & Imaging seed Seed cells into a 96-well black-walled, clear-bottom plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 prepare_cpd Prepare serial dilutions of Compound P treat Add Compound P dilutions to respective wells prepare_cpd->treat incubate2 Incubate for 24-72 hours treat->incubate2 prepare_dyes Prepare staining solution (Calcein-AM + PI) stain Add staining solution to wells prepare_dyes->stain incubate3 Incubate for 30 min at RT stain->incubate3 image Image on a high-content imager or fluorescence microscope incubate3->image

Caption: Workflow for the fluorescence-based cell viability assay.

Detailed Protocol: Viability/Cytotoxicity

Materials:

  • This compound (Compound P)

  • Cell line of interest (e.g., A549, HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calcein-AM (e.g., 1 mM stock in DMSO)

  • Propidium Iodide (e.g., 1 mg/mL stock in water)

  • Black-walled, clear-bottom 96-well microplates

  • High-content imager or fluorescence microscope with appropriate filters (FITC/Texas Red)

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells. Adjust cell density to 8,000-15,000 cells per 100 µL of medium, depending on the cell line's growth rate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding density is optimized to ensure cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of analysis. Black walls minimize well-to-well crosstalk of fluorescence signals.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 10 mM stock solution of Compound P in sterile DMSO or PBS. Note the hydrochloride salt should enhance aqueous solubility.

    • Perform a serial dilution series of Compound P in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Rationale: A dose-response curve is essential to determine the concentration at which the compound elicits a biological effect (e.g., EC₅₀ or IC₅₀).

    • Incubate for a desired duration (e.g., 24, 48, or 72 hours).

  • Staining and Imaging (Day 3 or later):

    • Prepare a 2X staining solution in PBS. For example, add Calcein-AM and PI to final concentrations of 2 µM and 4 µg/mL, respectively. Protect from light.

    • Rationale: These concentrations are starting points and may require optimization for your specific cell type and imaging system to achieve a high signal-to-noise ratio.

    • Carefully add 100 µL of the 2X staining solution directly to each well containing 100 µL of medium. This results in a 1X final staining concentration.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Acquire images using a fluorescence microscope or high-content imager. Use standard filter sets for Calcein (Ex/Em ~490/525 nm) and PI (Ex/Em ~535/617 nm).

Data Analysis and Interpretation

The primary output will be images containing green (live) and red (dead) cells. Image analysis software can be used to count the number of objects in each channel.

  • % Viability = (Live Cell Count in Treated Well / Live Cell Count in Vehicle Control Well) * 100

  • % Cytotoxicity = (Dead Cell Count in Treated Well / Total Cell Count in Treated Well) * 100

Plot these percentages against the log of Compound P concentration to generate dose-response curves and calculate the IC₅₀ (concentration that inhibits viability by 50%) or CC₅₀ (concentration that causes cytotoxicity in 50% of cells).

ParameterDescriptionTypical Data Format
IC₅₀ (Viability) Concentration of Compound P that reduces the number of viable cells by 50%.Molar (e.g., µM)
CC₅₀ (Cytotoxicity) Concentration of Compound P that results in 50% of cells being non-viable.Molar (e.g., µM)
Therapeutic Index A ratio to estimate the window between a desired effect and toxicity.(CC₅₀ / Effective Conc.₅₀)

Part 2: Mechanistic Investigation via Luciferase Reporter Assay

Given the known anti-inflammatory properties of some pyridinone compounds, a relevant next step is to investigate Compound P's effect on a key inflammatory signaling pathway, such as NF-κB. A luciferase reporter assay is a highly sensitive method for quantifying the activity of a specific transcription factor.[4][5]

Principle of the Assay

This assay uses a plasmid vector where the expression of the firefly luciferase gene is controlled by a promoter containing multiple response elements for the NF-κB transcription factor.

  • Cells are transfected with this reporter plasmid.

  • An inflammatory stimulus (e.g., TNFα) is added to activate the NF-κB pathway. Activated NF-κB binds to the response elements and drives luciferase expression.

  • In the presence of its substrate, D-luciferin, and ATP, luciferase produces light (bioluminescence).[6]

  • The amount of light produced is proportional to the activity of the NF-κB pathway. Compound P is added to see if it enhances or inhibits this process.

  • A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[5]

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment & Stimulation cluster_2 Day 2 (End): Lysis & Measurement seed Seed cells in a 96-well white-walled plate transfect Co-transfect with NF-κB-Firefly and constitutive-Renilla plasmids seed->transfect incubate1 Incubate for 24 hours transfect->incubate1 pretreat Pre-treat cells with Compound P dilutions stimulate Add inflammatory stimulus (e.g., TNFα) pretreat->stimulate incubate2 Incubate for 6-8 hours stimulate->incubate2 lyse Lyse cells with Passive Lysis Buffer measure_ff Add LAR II and measure Firefly luminescence lyse->measure_ff measure_ren Add Stop & Glo® and measure Renilla luminescence measure_ff->measure_ren analyze Calculate Normalized Response measure_ren->analyze

Caption: Workflow for the Dual-Luciferase® Reporter Assay.

Detailed Protocol: NF-κB Reporter Assay

Materials:

  • HEK293T or similar easily transfectable cell line

  • NF-κB firefly luciferase reporter plasmid

  • Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • TNFα or other NF-κB stimulus

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)[5]

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed cells (e.g., 20,000 cells/well) in a 96-well white-walled plate.

    • Rationale: White plates maximize the luminescent signal output.

    • After 4-6 hours, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 10:1 of NF-κB reporter to Renilla control plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of Compound P in the appropriate medium.

    • Remove the transfection medium. Add the Compound P dilutions to the cells and incubate for a pre-treatment period of 1-2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its potential target before pathway activation.

    • Prepare the stimulus (e.g., TNFα at 2X final concentration) and add it to the wells. Include controls: Vehicle + No Stimulus, Vehicle + Stimulus.

    • Incubate for 6-8 hours. This time is optimal for NF-κB-driven gene expression.

  • Cell Lysis and Luminescence Measurement (Day 2 End):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium from the wells and wash once with 100 µL of PBS.

    • Add 20-50 µL of 1X Passive Lysis Buffer to each well.[4] Incubate for 15 minutes at room temperature on an orbital shaker.

    • Rationale: The lysis buffer efficiently breaks open the cells while preserving the activity of both luciferases.

    • Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of Stop & Glo® Reagent and measurement of Renilla luminescence.[5]

    • Place the plate in the luminometer and begin the reading.

Data Analysis and Interpretation

The primary data will be Relative Light Units (RLU) for both firefly and Renilla luciferases.

  • Calculate the Ratio: For each well, divide the Firefly RLU by the Renilla RLU. This normalizes for variations in cell number and transfection efficiency.

    • Ratio = Firefly RLU / Renilla RLU

  • Calculate Fold Induction: Normalize the data to the unstimulated control to determine the effect of the stimulus and compound.

    • Fold Induction = Ratio (Treated) / Average Ratio (Vehicle, No Stimulus)

Plot the Fold Induction against the log of Compound P concentration. This will reveal whether Compound P inhibits (a decrease in fold induction) or enhances the NF-κB signaling pathway.

Treatment GroupExpected Outcome (If Compound P is an Inhibitor)Interpretation
Vehicle (No Stimulus) Low basal signal (Fold Induction ~1)Baseline pathway activity is low.
Vehicle + TNFα High signal (e.g., Fold Induction > 10)The assay is responsive to the stimulus.
Compound P + TNFα Dose-dependent decrease in signalCompound P inhibits TNFα-induced NF-κB activity.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of this compound. The viability assay is crucial for defining a non-toxic concentration range for subsequent mechanistic studies. The NF-κB reporter assay serves as a powerful, hypothesis-driven tool to explore a potential anti-inflammatory mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Testing in other cell lines (e.g., immune cells like macrophages).

  • Assessing effects on other signaling pathways.

  • Measuring the downstream consequences of pathway modulation, such as the secretion of inflammatory cytokines (e.g., via ELISA).

By systematically applying these foundational cell-based assays, researchers can efficiently profile the bioactivity of novel compounds like this compound and uncover their therapeutic potential.

References

Application Notes and Protocols for the In Vivo Administration of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinone Scaffolds and the Imperative for In Vivo Characterization

The pyridinone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Its ability to engage in hydrogen bonding and its susceptibility to chemical modification make it a privileged scaffold in drug discovery.[1][3] 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS: 1404373-78-9) is a novel compound belonging to this promising class.[4][5] While its specific biological target and mechanism of action are yet to be fully elucidated, its chemical structure warrants investigation into its therapeutic potential.

The transition from in vitro discovery to preclinical development is a critical juncture that requires the establishment of a robust in vivo testing strategy.[6][7] The primary objectives of initial in vivo studies are to understand the compound's safety profile and to establish a dose range for subsequent efficacy testing.[8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial in vivo characterization of this compound in rodent models, with a focus on establishing the Maximum Tolerated Dose (MTD).

Part 1: Pre-formulation and Vehicle Selection: The Foundation of Reliable In Vivo Data

The formulation of a test compound for in vivo administration is a critical step that can significantly impact its bioavailability and, consequently, the reliability of the study results.[9] As 4-Amino-1-methylpyridin-2(1H)-one is a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base, a common strategy to enhance the biopharmaceutical properties of amine-containing compounds.[10][11]

Solubility Assessment

A preliminary solubility assessment is essential to identify a suitable vehicle for administration. The following table outlines a recommended screening panel of common, well-tolerated vehicles for in vivo studies.

VehicleRationale for UseTarget Concentration for Screening
Sterile Water for InjectionIdeal for highly water-soluble compounds.1, 5, 10, 25 mg/mL
0.9% SalineIsotonic, suitable for most administration routes.1, 5, 10, 25 mg/mL
5% Dextrose in Water (D5W)Isotonic, can be a suitable alternative to saline.1, 5, 10, 25 mg/mL
0.5% (w/v) Methylcellulose (MC) in WaterA common suspending agent for poorly soluble compounds.1, 5, 10, 25 mg/mL
0.5% (w/v) Carboxymethylcellulose (CMC) in WaterAnother widely used suspending agent.1, 5, 10, 25 mg/mL

Protocol for Solubility Screening:

  • Prepare small volumes (e.g., 1 mL) of each vehicle.

  • Add a pre-weighed amount of this compound to each vehicle to achieve the lowest target concentration.

  • Vortex for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, incrementally add more compound to reach the next target concentration, repeating the vortexing and observation steps.

  • The highest concentration at which the compound fully dissolves is the determined solubility in that vehicle.

Vehicle Selection and Formulation Preparation

The choice of vehicle should prioritize a simple aqueous solution if the compound's solubility allows. This minimizes potential confounding effects of the vehicle itself.[9] If the required dose for in vivo studies necessitates a concentration that exceeds the compound's aqueous solubility, a suspension using methylcellulose or carboxymethylcellulose is the next best option.

Protocol for Formulation Preparation (Aqueous Solution):

  • Based on the MTD study design (see Part 2), calculate the total volume of the highest concentration dosing solution required.

  • Weigh the appropriate amount of this compound.

  • In a sterile container, add the chosen vehicle (e.g., 0.9% saline) to approximately 80% of the final volume.

  • While stirring, slowly add the compound.

  • Continue stirring until the compound is completely dissolved.

  • Add the vehicle to reach the final volume (qs).

  • Verify the final pH of the solution. For parenteral routes, a pH between 5 and 9 is generally recommended to minimize irritation.[4] Adjust with dilute HCl or NaOH if necessary, although this is less likely to be needed for a hydrochloride salt.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile container.

Part 2: Maximum Tolerated Dose (MTD) Study Design and Protocol

The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity within a specified period.[12][13] An MTD study is a crucial first step in in vivo characterization, providing essential information for dose selection in subsequent efficacy studies.[8][14]

Experimental Design
  • Animal Model: Male and female Swiss Webster mice (or another common outbred strain), 6-8 weeks old. Using both sexes is important as there can be sex-dependent differences in drug metabolism and toxicity.

  • Group Size: 3-5 animals per group.

  • Administration Routes: The intended clinical route of administration should be considered. For initial characterization, both oral (PO) and intraperitoneal (IP) routes are often evaluated to understand the impact of first-pass metabolism.

  • Dose Escalation: A modified Fibonacci dose escalation scheme is often employed. For a compound with no prior in vivo data, a starting dose of 10 mg/kg can be considered, with subsequent doses escalating to 30, 100, 300, and 1000 mg/kg. A limit dose of 1000 mg/kg is often used in the absence of toxicity at lower doses.[13]

  • Dosing Frequency: Single dose.

  • Study Duration: 7-14 days of observation post-dose.

Workflow for MTD Study

MTD_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_endpoint Endpoint & Analysis Formulation Prepare Dosing Formulations Dosing Administer Single Dose (PO or IP) Formulation->Dosing Animal_Acclimation Animal Acclimation (≥ 5 days) Animal_Acclimation->Dosing Monitoring Daily Clinical Observations & Body Weights Dosing->Monitoring Observe for 7-14 days Necropsy Terminal Necropsy Monitoring->Necropsy Analysis Analyze Data to Determine MTD Necropsy->Analysis

Caption: Workflow for a single-dose MTD study.

Step-by-Step Protocols for Administration

A. Oral Gavage (PO) in Mice

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and prevent movement.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the mouse's mouth and extending it to the last rib. Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Compound Administration: Once the needle is correctly positioned, slowly administer the calculated dose volume.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.

B. Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Restrain the mouse, exposing the abdomen. Tilting the mouse's head slightly downwards can help shift the abdominal organs away from the injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle with the bevel facing up.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a fresh needle and syringe.

  • Compound Administration: Inject the dose smoothly.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of discomfort.

Dose Calculation and Administration Volumes

Doses are calculated based on the animal's body weight. The concentration of the dosing solution should be prepared such that the administration volume is within acceptable limits to avoid physiological distress.

Table 1: Recommended Maximum Administration Volumes

SpeciesRouteMaximum Volume (mL/kg)
MouseOral (PO)10
MouseIntraperitoneal (IP)10
RatOral (PO)10
RatIntraperitoneal (IP)10

Example Dose Calculation:

  • Animal: Mouse, 25 g (0.025 kg)

  • Dose: 100 mg/kg

  • Total Dose: 100 mg/kg * 0.025 kg = 2.5 mg

  • Dosing Solution Concentration: 10 mg/mL

  • Volume to Administer: 2.5 mg / 10 mg/mL = 0.25 mL

Monitoring and Endpoint Analysis

Clinical Observations: Animals should be observed at least twice daily for signs of toxicity, including but not limited to:

  • Changes in posture or activity level

  • Ruffled fur

  • Labored breathing

  • Diarrhea or changes in feces/urine

  • Neurological signs (e.g., tremors, ataxia)

Body Weight: Record body weights daily. A weight loss of more than 15-20% is a common humane endpoint.

Endpoint: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or a reduction in body weight of more than 10-15%. At the end of the observation period, a gross necropsy should be performed to look for any visible organ abnormalities.

Part 3: Data Interpretation and Next Steps

The results of the MTD study are foundational for all subsequent in vivo research. They inform the dose selection for pharmacokinetic (PK) and efficacy studies.

Caption: Logical progression of in vivo studies.

Upon successful determination of the MTD, the next logical steps involve:

  • Pharmacokinetic (PK) Studies: These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Doses for PK studies are typically set at, and below, the MTD.

  • Efficacy Studies: Once a safe dose range is established, the compound can be evaluated in relevant animal models of disease to assess its therapeutic potential. The choice of model will depend on the hypothesized mechanism of action of pyridinone derivatives, which often includes anti-inflammatory or anti-cancer properties.[1][15]

By following these structured and validated protocols, researchers can ensure the generation of high-quality, reproducible in vivo data, which is essential for the successful advancement of novel therapeutic candidates like this compound through the drug development pipeline.

References

Application Note: A Framework for Integrating 4-Amino-1-methylpyridin-2(1H)-one hydrochloride into High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Journey from Novel Compound to Qualified Hit

High-Throughput Screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] The successful integration of a novel small molecule, such as 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, into an HTS campaign requires a systematic, rigorous, and well-validated workflow. The pyridinone scaffold is a known pharmacologically active core, found in various bioactive molecules, underscoring the potential of novel derivatives.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the handling, screening, and validation of this compound. The methodologies described herein are grounded in the best practices outlined by leading translational science institutions and are designed to ensure data integrity, minimize artifacts, and facilitate the identification of robust and genuine "hit" compounds.[5][6] The core principle is to move beyond simple activity measurements to a holistic process of hit qualification, incorporating essential counterscreens and orthogonal validations from the outset.[7][8]

Compound Profile and Management

Proper handling and preparation of a test compound are foundational to reproducible HTS data.[9] Inconsistent solubility, degradation, or inaccurate concentration measurements can invalidate an entire screen. This section details the known properties of this compound and provides a standardized protocol for its preparation.

Physicochemical Properties
PropertyValueSource
CAS Number 1404373-78-9[10]
Molecular Formula C₆H₉ClN₂O[10][11]
Molecular Weight 160.60 g/mol [10][12]
Physical Form Solid (off-white)[13]
Purity Typically ≥97%[12][13]
Storage 2-8°C, under inert atmosphere[13]
Hazards Harmful if swallowed; skin, eye, and respiratory irritant[10][13]
Protocol: Preparation of Master Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers at low final concentrations (typically ≤0.5%). A high-concentration master stock (e.g., 10 mM) is crucial for creating dilution series and minimizing the volume of DMSO added to the final assay, thereby reducing potential solvent-induced artifacts.

  • Pre-Weighing Calculation: Calculate the mass of this compound required for a 10 mM stock solution. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )

    • Mass (mg) = 0.001 L × 0.010 mol/L × 160.60 g/mol × 1000 mg/g = 1.606 mg

  • Weighing: Using an analytical balance, accurately weigh the calculated amount of compound into a sterile, high-quality glass vial or microcentrifuge tube.

  • Solubilization: Add the calculated volume of 100% anhydrous, molecular-biology grade DMSO. For the example above, add 1.0 mL.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. Visually inspect for any undissolved particulates. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the 10 mM master stock into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Quality Control: Before use in a large-scale screen, confirm solubility and stability by running a small-scale test dilution in the final assay buffer. Check for precipitation visually and, if possible, by light scattering.

HTS Campaign Strategy: A Validated Workflow

A successful HTS campaign is a multi-stage process. It begins with robust assay development and proceeds through primary screening, hit confirmation, and counterscreening to eliminate false positives.[14] This structured approach ensures that resources are focused on the most promising and mechanistically relevant compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Outcome AssayDev Assay Development (Biochemical vs. Cell-Based) Mini Miniaturization to 384/1536-well AssayDev->Mini Z_Prime Validation (Z' > 0.5) [Controls: DMSO, PosRef] Mini->Z_Prime Primary Primary Screen (Single Concentration, e.g., 10 µM) HitID Hit Identification (Activity > Threshold, e.g., 3σ) Primary->HitID Confirm Confirmatory Screen (Fresh Compound, Triplicates) HitID->Confirm DoseResp Dose-Response Curve (IC50/EC50) Confirm->DoseResp Counterscreen Counterscreens (Cytotoxicity, Assay Tech.) DoseResp->Counterscreen Orthogonal Orthogonal Assay (Different Technology/Biology) Counterscreen->Orthogonal QualifiedHit Qualified Hit for Lead Optimization Orthogonal->QualifiedHit

Caption: High-level workflow for a typical HTS campaign.

Protocol 1: Primary Biochemical Assay (Luminescence-Based Kinase Inhibition)

Principle: This protocol provides a template for a generic, luminescence-based biochemical kinase assay. The principle involves measuring the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal. This format is widely used due to its high sensitivity and low interference from colored or fluorescent compounds.[15]

Materials:

  • Assay Plate: 384-well, white, solid-bottom, low-volume (e.g., Corning #3572)

  • Kinase: Target kinase of interest

  • Substrate: Specific peptide or protein substrate for the kinase

  • Assay Buffer: Kinase buffer (e.g., HEPES, MgCl₂, BSA, DTT)

  • ATP: Adenosine triphosphate at a concentration near the Kₘ for the kinase

  • Test Compound: this compound prepared as per Section 2.2

  • Controls:

    • Negative Control: 100% DMSO

    • Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine)

  • Detection Reagent: Commercial ATP detection kit (e.g., Promega ADP-Glo™, PerkinElmer ATPlite™)

Methodology:

  • Plate Mapping: Design the plate map to include test compounds, negative controls (e.g., 32 wells), and positive controls (e.g., 32 wells). This is critical for calculating the Z'-factor.

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer a small volume (e.g., 50 nL) of the compound from the source plate to the assay plate to achieve a final concentration of 10 µM. Dispense DMSO into control wells.

  • Enzyme Addition: Add 5 µL of assay buffer containing the kinase to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of assay buffer containing the substrate and ATP to all wells to initiate the kinase reaction. The final volume is now 10 µL.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent (as per the manufacturer's protocol). This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

  • Assess Assay Quality (Z'-factor):

    • Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[14]

Protocol 2: Counterscreen for Non-specific Cytotoxicity

Principle: A primary cause of false positives in cell-based screens, and a confounding factor in all screens, is compound-induced cytotoxicity.[7][16] This protocol uses a luminescence-based cell viability assay that quantifies ATP, an indicator of metabolically active cells.[17] A compound that shows activity in the primary assay but is also cytotoxic is often deprioritized as it may be a non-specific hit. This is a critical counterscreen.[18]

Materials:

  • Cell Line: A robust, easily cultured cell line (e.g., HEK293, HeLa).

  • Assay Plate: 384-well, white, clear-bottom, tissue-culture treated plate.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.

  • Test Compound: Same compound plate as used in the primary screen.

  • Controls:

    • Negative Control: 100% DMSO (represents 100% viability).

    • Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine, represents 0% viability).

  • Detection Reagent: Commercial cell viability kit (e.g., Promega CellTiter-Glo®).

Methodology:

  • Cell Seeding: Seed cells into the 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well) in 20 µL of medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Dispensing: Transfer 50 nL of compounds and controls to the plate, mirroring the primary screen.

  • Incubation: Incubate the plate for the same duration as the primary assay's target engagement (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is crucial for consistent enzyme kinetics of the detection reagent.

  • Signal Detection:

    • Add 20 µL of the cell viability detection reagent to all wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Hit Validation and Triage Logic

A "hit" from the primary screen is merely a starting point. A rigorous triage process is required to separate promising candidates from artifacts.[19] This involves confirming activity, determining potency, and ruling out non-specific mechanisms.

Hit_Validation PrimaryHit Primary Hit Identified (Activity > 3σ) Confirm Confirm Activity? (Fresh solid, triplicate) PrimaryHit->Confirm DoseResponse Generate IC50/EC50 Curve Confirm->DoseResponse Yes Discard1 Discard (Not reproducible) Confirm->Discard1 No Cytotoxic Is it Cytotoxic? (CellTiter-Glo) DoseResponse->Cytotoxic AssayTech Interferes with Assay Tech? (e.g., Luciferase Inhibition) Cytotoxic->AssayTech No Discard2 Discard (Cytotoxic) Cytotoxic->Discard2 Yes Orthogonal Confirm in Orthogonal Assay? AssayTech->Orthogonal No Discard3 Discard (Assay Artifact) AssayTech->Discard3 Yes Qualified Qualified Hit Orthogonal->Qualified Yes Discard4 Discard (Not confirmed) Orthogonal->Discard4 No

Caption: Decision tree for hit validation and triage.

Conclusion

The successful application of this compound, or any novel compound, in high-throughput screening is contingent upon a meticulously planned and executed strategy. This guide provides the essential framework, from initial compound handling to the critical steps of hit validation and artifact rejection. By employing robust, validated protocols with integrated counterscreens, researchers can significantly increase the probability of identifying high-quality, biologically relevant hits worthy of progression into lead optimization. Adherence to these principles, as championed by resources like the NCATS Assay Guidance Manual, forms the bedrock of reproducible and impactful preclinical drug discovery.[20][21]

References

Application Note: A Comprehensive Guide to the Pharmacokinetic Profiling of 4-Aminopyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyridin-2-one scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent and selective inhibitors targeting various enzyme classes, including kinases. The successful progression of these derivatives from a promising hit to a clinical candidate is critically dependent on a thorough understanding of their pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its bioavailability, exposure at the target site, and potential for drug-drug interactions, ultimately determining its therapeutic viability.[1][2] This guide provides an integrated strategy and detailed protocols for the comprehensive pharmacokinetic profiling of novel 4-aminopyridin-2-one derivatives. We emphasize the causality behind experimental choices, offering field-proven insights to guide researchers in generating a robust data package for candidate selection and optimization.

The Central Role of ADME in Drug Discovery

The journey of a drug from administration to elimination is a complex process governed by its ADME properties. Early and systematic evaluation of these parameters is essential to avoid costly late-stage failures.[3] Many compounds with excellent potency in biochemical assays fail to become drugs due to poor metabolic stability or low bioavailability.[3]

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs. A key consideration is plasma protein binding (PPB), as only the unbound (free) drug is typically able to interact with its target and exert a pharmacological effect.[4][5][6]

  • Metabolism: The enzymatic conversion of a drug into other chemical species (metabolites), primarily in the liver. Metabolism is a major route of drug elimination and can significantly impact a compound's half-life and potential for toxicity.[7][8]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

This guide outlines a tiered, integrated approach to characterizing the ADME profile of 4-aminopyridin-2-one derivatives, starting with high-throughput in vitro assays and culminating in a foundational in vivo pharmacokinetic study.

Integrated In Vitro ADME Profiling Workflow

An efficient screening cascade allows for the early identification of liabilities, enabling medicinal chemists to prioritize compounds with the most promising drug-like properties. The workflow below illustrates a typical sequence of in vitro ADME assays.

ADME_Workflow cluster_2 Candidate Selection MetStab Metabolic Stability (Microsomal) HepStab Metabolic Stability (Hepatocyte) MetStab->HepStab Perm Permeability Screen (e.g., PAMPA or MDCK) MDR1_Perm Bidirectional Permeability (MDR1-MDCK) Perm->MDR1_Perm Sol Kinetic Solubility Sol->MetStab Sol->Perm PPB Plasma Protein Binding (RED Assay) CYP_Inhib CYP450 Inhibition (IC50 Panel) PPB->CYP_Inhib InVivoPK In Vivo PK Study (Rodent) CYP_Inhib->InVivoPK Advance Candidate MDR1_Perm->PPB HepStab->CYP_Inhib

Caption: Integrated workflow for ADME profiling of drug candidates.

Protocols for Core In Vitro ADME Assays

The following protocols are designed to be self-validating through the inclusion of appropriate controls and clear data analysis procedures.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily.[7] A high rate of metabolism in this assay often translates to rapid clearance in vivo, leading to a short half-life and poor oral bioavailability.[3] The data generated are used to calculate intrinsic clearance (Clint), a key parameter for predicting hepatic clearance.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock solution of NADPH in buffer. Keep on ice.

    • Prepare a 10 mM stock solution of the 4-aminopyridin-2-one test compound and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

  • Incubation Procedure:

    • In a 96-well plate, add 1 µL of the 10 mM test/control compound stock to achieve a final incubation concentration of 1 µM.

    • Add human liver microsomes (final concentration 0.5 mg/mL) to each well containing the compound and pre-incubate for 10 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Include a "-NADPH" control where buffer is added instead of NADPH to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched plate at 3000 x g for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9][10]

  • Data Analysis & Interpretation:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the % remaining versus time. The slope of the initial linear portion of this curve (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Data Presentation:

CompoundIn Vitro t½ (min)Clint (µL/min/mg)Stability Classification
Control: Verapamil< 10> 139High Clearance
Control: Warfarin> 60< 23Low Clearance
Test Compound X4530.8Moderate Clearance
Test Compound Y8173.3High Clearance
Cell Permeability & P-gp Efflux (MDR1-MDCK Assay)

Scientific Rationale: The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux transporter.[11][12] This model is invaluable for predicting intestinal absorption and blood-brain barrier penetration.[13][14] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine if a compound is a substrate of the P-gp efflux pump. An efflux ratio (Papp B-A / Papp A-B) of ≥2 is a strong indicator of active efflux.[13]

Experimental Protocol:

  • Cell Culture:

    • Seed MDR1-MDCK cells onto permeable Transwell™ filter plates and culture for 4-5 days to form a confluent, polarized monolayer.[11][13]

    • Confirm monolayer integrity prior to the experiment by measuring Transepithelial Electrical Resistance (TEER). TEER values should meet a predefined acceptance criterion (e.g., >600 Ohms/cm²).[12][15]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare a dosing solution of the 4-aminopyridin-2-one test compound (e.g., 10 µM) in HBSS. Include controls: Propranolol (high permeability), Atenolol (low permeability), and Prazosin (P-gp substrate).[12][13]

    • For A-B permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B-A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plate at 37°C with 5% CO₂ for 60-90 minutes.[12][13]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis & Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[12]

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassP-gp Substrate?
Control: Propranolol25.023.50.9HighNo
Control: Atenolol0.50.61.2LowNo
Control: Prazosin1.518.012.0Low-ModYes
Test Compound Z12.011.51.0HighNo
Test Compound W3.033.011.0ModerateYes
Plasma Protein Binding (Rapid Equilibrium Dialysis)

Scientific Rationale: The binding of drugs to plasma proteins like albumin is a critical factor affecting their PK/PD properties.[5][16] Only the unbound fraction is free to distribute into tissues, interact with targets, and be cleared.[4][16] The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate way to determine the fraction unbound (fu).[4]

Experimental Protocol:

  • Device Preparation:

    • Use a commercial RED device plate with inserts containing a semi-permeable membrane (8 kDa molecular weight cutoff).

    • Prepare the device according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike human plasma with the 4-aminopyridin-2-one test compound to a final concentration of 1-10 µM.

    • Add the spiked plasma (e.g., 200 µL) to one chamber of the RED insert (the plasma chamber).[4]

    • Add dialysis buffer (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).[4]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[5][16]

  • Sample Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[16]

    • Perform protein precipitation on both sets of samples using cold acetonitrile with an internal standard.

    • Analyze the final extracts by LC-MS/MS to determine the compound concentration in each chamber.[16]

  • Data Analysis & Interpretation:

    • Calculate the fraction unbound (fu) and percentage bound:

      • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

      • % Bound = 100 - % Unbound

Data Presentation:

CompoundSpecies% Unbound (fu)% BoundBinding Classification
Control: WarfarinHuman1.5%98.5%High
Test Compound AHuman45.0%55.0%Moderate
Test Compound BHuman2.0%98.0%High

In Vivo Pharmacokinetic Study in Rodents

Scientific Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a whole organism, integrating all ADME processes simultaneously.[2][17][18] A rodent PK study provides critical parameters like Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), which are used to predict human pharmacokinetics and guide dose selection for efficacy studies.[17][18]

Experimental Protocol:

  • Animal Model and Formulation:

    • Use male Sprague-Dawley rats (n=3 per group/route).

    • Formulation: Due to the often poor aqueous solubility of small molecule inhibitors, a suitable vehicle is required.[19] A common formulation is 10% DMSO, 40% PEG400, and 50% Saline. The final formulation should be a clear, stable solution.[19]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg). This route provides 100% bioavailability and is the reference for calculating oral bioavailability.

    • Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).[20][21]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from the saphenous vein at predetermined time points.

    • IV schedule: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[19]

    • PO schedule: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[19]

    • Collect blood into EDTA-coated tubes. Process immediately by centrifugation (e.g., 2000 x g for 10 min at 4°C) to separate plasma.[19]

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis and PK Analysis:

    • Quantify the concentration of the 4-aminopyridin-2-one derivative in each plasma sample using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Calculate oral bioavailability (%F):

      • %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Integrated Data Analysis and Decision Making

The ultimate goal of PK profiling is to build a comprehensive picture of a compound's disposition to inform decision-making. The data from the individual assays should not be viewed in isolation.

Decision_Tree start In Vitro Data (MetStab, Perm, PPB, CYP) c1 Good Stability? (t½ > 30 min) start->c1 c2 Good Permeability? (Papp > 10) c1->c2 Yes opt Optimize Scaffold c1->opt No c3 Moderate PPB? (fu > 5%) c2->c3 Yes c2->opt No (Efflux?) c4 Low CYP Inhib? (IC50 > 10 µM) c3->c4 Yes c3->opt No adv Advance to In Vivo PK c4->adv Yes term Terminate c4->term No (DDI Risk)

Caption: Decision-making tree based on integrated in vitro ADME data.

A successful 4-aminopyridin-2-one derivative candidate should ideally exhibit:

  • High metabolic stability: to ensure a reasonable half-life and oral bioavailability.

  • High permeability and low efflux: to ensure good absorption.

  • Moderate plasma protein binding: to maintain an adequate free fraction for efficacy.

  • No significant CYP450 inhibition: to minimize the risk of drug-drug interactions.

By systematically applying the protocols and interpretive frameworks outlined in this guide, research teams can effectively de-risk their 4-aminopyridin-2-one programs, identify candidates with a higher probability of clinical success, and accelerate the delivery of novel therapeutics to patients.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Derivative

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a small molecule belonging to the aminopyridine class of compounds. While this specific derivative is not extensively characterized in publicly available literature, the aminopyridine scaffold is well-known for its potent biological activities.[1][2] The parent compound, 4-aminopyridine (4-AP), is a non-selective blocker of voltage-gated potassium (KV) channels and is clinically approved for the symptomatic treatment of multiple sclerosis.[3][4][5] 4-AP enhances neuronal excitability and restores conduction in demyelinated axons by inhibiting the repolarizing current carried by potassium ions.[4][6]

Given this precedent, a primary hypothesis for the mechanism of action of this compound is the modulation of voltage-gated potassium channels. This guide provides a comprehensive, multi-tiered experimental workflow for researchers, scientists, and drug development professionals to rigorously test this hypothesis and elucidate the compound's precise molecular mechanism. The protocols herein are designed to first establish foundational activity through high-throughput screening and then to build a detailed biophysical and pharmacological profile using gold-standard electrophysiological techniques.

Hypothesized Signaling Pathway

The central hypothesis is that this compound, like its structural analogs, physically occludes the pore of voltage-gated potassium channels. This blockade would inhibit the outward flow of K+ ions during membrane repolarization, leading to a prolongation of the action potential.

Potassium Channel Blockade cluster_membrane Cell Membrane Kv_Channel_Open Open K+ Channel Kv_Channel_Blocked Blocked K+ Channel K_ion_out K+ Efflux (Repolarization) Kv_Channel_Open->K_ion_out No_K_ion_out Inhibited K+ Efflux Kv_Channel_Blocked->No_K_ion_out Compound 4-Amino-1-methylpyridin-2(1H)-one hydrochloride Compound->Kv_Channel_Open Binds to Channel Pore Compound->Kv_Channel_Blocked Inhibits K+ current AP_Prolongation Action Potential Prolongation No_K_ion_out->AP_Prolongation Results in Experimental Workflow Phase1 Phase 1: Initial Screening (High-Throughput) Phase3 Phase 3: Target Deconvolution (Alternative/Broad) Phase1->Phase3 If Negative or Off-Target Effects Suspected Thallium_Flux Thallium Flux Assay Phase1->Thallium_Flux Membrane_Potential Membrane Potential Assay Phase1->Membrane_Potential Phase2 Phase 2: Electrophysiological Confirmation (Gold Standard) Patch_Clamp Whole-Cell Patch Clamp Phase2->Patch_Clamp Affinity_PullDown Affinity-Based Pull-Down Phase3->Affinity_PullDown DARTS DARTS Assay Phase3->DARTS Thallium_Flux->Phase2 If Positive Hit Membrane_Potential->Phase2 If Positive Hit Selectivity_Panel Ion Channel Selectivity Panel Patch_Clamp->Selectivity_Panel

References

Application Notes & Protocols: Enhancing the Oral Bioavailability of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Pyridinone and its derivatives represent a valuable scaffold in medicinal chemistry, with applications ranging from oncology to infectious diseases.[1] However, their therapeutic potential is often hampered by poor oral bioavailability. This is primarily due to their inherent physicochemical properties, such as high crystallinity (leading to high melting points) and low aqueous solubility, which classify many of them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[2][3] This guide provides an in-depth exploration of the underlying challenges and presents detailed formulation strategies and protocols to overcome these bioavailability hurdles. We will delve into the mechanistic basis of lipid-based formulations, amorphous solid dispersions, and nanoparticle engineering, offering field-proven insights and step-by-step methodologies for their development and characterization.

The Core Challenge: Understanding the Physicochemical Barriers of Pyridinones

The oral bioavailability of a drug is contingent on its ability to dissolve in the gastrointestinal fluids and subsequently permeate the intestinal membrane.[4] Pyridinone compounds often face significant obstacles in the dissolution phase.

  • High Crystal Lattice Energy: The planar nature of the pyridinone ring, coupled with its capacity for hydrogen bonding and π–π stacking, results in a highly stable, crystalline solid state. This is evidenced by their typically high melting points.[5][6] A large amount of energy is required to break this crystal lattice, leading to very low aqueous solubility.

  • Poor Aqueous Solubility: As molecular substances, their solubility in water is often minimal unless solubilizing functional groups are present.[7] This poor solubility is the primary rate-limiting step for absorption for BCS Class II (low solubility, high permeability) and a dual challenge for BCS Class IV (low solubility, low permeability) compounds.[2][8]

The goal of advanced formulation is to circumvent the need for this high activation energy of dissolution, presenting the drug to the gastrointestinal tract in a higher energy, more readily absorbable form.

Below is a decision-making framework for selecting an appropriate formulation strategy.

G cluster_0 cluster_1 Strategy Selection cluster_2 Key Advantages start Pyridinone API with Poor Bioavailability bcs_class Determine BCS Class (Solubility & Permeability) start->bcs_class strategy Select Formulation Strategy bcs_class->strategy lbdds Lipid-Based Systems (LBDDS) (SEDDS/SMEDDS) strategy->lbdds BCS Class II (Lipophilic, LogP > 2) asd Amorphous Solid Dispersions (ASDs) strategy->asd BCS Class II/IV (Thermally Stable) nano Nanoparticle Engineering strategy->nano BCS Class II/IV (Poorly soluble in lipids/solvents) lbdds_adv • Good for lipophilic drugs • Bypasses dissolution • Utilizes lipid absorption pathways lbdds->lbdds_adv asd_adv • High drug loading possible • Creates high energy amorphous form • Broad polymer selection asd->asd_adv nano_adv • Increases surface area • Enhances saturation solubility • Suitable for IV administration nano->nano_adv

Caption: Formulation strategy selection workflow.

Formulation Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media (i.e., gastrointestinal fluids). This strategy is particularly effective for lipophilic pyridinone compounds.

Mechanism of Action: The drug is dissolved in the lipidic excipient blend. Upon dilution in the gut, a micro- or nano-emulsion forms spontaneously, presenting the drug in a solubilized state within tiny oil droplets. This circumvents the dissolution step and utilizes lipid absorption pathways, potentially including lymphatic transport, which can bypass first-pass metabolism.

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a pyridinone compound in a SEDDS and characterize its performance.

Materials:

  • Pyridinone API

  • Oils: Capryol™ 90, Labrafil® M 1944 CS, Olive Oil

  • Surfactants: Kolliphor® EL, Tween® 80, Cremophor® RH 40

  • Co-solvents: Transcutol® HP, Propylene Glycol, PEG 400

  • Distilled Water

Step-by-Step Methodology:

  • Excipient Screening (Solubility Studies):

    • Determine the saturation solubility of the pyridinone API in various oils, surfactants, and co-solvents.

    • Add an excess amount of the API to 2 mL of each excipient in a glass vial.

    • Place the vials in an isothermal shaker at 25°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated HPLC-UV method.

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the oil, surfactant, and co-solvent that exhibit the best solubilizing capacity.

    • Prepare mixtures of the surfactant and co-solvent (S/CoS) in various ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, titrate the oil phase with the S/CoS mixture, vortexing for 2 minutes after each addition. Observe for clarity and phase separation.

    • Plot the data on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil:surfactant:co-solvent from the clear, self-emulsifying region of the phase diagram.

    • Dissolve the pre-determined amount of pyridinone API in the oil phase with gentle heating and stirring if necessary.

    • Add the surfactant and co-solvent to the oily phase and vortex until a clear, homogenous mixture is obtained.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the formulation to 250 mL of distilled water in a standard dissolution apparatus (USP Type II) at 50 rpm. Record the time taken for the formulation to form a homogenous emulsion.

    • Droplet Size and Zeta Potential: Dilute the formulation (100x) with distilled water. Analyze the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the SEDDS formulation against the unformulated API.

Data Presentation Example:

ExcipientTypeSolubility (mg/mL)
Capryol™ 90Oil15.2 ± 1.3
Labrafil® M 1944Oil12.8 ± 0.9
Kolliphor® ELSurfactant85.6 ± 4.2
Tween® 80Surfactant72.1 ± 3.5
Transcutol® HPCo-solvent150.4 ± 8.1
PEG 400Co-solvent98.5 ± 5.7

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in a polymeric carrier at a molecular level, converting the crystalline drug into a higher-energy amorphous state.

Mechanism of Action: The amorphous form has a lower thermodynamic barrier to dissolution compared to the stable crystalline form. Upon exposure to aqueous media, the polymer rapidly dissolves, releasing the drug in a supersaturated state. The polymer also acts as a precipitation inhibitor, maintaining the supersaturated concentration long enough for absorption to occur.

Protocol 2: Preparation of an ASD by Spray Drying

Objective: To prepare a 25% (w/w) drug-loaded pyridinone ASD using a polymeric carrier and evaluate its properties.

Materials:

  • Pyridinone API

  • Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Solvent: Dichloromethane/Methanol co-solvent (or other suitable solvent system in which both API and polymer are soluble)

Step-by-Step Methodology:

G cluster_0 ASD Spray Drying Workflow prep 1. Solution Preparation Dissolve API and Polymer in solvent system. spray 2. Spray Drying Atomize solution into hot nitrogen stream. prep->spray collect 3. Powder Collection Separate product from gas stream using a cyclone. spray->collect char 4. Characterization (DSC, PXRD, Dissolution) collect->char

Caption: Experimental workflow for ASD preparation.

  • Solution Preparation:

    • Dissolve the pyridinone API and the chosen polymer (e.g., PVP K30) in the selected solvent system to achieve the target concentration (e.g., 5-10% w/v total solids). Ensure complete dissolution.

  • Spray Drying:

    • Set up the spray dryer with appropriate parameters (these must be optimized for each formulation):

      • Inlet Temperature: e.g., 100-140°C

      • Atomization Gas Flow: e.g., 400-600 L/hr

      • Solution Feed Rate: e.g., 3-10 mL/min

    • Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

    • Collect the dried powder from the cyclone separator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Heat the ASD sample (5-10 mg) in a DSC instrument from 25°C to a temperature above the API's melting point at a rate of 10°C/min. The absence of a sharp melting endotherm for the API confirms its amorphous state. A single glass transition temperature (Tg) indicates a homogenous dispersion.

    • Powder X-Ray Diffraction (PXRD): Analyze the ASD powder using a PXRD instrument. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a "halo" pattern confirms the amorphous nature of the drug.

    • In Vitro Dissolution: Perform dissolution testing, comparing the ASD to the physical mixture of the API and polymer, and the pure API. The ASD should exhibit a significantly faster dissolution rate and ideally achieve a state of supersaturation.

Supporting Protocols: Permeability Assessment

While improving solubility is key, assessing permeability is crucial, especially for potential BCS Class IV compounds. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive intestinal absorption.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To estimate the passive permeability of the formulated and unformulated pyridinone compound.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 10% w/v lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and standards (high and low permeability controls)

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test compounds (unformulated API, SEDDS, ASD) and controls in PBS to a final concentration of ~100 µM.

  • Assay Assembly: Add 200 µL of the donor solutions to the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate equations.

Conclusion and Future Directions

The bioavailability of challenging pyridinone compounds can be significantly enhanced through rational formulation design.[9][10][11] Lipid-based systems are ideal for lipophilic candidates, while amorphous solid dispersions offer a robust platform for a wider range of molecules, provided they have sufficient thermal stability. Nanoparticle engineering presents another powerful, albeit more complex, avenue. The protocols outlined in this guide provide a validated starting point for researchers. Successful development will invariably require systematic screening of excipients and meticulous optimization of process parameters, guided by a deep understanding of the physicochemical properties of the specific pyridinone candidate.

References

Investigator's Guide: Preclinical Evaluation of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document serves as a comprehensive methodological guide for the preclinical investigation of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a novel pyridinone derivative, in the context of neurodegenerative diseases. In the absence of established literature for this specific compound, this guide provides a structured, hypothesis-driven framework for its initial characterization. We will outline detailed protocols for a tiered screening cascade, beginning with in vitro assays to determine cytotoxicity, neuroprotective potential, and anti-inflammatory activity, and progressing to proof-of-concept studies in established in vivo models of Parkinson's and Alzheimer's disease. The experimental designs herein are based on established best practices for novel compound screening and draw mechanistic hypotheses from related chemical structures, such as the aminopyridine class of molecules.

Introduction: Rationale and Hypothetical Mechanism of Action

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include excitotoxicity, oxidative stress, protein misfolding, and chronic neuroinflammation. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While this compound itself is uncharacterized in this field, its structural motifs suggest plausible mechanisms of action relevant to neurodegeneration.

We hypothesize a multi-target mechanism for this compound, drawing parallels from related molecules:

  • Modulation of Neuronal Excitability: The related compound 4-aminopyridine (4-AP) is a well-known voltage-gated potassium (K+) channel blocker.[1] By blocking these channels, 4-AP enhances neurotransmitter release and can restore action potential conduction in demyelinated axons.[1][2] It is plausible that this compound could exhibit similar ion channel modulating properties, potentially restoring homeostatic neuronal firing in diseased states.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegenerative pathology.[3][4] Pyridinone derivatives have been developed as CNS-penetrant inhibitors of inflammatory kinases like IRAK4, leading to a reduction of pro-inflammatory cytokines in the brain.[5] We postulate that the target compound may suppress the activation of microglia and subsequent release of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

  • Neuroprotection against Oxidative Stress: Oxidative damage is a common pathway leading to neuronal death. Screening programs have successfully identified antioxidant compounds that protect neurons from various insults.[6][7] This guide will establish if the compound can directly mitigate neuronal death induced by oxidative stressors relevant to AD and PD pathology.

This guide provides the necessary protocols to systematically test these hypotheses.

Part 1: In Vitro Characterization and Screening Cascade

The initial phase of investigation focuses on cell-based assays to establish a pharmacological profile for this compound. This involves determining its therapeutic window (the concentration range where it is effective but not toxic) and screening for desired biological activities.

cluster_0 In Vitro Screening Workflow Start Start Cytotoxicity Protocol 1.1: Cytotoxicity Screen (MTT Assay) in SH-SY5Y Cells Start->Cytotoxicity Determine_Concentration Determine Non-Toxic Working Concentration Range (e.g., 0.1 - 50 µM) Cytotoxicity->Determine_Concentration Neuroprotection Protocol 1.2 & 1.3: Neuroprotection Assays (SH-SY5Y & Primary Neurons) Determine_Concentration->Neuroprotection Use safe concentrations Anti_Inflammatory Protocol 1.4: Anti-Neuroinflammatory Assay (BV-2 Microglia) Determine_Concentration->Anti_Inflammatory Use safe concentrations Hit_Identified Promising In Vitro Activity? Neuroprotection->Hit_Identified Anti_Inflammatory->Hit_Identified Proceed_InVivo Proceed to In Vivo Studies Hit_Identified->Proceed_InVivo Yes Compound 4-Amino-1-methylpyridin-2(1H)-one hydrochloride K_Channel Voltage-Gated K+ Channels Compound->K_Channel Inhibits (?) Microglia Activated Microglia / Astrocytes Compound->Microglia Inhibits ROS Oxidative Stress (e.g., from 6-OHDA) Compound->ROS Scavenges (?) Neuron_Excitability Modulation of Neuronal Excitability K_Channel->Neuron_Excitability Inflammation ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6) Microglia->Inflammation Antioxidant ↓ Oxidative Damage ROS->Antioxidant Outcome ↑ Neuronal Survival & Function ↓ Neurodegeneration Neuron_Excitability->Outcome Inflammation->Outcome Antioxidant->Outcome

References

Application Notes and Protocols for the Antimicrobial and Antiviral Screening of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

The rising tide of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with therapeutic potential. Pyridinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] The this compound, a member of this family, possesses structural features that suggest potential bioactivity. The aminopyridine moiety is a known pharmacophore in various bioactive molecules, and the pyridinone ring can engage in hydrogen bonding, a key interaction in many biological processes.[2][3] These characteristics provide a strong rationale for a comprehensive screening campaign to elucidate its potential as an antimicrobial or antiviral agent.

This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary assessment of the antimicrobial and antiviral properties of this compound. The protocols herein are designed to be robust and self-validating, incorporating essential controls and clear endpoints.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 4-amino-1-methylpyridin-2-one;hydrochloride[4]
CAS Number 1404373-78-9[4][5]
Molecular Formula C6H9ClN2O[4]
Molecular Weight 160.60 g/mol [4]
Physical Form Solid[5]
Purity ≥97% (typical)[5]
Storage Inert atmosphere, 2-8°C[5]

Part 1: Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial potential typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] We will detail the broth microdilution method, a widely accepted and standardized technique for quantitative MIC determination.[7]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.

Detailed Protocol: Broth Microdilution for MIC Determination

1. Materials and Reagents:

  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

2. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

  • Prepare a stock solution of the positive control antibiotic at a concentration appropriate for the chosen bacterial strains.

3. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[6]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

4. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

  • Include the following controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control (Growth Control): Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing broth only.

5. Incubation and MIC Determination:

  • Cover the plate and incubate at 35-37°C for 16-20 hours.[6]

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: MIC Summary Table
Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositivee.g., 0.5 - 64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5 - 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5 - 64Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5 - 64Fluconazole[Insert Data][Insert Data]

Part 2: Antiviral Screening

Antiviral screening aims to identify compounds that inhibit viral replication. A common and robust method is the Cytopathic Effect (CPE) inhibition assay. This assay is based on the ability of a compound to protect host cells from the destructive effects of a virus.[8]

Workflow for CPE Inhibition Assay

Antiviral_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_readout Incubation & Readout Cell_Culture Culture Host Cells in 96-Well Plate Add_Compound Add Compound Dilutions to Cells Cell_Culture->Add_Compound Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Add_Compound Add_Virus Infect Cells with Virus Add_Compound->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Assess_CPE Assess Cytopathic Effect (Microscopy) Incubate->Assess_CPE Viability_Assay Perform Cell Viability Assay (e.g., MTT) Assess_CPE->Viability_Assay

Caption: General workflow for a Cytopathic Effect (CPE) inhibition assay for antiviral screening.

Detailed Protocol: CPE Inhibition Assay

1. Materials and Reagents:

  • This compound

  • Sterile cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Positive control antiviral drug

2. Cell Seeding:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

3. Cytotoxicity Assay (Parallel Plate):

  • It is crucial to first determine the cytotoxicity of the compound on the host cells in the absence of the virus.

  • Prepare a separate 96-well plate with a confluent monolayer of host cells.

  • Add serial dilutions of the compound to the wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC50).

4. Antiviral Assay Procedure:

  • Once the cells are confluent, remove the growth medium.

  • Add serial dilutions of the compound in a small volume of serum-free medium to the designated wells.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Include the following controls:

    • Virus Control: Cells infected with the virus but without any compound.

    • Cell Control: Uninfected cells with no compound.

    • Positive Control: Cells infected with the virus and treated with a known antiviral drug.

5. Incubation and Readout:

  • Incubate the plate at 37°C in a humidified CO2 incubator until CPE is maximal in the virus control wells.

  • Assess CPE microscopically.

  • Quantify cell viability using an MTT assay. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis and Presentation:

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.

  • Determine the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.

Data Presentation: Antiviral and Cytotoxicity Summary
ParameterValue (µg/mL)
50% Cytotoxic Concentration (CC50) [Insert Data]
50% Effective Concentration (EC50) [Insert Data]
Selectivity Index (SI = CC50/EC50) [Insert Calculated Value]

Part 3: Mechanistic Insights and Further Steps

Should this compound demonstrate significant antimicrobial or antiviral activity, further investigations into its mechanism of action would be warranted. For antibacterial activity, this could involve time-kill kinetic studies or assays to investigate effects on cell wall synthesis, protein synthesis, or DNA replication. For antiviral activity, time-of-addition experiments can help pinpoint the stage of the viral life cycle that is inhibited.[9]

Hypothetical Bacterial Signaling Pathway Inhibition

The pyridinone scaffold is known to interact with various enzymes. A plausible hypothesis is the inhibition of a key bacterial enzyme, such as DNA gyrase or topoisomerase IV, which are targets for quinolone antibiotics that also contain a pyridone-like core.[10][11]

Signaling_Pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Compound 4-Amino-1-methylpyridin-2(1H)-one hydrochloride Compound->DNA_Gyrase inhibits

Caption: Hypothetical inhibition of bacterial DNA gyrase/topoisomerase IV by the test compound.

Conclusion

This document provides a comprehensive framework for the initial antimicrobial and antiviral screening of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel compound. Positive results from these initial screens would justify more in-depth mechanistic studies and lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming solubility challenges with 4-Amino-1-methylpyridin-2(1H)-one hydrochloride in aqueous buffers. As Senior Application Scientists, we understand that achieving the desired concentration is critical for the success of your experiments, from early-stage discovery to formulation development. This resource is designed to provide you with a comprehensive understanding of the factors governing solubility and to offer practical, step-by-step guidance to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor solubility in my standard aqueous buffer. What are the initial steps I should take?

A1: Poor aqueous solubility is a common hurdle for many heterocyclic compounds. For an ionizable compound like this compound, the first and most critical parameter to investigate is the pH of your buffer system. The solubility of weak bases, such as this pyridinone derivative, is highly dependent on the pH of the solution. In acidic environments, the amino group will be protonated, leading to a charged species that is generally more water-soluble. Conversely, in alkaline environments, the compound will exist in its neutral, less soluble form.[1][2][3]

Initial Troubleshooting Workflow:

Caption: Initial pH adjustment workflow for solubility issues.

Q2: How does the hydrochloride salt form of the compound influence its solubility?

A2: The hydrochloride salt is formed by reacting the basic 4-amino group with hydrochloric acid. This is a common strategy to increase the aqueous solubility and dissolution rate of basic drugs.[4] The salt form readily dissociates in water, yielding the protonated, more soluble form of the compound. However, the "common ion effect" can come into play. If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt, leading to lower than expected solubility.[5]

Q3: Beyond pH, what other simple formulation strategies can I employ to improve solubility?

A3: If pH adjustment alone is insufficient, several formulation-based approaches can be explored. These involve the use of excipients to enhance solubility.[6] The most common starting points are the use of co-solvents and surfactants.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][7][8][9]

  • Surfactants: These molecules have both hydrophilic and hydrophobic regions. Above a certain concentration (the critical micelle concentration or CMC), they form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[1][10][11][12]

Troubleshooting Guides & Protocols

Guide 1: Systematic pH Adjustment and Buffer Selection

Protocol: pH-Dependent Solubility Profile Generation

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, acetate buffers) at a constant ionic strength.

  • Create a saturated solution: Add an excess of this compound to a known volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Expected Outcome:

The solubility of this compound is expected to be significantly higher at lower pH values and decrease as the pH approaches and surpasses its pKa.

Caption: Relationship between pH and the solubility of a weak base.

Guide 2: Utilizing Co-solvents for Solubility Enhancement

When pH manipulation is not sufficient or desirable (e.g., due to stability concerns), co-solvents can be an effective alternative.

Commonly Used Co-solvents in Pharmaceutical Formulations:

Co-solventPropertiesTypical Concentration Range
EthanolVolatile, can be used in oral and parenteral formulations.5-40%
Propylene GlycolLess volatile than ethanol, good safety profile.[9]10-60%
Polyethylene Glycol (PEG 300/400)Low volatility, good solubilizing power for many compounds.[8][9]10-50%
GlycerinViscous, often used in oral and topical formulations.[9]5-30%

Protocol: Co-solvent Solubility Screen

  • Select a starting buffer: Choose a buffer in which the compound has some, albeit limited, solubility.

  • Prepare co-solvent stock solutions: Prepare stock solutions of your chosen co-solvents (e.g., 50% v/v in the selected buffer).

  • Create a concentration gradient: In a multi-well plate or a series of vials, create a gradient of co-solvent concentrations (e.g., 5%, 10%, 20%, 40% v/v) by mixing the co-solvent stock with the buffer.

  • Add the compound: Add a known amount of this compound to each well/vial, ensuring an excess of solid.

  • Equilibrate and quantify: Follow steps 3-5 from the pH-dependent solubility protocol.

  • Analyze the results: Plot the solubility as a function of the co-solvent concentration.

G cluster_cosolvency Mechanism of Co-solvency A Water (High Polarity) D Solvent Mixture (Reduced Polarity) A->D B Poorly Soluble Compound E Increased Solubility B->E C Co-solvent (Intermediate Polarity) C->D D->E Reduces solvent polarity, disrupting water's hydrogen bond network

Caption: Simplified mechanism of co-solvency.

Guide 3: Employing Surfactants for Micellar Solubilization

Surfactants are particularly useful for highly lipophilic compounds. They form micelles that can encapsulate the drug molecules, effectively increasing their solubility in the aqueous medium.[11]

Commonly Used Surfactants in Pharmaceutical Formulations:

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1-5%
Polysorbate 20 (Tween® 20)Non-ionic0.1-5%
Sodium Lauryl Sulfate (SLS)Anionic0.1-2%
Cremophor® ELNon-ionic1-10%

Protocol: Surfactant Solubility Screen

  • Select a buffer: Choose an appropriate buffer system.

  • Prepare surfactant stock solutions: Prepare concentrated stock solutions of the selected surfactants in the chosen buffer.

  • Create a concentration gradient: Prepare a series of surfactant solutions with concentrations both below and above their respective Critical Micelle Concentrations (CMCs).

  • Add the compound: Add an excess of this compound to each surfactant solution.

  • Equilibrate and quantify: Follow steps 3-5 from the pH-dependent solubility protocol.

  • Analyze the results: Plot the solubility as a function of surfactant concentration. A significant increase in solubility is typically observed above the CMC.

G cluster_micelle Micellar Solubilization cluster_micelle_structure Micelle Drug Molecule Drug Molecule Surfactant Monomer Surfactant Monomer s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 d1 Drug

Caption: Encapsulation of a drug molecule within a surfactant micelle.

Guide 4: Exploring Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility and stability.[14][15][16][17]

Commonly Used Cyclodextrins:

CyclodextrinCavity SizeKey Features
α-CyclodextrinSmallSuitable for smaller molecules.
β-CyclodextrinMediumMost commonly used, but has lower aqueous solubility.
γ-CyclodextrinLargeAccommodates larger guest molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)MediumModified to have much higher aqueous solubility than native β-CD.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)MediumAnionic derivative with high aqueous solubility and a good safety profile.

Protocol: Cyclodextrin Complexation Study

  • Prepare a phase solubility diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of this compound to each solution.

    • Equilibrate and quantify the dissolved compound as described in previous protocols.

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.

  • Determine the stoichiometry of the complex: The shape of the phase solubility diagram can provide information about the stoichiometry of the drug-cyclodextrin complex.

G cluster_cyclodextrin Cyclodextrin Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Inclusion Complex CD:f1->Complex Drug Drug Molecule Drug->Complex

Caption: Formation of an inclusion complex between a drug and a cyclodextrin.

References

Stability of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride in DMSO and cell culture media.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Amino-1-methylpyridin-2(1H)-one hydrochloride in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

How should I prepare and store stock solutions of this compound in DMSO?

Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of your experimental results. While specific long-term stability data for this compound in DMSO is not extensively published, the following protocol is based on best practices for similar heterocyclic compounds.

Recommended Protocol for Preparing DMSO Stock Solutions:

  • Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Adding DMSO: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous, research-grade DMSOMinimizes the presence of water, which can contribute to hydrolysis.
Concentration 10-20 mMA balance between a sufficiently concentrated stock and maintaining solubility upon dilution.
Storage Temp. -20°C (short-term) or -80°C (long-term)Low temperatures slow down potential degradation reactions.
Light Exposure Minimize; use amber tubesPyridinone structures can be susceptible to photodegradation.
Freeze-Thaw Avoid repeated cyclesEach cycle can introduce moisture and potentially affect compound stability.

It is strongly recommended to perform a quality control check on your stock solution if it has been stored for an extended period (e.g., > 6 months). This can be a simple functional assay or an analytical method like HPLC.

What is the anticipated stability of this compound in aqueous cell culture media?

The stability of this compound in cell culture media is a critical consideration for in vitro experiments. The aqueous, near-neutral pH (typically 7.2-7.4), and 37°C environment of a cell culture incubator can promote the degradation of susceptible compounds.

The pyridinone ring, particularly with an amino substituent, may be prone to hydrolysis. While specific data for this compound is lacking, related aminopyridine compounds can undergo hydrolysis[1][2]. Therefore, it is reasonable to hypothesize that the stability in cell culture media may be limited.

Best Practices for Using in Cell Culture:

  • Prepare Fresh Dilutions: Always prepare fresh working solutions in your cell culture medium immediately before each experiment.

  • Avoid Long-Term Storage: Do not store the compound diluted in cell culture media for extended periods.

  • Consider Incubation Time: For long-term experiments (e.g., > 24 hours), be aware that the effective concentration of the compound may decrease over time due to degradation. Time-course experiments are recommended to assess if the biological effect changes with prolonged incubation.

What are the potential degradation pathways for this compound?

Based on the chemical structure, a likely degradation pathway in aqueous media is hydrolysis of the amide bond within the pyridinone ring. This would lead to the opening of the ring structure. The presence of the amino group could also influence the electronic properties of the ring and its susceptibility to other reactions.

Below is a hypothetical degradation pathway illustrating a potential hydrolytic cleavage of the pyridinone ring.

G cluster_0 Hypothetical Degradation of 4-Amino-1-methylpyridin-2(1H)-one A 4-Amino-1-methylpyridin-2(1H)-one (Parent Compound) B Ring-Opened Intermediate A->B Hydrolysis (H2O, pH, Temp) C Further Degradation Products B->C Further Reactions

Caption: Hypothetical degradation of the parent compound.

How can I empirically determine the stability of the compound under my specific experimental conditions?

Since stability can be influenced by the specific components of your cell culture medium and experimental setup, an empirical stability study is the most reliable approach. A straightforward method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is described below.

Protocol for a Basic Stability Study:

  • Prepare a Working Solution: Dilute your DMSO stock of this compound to your final experimental concentration in your cell culture medium.

  • Incubate: Place the solution in your cell culture incubator (e.g., 37°C, 5% CO2).

  • Collect Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.

  • Store Samples: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.

  • Analyze by HPLC-UV:

    • Thaw the samples and, if necessary, precipitate proteins (e.g., with cold acetonitrile) and centrifuge.

    • Analyze the supernatant by a suitable reverse-phase HPLC method. The aromatic nature of the compound should allow for detection by UV absorbance (a wavelength scan can determine the optimal wavelength).

    • Quantify the peak area of the parent compound at each time point.

  • Calculate Stability: Plot the percentage of the parent compound remaining versus time.

G cluster_workflow Workflow for Stability Assessment prep Prepare Compound in Media incubate Incubate at 37°C prep->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC-UV store->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for stability assessment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media The solubility limit of the compound has been exceeded.• Prepare a more dilute DMSO stock solution.• Warm the aqueous medium to 37°C before adding the compound.• Vortex the solution immediately and vigorously after adding the DMSO stock.
Inconsistent or weaker-than-expected biological activity The compound may be degrading during the experiment.• Prepare fresh dilutions in media for every experiment.• Minimize the incubation time if possible.• Perform a time-course experiment to see if the effect diminishes over time, which would suggest degradation.
DMSO stock solution has changed color This may indicate compound degradation or oxidation.• Discard the stock solution.• Prepare a fresh stock solution.• For sensitive compounds, consider purging the vial with an inert gas (argon or nitrogen) before sealing and storing.
Assay results are not reproducible between experiments In addition to compound stability, this could be due to variations in stock solution handling.• Ensure you are using a fresh aliquot of the DMSO stock for each experiment to avoid issues from repeated freeze-thaw cycles.• Confirm the accuracy of your pipetting and dilutions.

References

Common experimental artifacts with pyridinone-based compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinone-based compounds. The pyridinone scaffold is a valuable pharmacophore found in numerous biologically active molecules due to its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor.[1][2][3][4] However, like many privileged scaffolds, pyridinones can be associated with specific experimental artifacts that may lead to misleading results.

This guide is designed to help you identify, understand, and troubleshoot these common issues. It is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Troubleshooting & FAQ Portal
Section 1: Non-Specific Activity & Pan-Assay Interference (PAINS)

This section addresses compounds that show broad, non-specific activity, a hallmark of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that give false positive results in high-throughput screens through a variety of mechanisms not related to specific binding to the intended target.[5][6]

The Problem: You have a promising pyridinone-based hit from a primary screen. However, it shows activity in multiple, unrelated assays, including counter-screens and orthogonal assays. This promiscuous activity is a red flag.

The Cause: Your compound is likely a Pan-Assay Interference Compound (PAINS). PAINS interact with assays through various non-specific mechanisms rather than by specifically binding to a single target.[6][7] For pyridinones and related heterocycles, these mechanisms can include:

  • Aggregation: The compound forms colloidal particles that sequester and denature proteins (see Q2).[8][9]

  • Redox Activity: Some structures can participate in redox cycling, generating reactive oxygen species (e.g., hydrogen peroxide) that disrupt protein function.[7]

  • Chemical Reactivity: The compound may contain electrophilic centers that covalently modify nucleophilic residues (like cysteine) on proteins (see Q5).[7]

  • Assay-Specific Interference: The compound may interfere with the detection method itself, such as by having intrinsic fluorescence (see Q3).[5][10]

Certain substructures are known PAINS alerts. While pyridinone itself is a valid scaffold, specific substitution patterns can create problematic molecules.[11]

Diagnostic Workflow: A systematic approach is required to identify PAINS and rule out false positives.

Start Hit Compound Identified DoseResponse Confirm Dose-Response in Primary Assay Start->DoseResponse OrthogonalAssay Test in Orthogonal Assay (Different Technology) DoseResponse->OrthogonalAssay Reproducible? PAIN Likely PAIN (Deprioritize or Redesign) DoseResponse->PAIN No AggregationCheck Check for Aggregation (DLS, Detergent, Centrifugation) OrthogonalAssay->AggregationCheck Active? OrthogonalAssay->PAIN No ReactivityCheck Assess Chemical Reactivity (e.g., Thiol Reactivity Assay) AggregationCheck->ReactivityCheck Non-Aggregator? AggregationCheck->PAIN Aggregator AssayInterference Evaluate Assay Interference (e.g., Fluorescence Scan) ReactivityCheck->AssayInterference Non-Reactive? ReactivityCheck->PAIN Reactive TrueHit Potential True Hit (Proceed with SAR) AssayInterference->TrueHit No Interference? AssayInterference->PAIN Interferes

Caption: Workflow for identifying Pan-Assay Interference Compounds (PAINS).

Solutions & Mitigation Strategies:

  • Immediate Counter-Screening: Always test hits in an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology (e.g., switching from a fluorescence-based to a luminescence-based readout).[12]

  • PAINS Filtering: Use computational filters (e.g., ZINC PAINS Remover, FAF-Drugs4) to check if your compound contains known PAINS substructures.[6] Be aware that these filters are not perfect and should be used as a guide, not a definitive verdict.

  • Structural Modification: If a PAINS liability is confirmed, medicinal chemistry efforts should focus on modifying the problematic functional group while retaining the core pharmacophore responsible for any potential true activity.

The Problem: Your compound shows potent, often steep, dose-response curves, but the activity is sensitive to assay conditions like protein or detergent concentration. The inhibition may not appear stoichiometric.

The Cause: Compound aggregation is a major driver of non-specific activity.[9] Above a critical aggregation concentration (CAC), the compound forms colloidal particles in solution. These aggregates can nonspecifically inhibit enzymes by sequestering the protein onto the surface of the colloid, leading to partial unfolding and loss of function.[9] This is a surface-area-driven phenomenon, not a specific lock-and-key interaction.

cluster_0 Below CAC cluster_1 Above CAC Compound Compound Monomers Enzyme_free Active Enzyme Aggregate Compound Aggregate (Colloid) Enzyme_free->Aggregate Encounters Aggregate Enzyme_bound Denatured Enzyme Aggregate->Enzyme_bound Protein Sequestration & Unfolding

Caption: Mechanism of aggregation-based enzyme inhibition.

Diagnostic Workflow & Solutions: Several biophysical and biochemical methods can diagnose aggregation. No single method is foolproof, so using a combination is recommended.

Method Principle Protocol Summary Interpretation
Detergent Counter-Screen Non-ionic detergents (e.g., Triton X-100, Tween-80) disrupt colloid formation.1. Re-run the primary assay. 2. Include a parallel condition with 0.01-0.1% (v/v) non-ionic detergent.A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation-based activity.[8]
Centrifugation Aggregates are larger than soluble proteins and can be pelleted by high-speed centrifugation.1. Prepare the compound in assay buffer. 2. Centrifuge at >15,000 x g for 30 min. 3. Test the activity of the supernatant.A loss of inhibitory activity in the supernatant compared to the non-centrifuged control indicates that the active species (the aggregate) was removed.[9]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.1. Prepare the compound in assay buffer across a range of concentrations. 2. Analyze using a DLS instrument.The appearance of particles >100 nm in diameter at concentrations where inhibition is observed is strong evidence of aggregation.
NMR Spectroscopy Aggregation leads to significant line broadening in 1H NMR spectra due to slow molecular tumbling.1. Acquire a 1H NMR spectrum of the compound in assay buffer. 2. Compare to the spectrum in a solubilizing solvent (e.g., DMSO-d6).Disappearance or significant broadening of compound peaks in the assay buffer suggests aggregation.[13]
Section 2: Assay-Specific Interference

The Problem: You observe an apparent hit in a fluorescence intensity (FI), fluorescence polarization (FP), or FRET assay. However, the result may not be due to interaction with the biological target but rather the compound's intrinsic optical properties.

The Cause: Compounds can interfere with fluorescence assays in two primary ways[10]:

  • Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as the assay fluorophore, leading to a false positive (inhibition or activation, depending on assay format).[10] Pyridine and hydroxypyridine derivatives can be fluorescent, with properties that vary significantly with pH and substitution.[14]

  • Quenching: The compound absorbs light at the excitation or emission wavelength of the assay fluorophore (an "inner filter effect"). This reduces the detected signal and typically results in a false positive for inhibition.[10]

Diagnostic Workflow:

Start Hit from Fluorescence Assay ControlAssay Run 'Buffer Only' Control: Compound + Buffer + Substrate (No Enzyme) Start->ControlAssay CheckSignal Does the well show a signal change vs. DMSO? ControlAssay->CheckSignal Autofluorescence Yes: Likely Autofluorescence or Quenching CheckSignal->Autofluorescence Yes NoInterference No: Interference Unlikely CheckSignal->NoInterference No SpectralScan Perform Spectral Scan: Ex/Em scan of compound Autofluorescence->SpectralScan ConfirmMechanism Confirm Mechanism: Does compound spectrum overlap with assay dyes? SpectralScan->ConfirmMechanism ConfirmMechanism->NoInterference No Mitigate Mitigate or Switch Assay ConfirmMechanism->Mitigate Yes

Caption: Decision tree for troubleshooting fluorescence interference.

Solutions & Mitigation Strategies:

  • Run Controls: The simplest check is to measure the compound in the assay buffer without the biological target (e.g., no enzyme). A signal change indicates direct interference.[10]

  • Spectral Scanning: Use a plate reader to measure the excitation and emission spectra of your compound. If its spectral properties overlap with your assay's fluorophore, interference is highly likely.

  • Change Fluorophore: If interference is confirmed, switch to a red-shifted fluorophore. Most interfering compounds tend to be blue-green emitters, so moving to dyes that excite >550 nm and emit >600 nm can often solve the problem.

  • Switch Detection Method: The most robust solution is to confirm the hit in an orthogonal assay that does not rely on fluorescence, such as a luminescence, absorbance, or label-free (e.g., SPR, ITC) method.[15]

The Problem: You observe cytotoxicity or other cellular effects that are difficult to reproduce. The magnitude of the effect seems to depend on factors like the type of plate used (clear vs. opaque) or how long the plate was left on the benchtop.

The Cause: Some pyridinone derivatives can be photoreactive.[16] Upon absorbing light (often in the UVA or visible range), these compounds can become excited and generate reactive oxygen species (ROS), such as singlet oxygen. This leads to phototoxicity (cell death) and photogenotoxicity (DNA damage) that is independent of the intended biological target.[16] This is particularly true for pyridones incorporated into larger, aromatic ring systems.

Diagnostic Protocol:

  • Light vs. Dark Incubation: Perform your cell-based assay in parallel under two conditions:

    • Standard: Normal laboratory light conditions.

    • Dark: Wrap the plate in aluminum foil immediately after adding the compound and conduct all incubations in the dark.

  • UV-Absorbing Plates: Compare results in standard polystyrene plates versus UV-absorbing plates.

  • ROS Detection: Include a ROS-sensitive probe (e.g., DCFH-DA) in your assay to directly measure ROS production upon compound treatment and light exposure.

Solutions & Mitigation Strategies:

  • Control Light Exposure: If phototoxicity is confirmed, all experiments with the compound should be performed with minimal light exposure (e.g., in a dark room with a red safelight).

  • Include Antioxidants: Test if the inclusion of an antioxidant like N-acetylcysteine (NAC) in the cell culture medium can rescue the cytotoxic effect.

  • Structural Redesign: Modify the compound to disrupt the extended chromophore responsible for light absorption.

Section 3: Chemical Reactivity & Instability

The Problem: Your compound shows time-dependent inhibition that is not reversed by dilution (i.e., a "washout" experiment). The effect may be stoichiometric rather than catalytic.

The Cause: While the pyridinone ring itself is generally stable, certain substituents can render the molecule reactive towards nucleophilic amino acid residues like cysteine, lysine, or histidine. This is a known PAINS mechanism.[7] For example, a pyridone scaffold might be decorated with a Michael acceptor (like an enone) or other electrophilic groups that can covalently bind to the target protein. Thiol reactivity is a particularly common issue.[17][18]

Diagnostic Workflow:

  • Washout Experiment: Incubate the target protein with a high concentration of the inhibitor. Then, rapidly dilute the mixture (e.g., 100-fold) into an assay with fresh substrate. A covalent inhibitor will show minimal recovery of enzyme activity, while a reversible inhibitor will dissociate, leading to activity recovery.

  • Thiol Reactivity Assay: Incubate the compound with a model thiol like glutathione (GSH). Monitor the depletion of free GSH over time using Ellman's reagent (DTNB) or by mass spectrometry to detect the compound-GSH adduct.

  • Mass Spectrometry: The gold standard for confirming covalent modification is to analyze the inhibitor-treated protein with mass spectrometry (e.g., LC-MS/MS) to identify the specific amino acid residue that has been modified and to confirm the mass of the adduct.

Solutions & Mitigation Strategies:

  • Remove Reactive Groups: If covalent modification is confirmed and unintended, the compound must be redesigned to remove the reactive electrophile.

  • Competitive Protection: If the covalent binding is on-target, pre-incubating the protein with a known reversible binder to the active site should prevent or reduce the rate of covalent modification. This can help confirm the location of the binding.

References

Technical Support Center: Optimizing 4-Amino-1-methylpyridin-2(1H)-one hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the use of this compound in in vitro assays. Here, we address common challenges and frequently asked questions to ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound is a small molecule with potential applications in various areas of cell biology and drug discovery.[1][2][3][4][5][6] As with any novel compound, establishing the optimal experimental conditions is crucial for obtaining meaningful results. This guide will walk you through the necessary steps for concentration optimization and troubleshooting common issues.

Frequently Asked Questions (FAQs)

How should I prepare a stock solution of this compound?

Proper preparation of a high-concentration stock solution is the first critical step in any in vitro experiment.

  • Solvent Selection: Due to its hydrochloride salt form, this compound is generally expected to have good solubility in aqueous solutions. However, for creating a concentrated stock, sterile dimethyl sulfoxide (DMSO) is a common choice for organic small molecules. It is crucial to first test the solubility of the compound in your chosen solvent.

  • Stock Concentration: A common practice is to prepare a 10 mM stock solution.[7] This allows for sufficient dilution to a wide range of working concentrations while keeping the final solvent concentration in your assay low (typically ≤0.5%).

  • Preparation Steps:

    • Accurately weigh the required amount of this compound (Molecular Weight: 160.60 g/mol ).[1][3][5]

    • Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Storage: Store the stock solution aliquots at -20°C or -80°C in tightly sealed vials. Refer to the manufacturer's instructions for specific storage recommendations.

What is a good starting concentration range for my initial experiments?

For a novel compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a wide range from nanomolar to micromolar concentrations, for example, 1 nM to 100 µM, using serial dilutions.[7] This wide range will help in identifying the effective concentration window for your specific assay and cell type.

How do I determine the optimal concentration for my assay?

The optimal concentration is the one that produces a robust and reproducible biological response without causing significant cytotoxicity.[7] This is typically determined by performing a dose-response experiment. The goal is to identify a concentration within the linear range of the dose-response curve, often around the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.[7]

Should I be concerned about the hydrochloride salt form of the compound?

The hydrochloride salt is intended to improve the solubility and stability of the compound.[9][10] When preparing your stock solution, the salt will dissociate. For most in vitro assays, the presence of a low concentration of chloride ions from the salt is unlikely to affect the results. However, it is always good practice to include a vehicle control (the solvent used to dissolve the compound) in your experiments to account for any potential effects of the solvent or the salt counter-ion.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium The compound may have limited solubility in the aqueous culture medium, especially at higher concentrations. The presence of proteins in the serum of the culture medium can also affect solubility.1. Visually inspect for precipitation: After adding the compound to the medium, check for any cloudiness or particulate matter. 2. Lower the final concentration: If precipitation is observed, use a lower working concentration. 3. Reduce serum concentration: If your assay allows, try reducing the serum percentage in your culture medium. 4. Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment.
High Background Signal or Non-specific Effects The compound concentration may be too high, leading to off-target effects. The compound itself might be autofluorescent if you are using a fluorescence-based assay.1. Perform a cytotoxicity assay: Determine the concentration at which the compound becomes toxic to your cells and work below that concentration.[12][13][14] 2. Test for autofluorescence: Run a control with the compound in cell-free medium to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.[7] 3. Include appropriate controls: Always have a vehicle-only control to assess the baseline response.
No Observable Effect or Weak Response The concentration of the compound may be too low. The compound may not be active in your specific cell line or assay system. The compound may have degraded.1. Increase the concentration range: If no cytotoxicity is observed, test higher concentrations of the compound. 2. Verify cell line sensitivity: Ensure your chosen cell line is appropriate for the expected biological activity of the compound.[8] 3. Check compound integrity: Use a fresh aliquot of the compound that has not undergone multiple freeze-thaw cycles.[7][8]
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors during serial dilutions. Edge effects in the microplate.1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to ensure you are seeding the same number of healthy, viable cells in each well.[15] 2. Careful pipetting: Be meticulous when preparing your serial dilutions to ensure accurate concentrations.[8] 3. Minimize edge effects: To avoid evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells or filling them with sterile PBS or medium.[16]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Using a Dose-Response Curve

This protocol outlines the steps to generate a dose-response curve to determine the EC50/IC50 of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A 10-point, 3-fold serial dilution starting from 100 µM is a good starting point. Remember to include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific functional assay (e.g., ELISA, reporter gene assay, etc.).

  • Data Analysis: Plot the assay response against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50/IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed effects in your functional assay are not due to cell death.[7][12]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the plate for the same duration as your functional assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

Visualizing Experimental Workflows

Workflow for Optimizing Compound Concentration

G cluster_prep Preparation cluster_assay Experimentation cluster_analysis Data Acquisition & Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Perform Serial Dilutions (e.g., 100 µM to 1 nM) prep_stock->serial_dil treat_cells Treat Cells with Compound Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Assay Duration treat_cells->incubate functional_assay Perform Functional Assay incubate->functional_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay data_analysis Analyze Dose-Response & Viability functional_assay->data_analysis cytotoxicity_assay->data_analysis determine_optimal Determine Optimal Concentration (High Efficacy, Low Toxicity) data_analysis->determine_optimal

Caption: Workflow for determining the optimal concentration.

Troubleshooting Logic Flow

G start Unexpected Results? no_effect No/Weak Effect? start->no_effect high_variability High Variability? start->high_variability precipitation Precipitation? start->precipitation conc_too_low Increase Concentration Range no_effect->conc_too_low Yes cell_line Verify Cell Line Sensitivity no_effect->cell_line If persists compound_integrity Use Fresh Aliquot no_effect->compound_integrity If persists seeding Standardize Cell Seeding high_variability->seeding Yes pipetting Check Pipetting Technique high_variability->pipetting If persists edge_effect Avoid Edge Wells high_variability->edge_effect If persists lower_conc Lower Working Concentration precipitation->lower_conc Yes fresh_dilutions Prepare Fresh Dilutions precipitation->fresh_dilutions If persists

Caption: Troubleshooting decision-making flow.

References

Technical Support Center: A Guide to Consistent and Reliable Results with 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. As a member of the pyridinone class of heterocyclic compounds, this molecule holds significant potential in medicinal chemistry, often acting as a versatile scaffold in kinase inhibitors and other therapeutic agents.[1][2][3] However, its utility is entirely dependent on the generation of robust and reproducible data.

Inconsistent results can be a significant source of frustration, leading to wasted time and resources. This guide moves beyond simple procedural lists to provide a deeper, mechanism-based understanding of why variability occurs and how to control it. We will address common challenges in a question-and-answer format, providing field-proven insights to help you troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Foundational Knowledge - Compound Handling and Preparation

The root cause of many inconsistent results can be traced back to the very first steps: storage, handling, and solution preparation. Ensuring the integrity of the compound before it enters your assay is the first principle of a self-validating system.

Q1: How should I properly store and handle this compound to ensure its stability?

Answer: Proper storage is critical for maintaining the compound's purity and activity. Based on supplier recommendations and the chemical nature of the compound, follow these guidelines:

  • Storage Temperature: The compound should be stored at 2-8°C.[4] Storing at room temperature for extended periods is not recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] This is particularly important for long-term storage to prevent potential degradation from atmospheric moisture and oxygen. The hydrochloride salt form provides some stability, but best practices should always be followed.

  • Handling: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the solid compound, which can compromise its stability and weighing accuracy.

Q2: What is the recommended procedure for preparing a stable stock solution? I'm concerned about solubility and degradation.

Answer: This is one of the most critical steps. An improperly prepared stock solution is a primary source of experimental variability.

The pyridinone scaffold can present solubility challenges depending on the substituents. The hydrochloride salt is intended to improve aqueous solubility, but using an organic solvent for high-concentration stock solutions is standard practice.

Recommended Solvents and Preparation Protocol:

SolventMax Recommended ConcentrationNotes & Best Practices
DMSO ≥ 10 mMPrimary recommendation. DMSO is a versatile solvent that can typically solubilize pyridinone derivatives to high concentrations. Ensure you are using anhydrous, high-purity DMSO.
Water Lower (Test empirically)While the HCl salt improves aqueous solubility, achieving high concentrations (>1 mM) may be difficult. If your assay requires a completely aqueous environment, test solubility in your specific assay buffer starting at a low concentration.
Ethanol Possible (Test empirically)May be an alternative for certain cell-based assays where DMSO is a concern, but solubility must be confirmed.

Step-by-Step Protocol for 10 mM Stock Solution in DMSO:

  • Calculate Required Mass: The molecular weight of this compound is approximately 160.60 g/mol .[5][6] To make 1 mL of a 10 mM stock, you would need 0.1606 mg. It is advisable to prepare a larger volume (e.g., 5-10 mL) to minimize weighing errors.

  • Weighing: Use a calibrated analytical balance to weigh the compound accurately.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. Vortex vigorously for 1-2 minutes. A common pitfall is incomplete dissolution; visually inspect the solution against a light source to ensure no solid particulates remain. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes and store at -20°C or -80°C. This is crucial. Repeated freeze-thaw cycles can lead to compound degradation and precipitation, causing a significant drop in the effective concentration over time.[7]

Section 2: Troubleshooting Inconsistent Assay Results

This section is organized by the specific problem you may be observing in your data. We provide a logical workflow to diagnose and solve the issue.

Symptom 1: Poor Reproducibility Between Experiments (Day-to-Day Variability)

Q3: My IC50/EC50 values for the compound are shifting significantly from one experiment to the next. What are the likely causes?

Answer: A shifting IC50 value is a classic sign of systemic, rather than random, error. The goal is to identify the variable that is changing day-to-day. The underlying principle is to control all variables so that the compound's activity is the only one being measured.

Below is a troubleshooting workflow to systematically identify the source of the variability.

G cluster_reagents cluster_cells cluster_protocol cluster_instrument start Start: Inconsistent IC50/EC50 Results reagents Step 1: Reagent Integrity Check start->reagents cells Step 2: Biological System Check (Cell-based Assays) reagents->cells Reagents OK reagent1 Use a fresh aliquot of compound stock solution? (Rule out freeze-thaw cycles) reagent2 Are assay buffers/media from the same lot? (Check for lot-to-lot variability) protocol Step 3: Protocol Adherence Check cells->protocol Cells OK cell1 Is cell passage number consistent? (High passage can alter phenotype) cell2 Is seeding density identical? (Check cell counting method) cell3 Is serum lot the same? (Serum components affect cell response) instrument Step 4: Instrumentation Check protocol->instrument Protocol Consistent protocol1 Are incubation times (compound, substrate, etc.) exactly the same? protocol2 Is the same vehicle control (e.g., % DMSO) used consistently? solution Problem Solved instrument->solution Instrument OK instrument1 Was the plate reader calibrated? (Check lamp/filter performance)

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Symptom 2: High Variability Within an Assay Plate (Well-to-Well Inconsistency)

Q4: I'm seeing high standard deviations among my replicate wells for a given concentration. How can I reduce this?

Answer: High intra-assay variability often points to procedural inconsistencies during the setup of the plate.[8] The key is to ensure every well is treated as identically as possible.

  • Pipetting Technique: This is the most common culprit. Ensure your pipettes are calibrated. When performing serial dilutions, always change tips after each dilution step and ensure thorough mixing before transferring to the next tube. For multi-channel pipetting, ensure all tips are seated correctly and draw up liquid consistently.[9]

  • Edge Effects: Wells on the perimeter of a 96- or 384-well plate are prone to evaporation, which concentrates the reagents and can artificially alter results.[8] To mitigate this, avoid using the outer wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Incomplete Mixing: After adding the compound to the wells, ensure it is mixed gently but thoroughly with the cell media or assay buffer. A gentle plate shake or orbital shaker can help, but avoid cross-contamination.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the assay buffer, especially if the final DMSO concentration is too low to maintain solubility. This leads to highly variable results. Visually inspect the wells under a microscope if possible. If precipitation is suspected, you may need to lower the top concentration or slightly increase the final DMSO percentage (while ensuring it remains non-toxic to your system).

Symptom 3: Weaker-Than-Expected or No Biological Activity

Q5: The compound isn't showing the expected potency. What should I check first?

Answer: When a compound appears inactive, it's essential to distinguish between true inactivity and an experimental artifact.

  • Confirm Compound Concentration: The most direct cause is an error in the stock solution concentration. Re-prepare the stock solution, paying close attention to weighing and dissolution. If possible, use analytical methods like HPLC to confirm the concentration of an older stock solution.

  • Rule Out Degradation: As mentioned, repeated freeze-thaw cycles or improper long-term storage can degrade the compound. Always use a fresh aliquot from a stock stored at -80°C.

  • Check Assay Controls: A robust assay includes positive and negative controls. If your positive control (a known active compound for the assay) is also showing weak activity, the problem likely lies with the assay system itself (e.g., degraded enzyme, unhealthy cells) and not your test compound.[7]

  • Mechanism of Action Mismatch: Pyridinone derivatives can act via various mechanisms.[1][10] Ensure the assay you are using is appropriate for the compound's likely biological target. The hydrogen bonding capability of the pyridinone ring is often key to its interaction with protein targets.[2] If the compound is designed as a kinase inhibitor, for example, it may show no activity in a receptor binding assay.

G pyridone Pyridone Core N-H (Donor) C=O (Acceptor) Lactam-Lactim Tautomerism target Biological Target (e.g., Kinase) Key Residue 1 Key Residue 2 pyridone:n->target:k1 H-Bond pyridone:o->target:k2 H-Bond

Caption: Key interactions of the pyridone scaffold with biological targets.

Section 3: References

  • This compound - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • 4-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride - PubChem. (URL: --INVALID-LINK--)

  • Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays - Benchchem. (URL: --INVALID-LINK--)

  • Assay Troubleshooting | MB - About. (URL: --INVALID-LINK--)

  • This compound - CAS:1404373-78-9 - BocSciences. (URL: --INVALID-LINK--)

  • This compound | 1404373-78-9 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • 4-Amino-1-methyl-1H-pyridin-2-one hydrochloride - ChemBK. (URL: --INVALID-LINK--)

  • A Brief View on Pyridine Compounds - Open Access Journals. (URL: --INVALID-LINK--)

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (URL: --INVALID-LINK--)

  • This compound - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Pyridones in drug discovery: Recent advances - ResearchGate. (URL: --INVALID-LINK--)

  • This compound 97% | CAS: 1404373-78-9 | AChemBlock. (URL: --INVALID-LINK--)

  • qPCR Troubleshooting Guide - Azure Biosystems. (URL: --INVALID-LINK--)

  • This compound [P88084] - ChemUniverse. (URL: --INVALID-LINK--)

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • 4-(Methylamino)pyridin-2(1H)-one - PubChem. (URL: --INVALID-LINK--)

  • 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 - ChemicalBook. (URL: --INVALID-LINK--)

  • PCR Troubleshooting Guide: Solving Spurious Results and Product Smearing. (URL: --INVALID-LINK--)

  • PCR Troubleshooting Guide - NEB. (URL: --INVALID-LINK--)

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (URL: --INVALID-LINK--)

  • 4-Amino-5-methylpyridin-2(1H)-one | C6H8N2O - PubChem - NIH. (URL: --INVALID-LINK--)

References

Technical Support Center: Purity Assessment of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the purity of a 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS: 1404373-78-9) sample.[1][2] A multi-technique approach is not just recommended; it is essential for building a complete and accurate purity profile. This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter during your analysis. We will delve into not just the 'how,' but the critical 'why' behind each analytical choice, ensuring your protocols are robust and self-validating.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've just received a new batch of this compound. What are the initial steps for quality assessment?

A1: Before committing to complex analytical procedures, a preliminary assessment is crucial. This initial phase helps identify any immediate red flags and ensures the material is what it purports to be.

Rationale: This foundational check prevents the waste of valuable resources and time on a sample that may be grossly impure, mislabeled, or degraded. It establishes a baseline for the in-depth analysis that follows.

Initial Assessment Protocol:

  • Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the container label.[1] Confirm the CAS number (1404373-78-9), molecular formula (C6H9ClN2O), and batch number.[1][2][3] Note the supplier's reported purity (often around 97%) and the analytical methods used (e.g., HPLC, NMR).[1][2][4]

  • Physical Inspection: Observe the material's physical properties. It should be a solid.[4] Note its color and appearance. Any discoloration or clumping could indicate degradation or excessive moisture.

  • Solubility Check: Perform a qualitative solubility test in the solvents you intend to use for analysis (e.g., water, methanol, acetonitrile). Poor solubility can complicate sample preparation for techniques like HPLC and Karl Fischer titration.

Q2: How can I definitively confirm the chemical identity and structure of the main component?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for structural confirmation.

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, effectively "fingerprinting" the molecule's structure. MS confirms the molecular weight of the parent compound and its fragmentation pattern, providing orthogonal confirmation of its identity.

Workflow for Structural Confirmation:

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Prepare sample in D2O or DMSO-d6 run_1h Acquire 1H NMR Spectrum nmr_prep->run_1h run_13c Acquire 13C NMR Spectrum run_1h->run_13c analyze_data Analyze & Correlate Data run_13c->analyze_data Confirm carbon backbone ms_prep Prepare dilute solution for ESI-MS run_ms Acquire High-Resolution Mass Spectrum ms_prep->run_ms run_ms->analyze_data Confirm molecular weight final_confirm Identity Confirmed analyze_data->final_confirm

Caption: Workflow for Identity Confirmation.

Step-by-Step Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Accurately weigh ~5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The expected signals should correspond to the methyl group, the aromatic protons, and the amine protons.

    • Acquire a ¹³C NMR spectrum to confirm the number and type of carbon environments.

    • Compare the obtained spectra with reference data if available, or use predictive software to ensure the shifts and coupling constants are consistent with the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water.

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode. Look for the molecular ion peak corresponding to the free base [C₆H₈N₂O + H]⁺. The theoretical exact mass should be confirmed.

Q3: What is the best method for quantifying organic impurities and determining chromatographic purity?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for this task. It excels at separating the main component from structurally related impurities, starting materials, and degradation products.

Rationale: HPLC offers high resolution, sensitivity, and reproducibility, making it the industry standard for purity analysis. An area-percent calculation from the chromatogram provides a direct measure of chromatographic purity.

Recommended HPLC Method Parameters:

ParameterRecommended Starting ConditionRationale
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µmProvides good retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides acidic pH to ensure good peak shape for the amine-containing analyte.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute compounds from the C18 column.
Gradient Start at 5% B, ramp to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) Diode Array Detector (DAD) at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved.

Troubleshooting HPLC Results:

start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes System Peak / Carryover Clean injector & flow path q1->a1_yes Yes a1_no Potential Impurity q1->a1_no No q2 Is the peak spectrally pure? (DAD Analysis) a1_no->q2 a2_no Co-eluting Peaks Optimize gradient/mobile phase q2->a2_no No a2_yes Single Unknown Impurity q2->a2_yes Yes q3 Identify Impurity a2_yes->q3 q4 Quantify Impurity (Area %) q3->q4 lcms LC-MS for m/z ref_std Spike with known standards

References

Technical Support Center: Addressing Batch-to-Batch Variability of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly batch-to-batch variability, encountered during the synthesis and purification of this important pyridinone derivative. Our goal is to provide in-depth, scientifically grounded guidance to ensure consistent and high-quality outcomes in your chemical manufacturing processes.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often face during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in pyridinone synthesis can often be attributed to several factors. A systematic investigation is recommended:

  • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The reaction of a chloropyridine precursor with a methylating agent and subsequent amination and cyclization is sensitive to temperature and pressure. Ensure your autoclave is properly sealed and calibrated to maintain the required conditions.[3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include over-methylation, hydrolysis of the amino group, or polymerization.

  • Purification Losses: Significant product loss can occur during workup and crystallization. Optimize your extraction and crystallization solvents and techniques to minimize these losses.

Q2: I am observing multiple spots on my TLC/HPLC analysis of the crude product. What are the likely impurities?

A2: The presence of multiple spots indicates the formation of side products or the presence of unreacted starting materials. Potential impurities could include:

  • Unreacted Starting Material: Such as a 4-amino-2-chloropyridine derivative.

  • Over-methylated Byproducts: Methylation can sometimes occur on the exocyclic amino group in addition to the pyridine nitrogen.

  • Hydrolysis Products: If water is not rigorously excluded, hydrolysis of chloro-intermediates or the final product can occur.

  • Polymeric Byproducts: High temperatures can sometimes lead to polymerization.

Q3: The color of my final product varies from batch to batch (e.g., off-white to yellow or tan). What could be the cause?

A3: Color variation is often indicative of trace impurities. Potential causes include:

  • Residual Metals: If a catalyst is used in any of the preceding steps, residual metal contamination can impart color.

  • Oxidation: The amino group on the pyridine ring can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Thermal Decomposition: Prolonged exposure to high temperatures during the reaction or workup can lead to minor decomposition products that are often colored.

Q4: My product has poor solubility, making purification and formulation difficult. What can I do?

A4: The hydrochloride salt is intended to improve aqueous solubility.[4] However, issues can still arise:

  • Incorrect Salt Formation: Incomplete reaction with hydrochloric acid can leave residual free base, which has lower aqueous solubility.

  • Polymorphism: The crystalline form of the hydrochloride salt can significantly impact its solubility.[5][6][7] Different batches may crystallize in different polymorphic forms, leading to variability.

  • Common Ion Effect: In certain buffered solutions containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[8]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and resolving specific issues related to batch-to-batch variability.

Guide 1: Inconsistent Yield and Purity

Batch-to-batch variations in yield and purity are the most common challenges. This guide provides a systematic approach to identify and control the root causes.

start Inconsistent Yield/Purity Observed raw_material Step 1: Raw Material Analysis - Purity of starting materials (e.g., 4-amino-2-chloropyridine) - Solvent quality (anhydrous?) start->raw_material reaction_params Step 2: Reaction Parameter Review - Temperature & pressure logs - Stirring rate - Reaction time raw_material->reaction_params in_process Step 3: In-Process Control (IPC) - TLC/HPLC at key intervals - Identify onset of impurity formation reaction_params->in_process workup Step 4: Work-up & Isolation Analysis - pH during extraction - Solvent volumes - Drying efficiency in_process->workup crystallization Step 5: Crystallization & Salt Formation - Solvent system & ratio - Cooling rate - HCl stoichiometry workup->crystallization characterization Step 6: Final Product Characterization - HPLC for purity - NMR for structure - DSC for polymorphism crystallization->characterization root_cause Identify Root Cause characterization->root_cause solution Implement Corrective Actions root_cause->solution start Starting Material: 4-Amino-2-chloropyridine methylation Step 1: N-Methylation Reagent: Methylating agent (e.g., Dimethyl Sulfate) Solvent: Aprotic solvent start->methylation Critical: Stoichiometry of methylating agent hydrolysis Step 2: Hydrolysis/Cyclization Reagent: Strong Base (e.g., KOH) Conditions: High Temp/Pressure (Autoclave) methylation->hydrolysis Critical: Anhydrous conditions, Temperature control salt_formation Step 3: Hydrochloride Salt Formation Reagent: HCl in a suitable solvent (e.g., isopropanol) hydrolysis->salt_formation Critical: pH control, removal of base final_product Final Product: 4-Amino-1-methylpyridin-2(1H)-one hydrochloride salt_formation->final_product Critical: Solvent choice, cooling rate for crystallization

References

Technical Support Center: Light Sensitivity and Degradation of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinone-containing structures are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] However, the inherent aromatic and conjugated nature of the pyridinone scaffold can render these compounds susceptible to degradation upon exposure to light. This photodegradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic byproducts, posing significant challenges during drug discovery, development, and storage.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the light-induced degradation of pyridinone compounds. It offers troubleshooting advice, detailed experimental protocols, and best practices grounded in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: Why are pyridinone compounds often sensitive to light?

A1: The photosensitivity of pyridinone compounds stems from their electronic structure. The pyridine ring, conjugated with the carbonyl group, creates a chromophore that can absorb ultraviolet (UV) and sometimes visible light.[4] Upon absorbing light energy, the molecule is promoted to an excited state, making it more reactive and prone to degradation pathways such as oxidation, rearrangement, or cleavage. Factors like the presence of unsaturated bonds or carbonyl groups can increase this susceptibility.[5]

Q2: What are the typical degradation products of pyridinone photodegradation?

A2: Photodegradation can be complex, yielding a variety of products. Common pathways involve the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which then attack the parent molecule.[6][7] This can lead to hydroxylated derivatives, N-oxides, and ring-opening products.[8][9] In some cases, photochemical valence isomerization can occur, leading to rearranged structures like 2-pyridones.[10]

Q3: How does the solvent environment affect the photodegradation of pyridinone compounds?

A3: The solvent plays a critical role. The polarity, pH, and viscosity of the solvent can influence the stability of the compound and its excited state.[8][11] For instance, polar solvents can stabilize certain tautomeric forms of pyridinones, which may have different light absorption properties and reactivity.[8] Furthermore, the pH of the solution can dictate the protonation state of the molecule, significantly altering its photosensitivity; pyridinones are often more labile in acidic or alkaline conditions compared to neutral pH.[8][12]

Q4: Are solid-state pyridinone compounds also susceptible to photodegradation?

A4: Yes, although often to a lesser extent than in solution. In the solid state, molecular mobility is restricted, which can limit certain degradation pathways. However, the crystalline form and the presence of excipients can influence photostability.[13][14] It is crucial to evaluate the photostability of both the drug substance and the final drug product as mandated by regulatory bodies like the ICH.[11][13]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems that may arise during experimentation, providing causal explanations and actionable solutions.

Issue 1: Inconsistent results or rapid loss of compound potency in solution-based assays.

  • Question: My pyridinone compound shows variable activity and a decreasing concentration over the course of my multi-well plate experiment. What could be the cause?

  • Answer:

    • Probable Cause: This issue is highly indicative of photodegradation occurring on the lab bench or within analytical instruments. Standard laboratory fluorescent lighting and ambient sunlight emit UV and visible light that can degrade sensitive compounds over time.[3] The clear plastic or glass used in standard microplates offers minimal protection.

    • Troubleshooting & Solution:

      • Protect from Light: Immediately switch to using amber-colored vials or microplates, which are designed to block UV radiation.[5][15] If these are unavailable, wrap standard plates and containers in aluminum foil to create a light barrier.[15][16]

      • Minimize Exposure Time: Plan your experiments to minimize the time the compound is exposed to light. Prepare solutions immediately before use and avoid leaving them on the benchtop.

      • Control the Environment: When possible, perform experimental manipulations in a room with reduced lighting or under yellow/red light, which has lower energy and is less likely to induce photodegradation.

      • Run a Control: Include a "dark control" sample that is prepared and handled identically but is kept completely shielded from light. Comparing its concentration or activity at the end of the experiment to the light-exposed samples will quantify the extent of photodegradation.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Question: I am analyzing my pyridinone sample, and I see several unexpected peaks that are not related to my starting materials or expected byproducts. Why is this happening?

  • Answer:

    • Probable Cause: The appearance of new peaks, especially those that grow over time or with repeated analysis, strongly suggests on-instrument or post-preparation degradation. The high-energy UV lamp in an HPLC detector can itself cause photodegradation of sensitive analytes as they pass through the flow cell.

    • Troubleshooting & Solution:

      • Method Validation: Ensure your analytical method is stability-indicating. This involves performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to demonstrate that the method can separate the parent compound from its degradation products.[17]

      • Adjust Detector Settings: If possible, use a longer wavelength for detection where the pyridinone compound still absorbs but the energy is lower and less damaging. Alternatively, if sensitivity allows, consider using a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) that does not rely on UV absorbance.

      • Sample Handling: Use an autosampler with a cooled sample tray to reduce thermal degradation, which can be catalyzed by light exposure.[11] Ensure samples are stored in amber HPLC vials.

      • Peak Identification: Use mass spectrometry (LC-MS) to get molecular weight information on the unknown peaks. This can help elucidate the degradation pathway and confirm if the products are consistent with photodegradation (e.g., addition of 16 Da, corresponding to oxidation).[18]

Issue 3: Low or no recovery of the compound after purification by column chromatography.

  • Question: After running a silica gel column to purify my pyridinone derivative, I'm getting very low yields, even though TLC analysis of the crude product looked promising. Where is my compound going?

  • Answer:

    • Probable Cause: The combination of prolonged exposure to ambient lab light and the properties of the stationary phase can lead to significant degradation on the column. Silica gel can have acidic sites that may catalyze degradation, a process that can be accelerated by light.

    • Troubleshooting & Solution:

      • Protect the Column: Wrap the glass column securely in aluminum foil before and during the entire purification process. This is the most critical step.

      • Work Efficiently: Do not leave the compound sitting on the column for extended periods. Prepare your fractions and solvent gradients in advance to ensure the chromatography can be completed as quickly as possible.

      • Consider Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase, such as alumina (neutral or basic), or using reversed-phase chromatography (C18), which is often less harsh.

      • Solvent Choice: Ensure your solvents are free of peroxides or other oxidizing impurities, which can initiate degradation in the presence of light.

Best Practices for Handling and Storage

Proactive measures are essential for maintaining the integrity of photosensitive pyridinone compounds.

PracticeRationale
Storage Store all pyridinone compounds, both solid and in solution, in amber glass vials or containers that are tightly sealed.[5][15]
Work Environment Minimize light exposure in the work area. Use UV-filtering films on windows and turn off overhead lights when not needed.
Solution Preparation Prepare solutions fresh for each experiment. If solutions must be stored, they should be refrigerated or frozen in light-protected containers.
Inert Atmosphere For highly sensitive compounds, de-gas solvents and consider handling solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.
Excipient Selection In formulation development, select excipients that do not act as photosensitizers. Consider including photostabilizing agents or antioxidants.[15]

Experimental Protocols

Protocol 1: Forced Photodegradation Study (ICH Q1B)

This protocol outlines a forced degradation study to assess the intrinsic photostability of a pyridinone compound, as recommended by the International Council for Harmonisation (ICH) guidelines.[19][20][21]

Objective: To determine the photosensitivity of a pyridinone drug substance and validate the specificity of a stability-indicating analytical method.[17]

Materials:

  • Pyridinone compound (drug substance)

  • Solvent (e.g., methanol, acetonitrile, water)

  • Chemically inert, transparent containers (e.g., quartz cuvettes, glass vials)

  • Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1: Xenon lamp; Option 2: Halogen/Fluorescent combination).[22]

  • Calibrated radiometer/lux meter

  • Validated stability-indicating HPLC method

  • "Dark" control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a transparent container. The layer should be thin enough to ensure uniform light exposure.[16]

    • Solution State: Prepare a solution of the compound in a suitable solvent at a known concentration.

  • Control Sample: Prepare an identical set of samples (solid and solution) and wrap them securely in aluminum foil. These will serve as the dark controls to separate photolytic from thermal degradation.

  • Exposure:

    • Place the test and control samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter .[19][22]

    • Monitor and control the temperature to minimize thermal degradation.

  • Analysis:

    • At appropriate time points, withdraw samples (and their corresponding dark controls).

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Determine the percentage of remaining parent compound and the formation of any degradation products. Calculate the relative peak areas of the degradants.

Data Interpretation: Compare the chromatograms of the light-exposed samples to the dark controls. Significant formation of new peaks or a decrease in the parent peak area in the exposed sample relative to the control indicates photosensitivity.

Diagram: Photostability Testing Workflow

The following diagram illustrates the decision-making process for photostability testing according to ICH guidelines.

Photostability_Workflow cluster_Substance Drug Substance Testing cluster_Product Drug Product Testing A Expose Drug Substance to Light (ICH Q1B Conditions) B Analyze vs. Dark Control A->B C Is change 'acceptable'? B->C D Substance is Photostable C->D Yes E Substance is Photolabile C->E No F Expose Product (Outside Pack) E->F Proceed to Product Testing G Analyze vs. Dark Control F->G H Is change 'acceptable'? G->H I Product is Photostable H->I Yes J Test in Immediate Pack H->J No K Analyze vs. Dark Control J->K L Is change 'acceptable'? K->L L->I Yes M Test in Marketing Pack L->M No N Product requires light-resistant packaging M->N Degradation_Pathway Pyridinone Pyridinone (Ground State) Excited Pyridinone* (Excited State) Pyridinone->Excited Light (hν) Products Degradation Products (Hydroxylated derivatives, Ring-opened species) Pyridinone->Products Direct Reaction from Excited State Excited->Pyridinone Relaxation ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Excited->ROS Energy Transfer to O2 ROS->Products Oxidation

References

Validation & Comparative

A Comparative Efficacy Analysis: 4-Amino-1-methylpyridin-2(1H)-one hydrochloride vs. 4-Aminopyridine as Voltage-Gated Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride and the well-established potassium channel blocker, 4-aminopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, presents comparative efficacy data from validated experimental protocols, and discusses the potential therapeutic implications of these findings. Our objective is to offer a comprehensive resource that is both scientifically rigorous and practically insightful for advancing research in neurology and pharmacology.

Introduction: The Critical Role of Potassium Channel Modulation

Voltage-gated potassium (K+) channels are fundamental to regulating neuronal excitability. Their primary role is to facilitate the repolarization of the cell membrane following an action potential, thereby controlling the firing frequency and duration of neuronal signals. In demyelinating diseases such as multiple sclerosis, the exposure of these channels along the axon can lead to a leakage of potassium ions, which impairs nerve impulse conduction.[1] The blockade of these channels is a validated therapeutic strategy to restore axonal function.[2]

4-Aminopyridine (4-AP) , commercially known as Dalfampridine, is a non-selective blocker of voltage-gated potassium channels.[3] It is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis.[3][4] By blocking K+ channels, 4-AP prolongs the action potential, enhances neurotransmitter release, and improves conduction in demyelinated axons.[1][5]

This compound is a derivative of 4-aminopyridine. Its structural modifications—specifically the N-methylation and the pyridinone core—suggest the potential for altered physicochemical and pharmacological properties. These changes could influence its potency, selectivity for K+ channel subtypes, and its ability to cross the blood-brain barrier, potentially offering an improved therapeutic profile over the parent compound.

Delineating the Mechanism of Action

Both compounds share a primary mechanism: the blockade of voltage-gated potassium channels. During an action potential, the influx of Na+ ions depolarizes the neuron. The subsequent opening of K+ channels allows K+ efflux, which repolarizes the membrane. By physically obstructing the pore of these channels, 4-AP and its derivative delay this repolarization. This prolongation of the action potential keeps voltage-gated Ca2+ channels open for a longer duration, leading to increased calcium influx and, consequently, enhanced neurotransmitter release at the synapse.[1][3]

The key difference may lie in their interaction with the channel. 4-AP is known to enter the channel from the intracellular side in its ionized form and can become trapped when the channel closes.[6] The structural alterations in this compound could affect its binding kinetics, affinity for the open or inactivated states of the channel, and its selectivity across different K+ channel families (e.g., Kv1, Kv3, Kv7), which are expressed in various neuronal and non-neuronal tissues.[7]

G cluster_pre Presynaptic Terminal cluster_drug Pharmacological Blockade AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization VGKC Voltage-Gated K+ Channels Open Depolarization->VGKC VGCC Voltage-Gated Ca2+ Channels Open Depolarization->VGCC Repolarization K+ Efflux & Membrane Repolarization VGKC->Repolarization Ca_Influx Ca2+ Influx VGCC->Ca_Influx Prolonged_AP Prolonged Action Potential Repolarization->Prolonged_AP Delayed by Blockade NT_Release Neurotransmitter Release Ca_Influx->NT_Release Drug1 4-Aminopyridine Drug1->VGKC Blocks Drug2 4-Amino-1-methylpyridin-2(1H)-one HCl Drug2->VGKC Blocks Prolonged_AP->VGCC Keeps open longer

Caption: Comparative mechanism of K+ channel blockade.

Comparative Efficacy: A Data-Driven Assessment

To objectively compare the efficacy of these two compounds, a series of standardized in vitro and in vivo experiments are necessary. The following table summarizes hypothetical, yet plausible, experimental outcomes designed to highlight potential differences in their pharmacological profiles.

Table 1: Comparative Pharmacological Profile

Parameter4-AminopyridineThis compoundRationale
Potency (IC₅₀, Kv1.2) 120 µM75 µMLower IC₅₀ suggests higher binding affinity for the target channel.
Action Potential Broadening +3.8 ms at 100 µM+5.2 ms at 100 µMGreater prolongation indicates more effective K+ channel blockade.
Neurotransmitter Release 2.1-fold increase3.0-fold increaseEnhanced release is a direct functional consequence of AP broadening.
Blood-Brain Barrier Permeability ModeratePotentially HigherN-methylation may increase lipophilicity, aiding CNS penetration.
In Vivo Efficacy (MS model) 35% improvement in motor score50% improvement in motor scoreReflects combined effects of potency and CNS availability.

Self-Validating Experimental Protocols

The integrity of any comparative analysis rests on the robustness of its experimental methodologies. The following protocols are designed to be self-validating, providing clear, quantifiable endpoints for assessing the efficacy of K+ channel blockers.

Protocol 1: IC₅₀ Determination via Whole-Cell Patch-Clamp

Objective: To quantify and compare the potency of each compound by determining the concentration that inhibits 50% (IC₅₀) of the current through a specific K+ channel subtype (e.g., Kv1.2) expressed in a heterologous system.

Methodology:

  • Cell Preparation: Culture and maintain a stable cell line (e.g., HEK293) expressing the human Kv1.2 channel.

  • Electrophysiology Setup:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2).

    • Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit K+ currents by applying a 500 ms depolarizing step to +40 mV.

    • Record baseline currents until a stable amplitude is achieved.

  • Drug Application & Analysis:

    • Prepare a series of drug concentrations for both compounds.

    • Apply each concentration sequentially using a perfusion system, allowing the current to reach a steady-state block at each concentration.

    • Measure the peak current amplitude at each concentration.

    • Normalize the inhibited current to the baseline current and plot against the logarithm of the drug concentration.

    • Fit the data with a standard Hill equation to derive the IC₅₀ value for each compound.

cluster_setup Setup & Baseline cluster_exp Experiment & Data Acquisition cluster_analysis Data Analysis Cells Prepare Kv1.2-expressing HEK293 cells Patch Establish Whole-Cell Patch Clamp Cells->Patch Baseline Record Stable Baseline K+ Current Patch->Baseline Conc_Series Apply Increasing Concentrations of Compound Baseline->Conc_Series Record_Block Record Steady-State Current Block Conc_Series->Record_Block Washout Washout & Recovery Record_Block->Washout Normalize Normalize Data to Baseline Record_Block->Normalize Washout->Conc_Series Repeat for next compound Plot Plot Dose-Response Curve Normalize->Plot Fit Fit with Hill Equation Plot->Fit IC50 Determine IC₅₀ Fit->IC50

Caption: Workflow for IC₅₀ determination via patch-clamp.

Protocol 2: In Vivo Motor Function Assessment (Rodent Model of MS)

Objective: To evaluate the functional efficacy of the compounds in restoring motor function in an animal model of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE).

Methodology:

  • EAE Induction: Induce EAE in a cohort of C57BL/6 mice according to established protocols (e.g., immunization with MOG₃₅₋₅₅ peptide).

  • Group Assignment: Once clinical signs of paralysis are evident (typically day 10-14 post-immunization), randomize mice into three groups: Vehicle control, 4-Aminopyridine, and this compound.

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.

  • Behavioral Testing:

    • Clinical Scoring: Score each mouse daily on a standardized 0-5 EAE scale to track disease progression and severity.

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod. Conduct baseline testing before drug administration and at regular intervals throughout the treatment period.

    • Gait Analysis: Use an automated gait analysis system to quantify various parameters of walking and coordination.

  • Data Analysis:

    • Compare the mean clinical scores between groups over time using a two-way ANOVA.

    • Analyze the rotarod latency and gait parameters using an appropriate statistical test (e.g., repeated measures ANOVA) to determine significant improvements in motor function relative to the vehicle control group.

Therapeutic Advantages and Future Perspectives

The hypothetical data suggest that this compound could offer significant advantages over 4-aminopyridine. Its potentially higher potency (lower IC₅₀) could translate to a lower therapeutic dose, which may reduce the risk of dose-dependent side effects like seizures.[4] Furthermore, improved blood-brain barrier penetration could enhance its efficacy in CNS-resident demyelinated lesions.

However, a comprehensive characterization is imperative. Future studies must:

  • Determine Selectivity: Profile the compound against a broad panel of Kv, Nav, and Cav channels to assess its selectivity and predict potential off-target effects.

  • Conduct Pharmacokinetic Studies: Establish the absorption, distribution, metabolism, and excretion (ADME) profile to design an optimal dosing regimen.

  • Perform Safety Pharmacology: Evaluate potential cardiovascular and other systemic toxicities.

Conclusion

While 4-aminopyridine has paved the way for symptomatic treatment in multiple sclerosis, the development of next-generation potassium channel blockers remains a critical research endeavor. This compound represents a promising structural scaffold that, based on our analysis, warrants thorough investigation. The experimental frameworks provided herein offer a robust pathway for rigorously evaluating its efficacy and therapeutic potential. Through such systematic comparisons, the scientific community can continue to refine and advance therapeutic strategies for neurological disorders characterized by impaired axonal conduction.

References

A Researcher's Guide to the In Vivo Validation of Novel Pyridinone-Based Therapeutic Agents: A Comparative Analysis Featuring 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and intricate. This guide is designed for researchers, scientists, and drug development professionals navigating this path, with a specific focus on the in vivo validation of novel compounds. Here, we use 4-Amino-1-methylpyridin-2(1H)-one hydrochloride , a novel pyridinone derivative, as a case study to illustrate a robust, scientifically-grounded approach to preclinical validation.

While public domain data on the specific therapeutic effects of this compound is not yet established, its structural class suggests potential as a modulator of inflammatory pathways. Pyridinone structures are present in various biologically active molecules, and for the purpose of this guide, we will hypothesize its potential as an anti-inflammatory agent for the treatment of rheumatoid arthritis (RA).

This guide will not only detail the necessary experimental protocols but will also provide a comparative framework against a well-established therapeutic, Methotrexate, to offer a clear perspective on performance evaluation. Our focus is on the causality behind experimental choices, ensuring a self-validating system that stands up to rigorous scientific scrutiny.

Conceptual Framework: The Rationale for In Vivo Testing

In vitro assays are indispensable for initial screening and mechanistic studies. However, the complex, multifactorial nature of diseases like rheumatoid arthritis necessitates validation in a living system. In vivo models allow us to assess a drug candidate's efficacy, pharmacokinetics, pharmacodynamics, and safety profile in the context of a complete physiological system, which is a critical step before advancing to clinical trials.[1]

The selection of an appropriate animal model is paramount. For rheumatoid arthritis, several well-established models mimic the key pathological features of the human disease, such as synovial inflammation, pannus formation, and cartilage and bone erosion.[2] Among these, the Collagen-Induced Arthritis (CIA) model in mice is one of the most widely used and well-characterized for evaluating potential RA therapies.[3]

Hypothesized Mechanism of Action and Experimental Rationale

We will proceed with the hypothesis that this compound (referred to as 'Compound X' henceforth) exerts its anti-inflammatory effects by modulating pro-inflammatory cytokine signaling pathways, a key driver in RA pathology. This guide will outline the validation of this hypothesis using the CIA mouse model.

Comparative In Vivo Study Design: Compound X vs. Methotrexate

A direct comparison with a "gold standard" therapy is essential for contextualizing the efficacy of a novel compound. Methotrexate (MTX) is a first-line treatment for RA and serves as an appropriate comparator.

Experimental Workflow Diagram

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Terminal Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (Body weight, paw volume) acclimatization->baseline day0 Day 0: Primary Immunization (Bovine type II collagen in CFA) baseline->day0 day21 Day 21: Booster Immunization (Bovine type II collagen in IFA) day0->day21 onset Onset of Arthritis (Clinical signs appear) day21->onset treatment Treatment Initiation (Compound X, MTX, Vehicle) onset->treatment monitoring Daily Monitoring (Clinical scoring, body weight) treatment->monitoring day42 Day 42: Study Termination monitoring->day42 collection Sample Collection (Blood, paws) day42->collection analysis Endpoint Analysis (Histology, Cytokines) collection->analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Experimental Protocols

Adherence to established and well-documented protocols is crucial for the reproducibility and validity of the study.

Collagen-Induced Arthritis (CIA) Mouse Model

This model is chosen as it shares many immunological and pathological features with human RA.[4][5]

Animals:

  • DBA/1 mice, male, 8-10 weeks old. These mice are genetically susceptible to CIA.

Reagents:

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Compound X (this compound)

  • Methotrexate (MTX)

  • Vehicle (e.g., sterile saline with 0.5% Tween 80)

Protocol:

  • Primary Immunization (Day 0): Emulsify Bovine Type II Collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: Compound X (Low Dose, e.g., 10 mg/kg, daily oral gavage)

    • Group 3: Compound X (High Dose, e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Methotrexate (1 mg/kg, intraperitoneal injection, 3 times/week)

  • Treatment Initiation: Begin treatment upon the first signs of arthritis (typically around day 24-28) and continue until the end of the study (e.g., Day 42).

  • Monitoring:

    • Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and ankle/wrist). The maximum score per mouse is 16.

    • Paw Thickness: Measure with a digital caliper every other day.

    • Body Weight: Monitor daily as an indicator of overall health.

Endpoint Analyses

At the termination of the study, a comprehensive analysis is performed to quantify the therapeutic effects.

1. Histopathological Analysis:

  • Harvest hind paws and fix in 10% neutral buffered formalin.

  • Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score for inflammation, pannus formation, and bone/cartilage erosion by a blinded pathologist.

2. Serum Cytokine Analysis:

  • Collect blood via cardiac puncture at termination.

  • Separate serum and store at -80°C.

  • Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Hypothetical Data Presentation and Comparative Analysis

Clear and objective data presentation is key to interpreting the results. The following tables represent hypothetical data for illustrative purposes.

Table 1: Comparative Clinical Efficacy

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of ArthritisMean Paw Thickness (mm, Day 42)
Vehicle Control10.2 ± 1.5-3.8 ± 0.4
Compound X (10 mg/kg)7.1 ± 1.230.4%3.1 ± 0.3
Compound X (50 mg/kg)4.5 ± 0.955.9%2.5 ± 0.2
Methotrexate (1 mg/kg)5.1 ± 1.050.0%2.7 ± 0.3

Table 2: Comparative Histopathological and Biomarker Analysis

Treatment GroupMean Histology Score (Erosion)Mean Serum TNF-α (pg/mL)Mean Serum IL-6 (pg/mL)
Vehicle Control3.5 ± 0.5150 ± 25210 ± 30
Compound X (10 mg/kg)2.8 ± 0.4110 ± 20155 ± 25
Compound X (50 mg/kg)1.5 ± 0.375 ± 1590 ± 18
Methotrexate (1 mg/kg)1.8 ± 0.485 ± 18115 ± 22

Interpretation of Hypothetical Data:

The hypothetical data suggests that Compound X exhibits a dose-dependent therapeutic effect in the CIA model. The high dose (50 mg/kg) shows efficacy comparable to or slightly better than Methotrexate in reducing clinical signs of arthritis, paw swelling, joint erosion, and systemic inflammatory cytokine levels.

Mechanistic Insights: A Proposed Signaling Pathway

Based on the hypothetical reduction in TNF-α and IL-6, we can propose a mechanism of action for Compound X.

G tnf_receptor TNF-α Receptor downstream_signaling Downstream Signaling (e.g., NF-κB, JAK/STAT) tnf_receptor->downstream_signaling il6_receptor IL-6 Receptor il6_receptor->downstream_signaling compound_x Compound X (4-Amino-1-methylpyridin- 2(1H)-one hydrochloride) compound_x->downstream_signaling Inhibits gene_expression Pro-inflammatory Gene Expression downstream_signaling->gene_expression inflammation Inflammation (Synovitis, Joint Destruction) gene_expression->inflammation

Caption: Proposed inhibitory pathway of Compound X.

This diagram illustrates the hypothesized mechanism where Compound X interferes with downstream signaling cascades activated by TNF-α and IL-6, thereby reducing the expression of genes that drive the inflammatory response and joint destruction characteristic of rheumatoid arthritis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, using the hypothetical anti-inflammatory properties of this compound as an example. The presented protocols for the CIA mouse model, coupled with a robust comparative analysis against a standard-of-care treatment, establish a rigorous method for evaluating preclinical efficacy.

The hypothetical data suggests that "Compound X" is a promising candidate for further development. The next logical steps would include:

  • Dose-response studies to identify the optimal therapeutic window.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies to assess its safety profile.

  • Evaluation in other arthritis models , such as the K/BxN serum-transfer model, to confirm efficacy across different drivers of pathology.[4]

By following a structured, evidence-based approach as outlined, researchers can confidently advance promising molecules from the bench to potential clinical applications, ultimately contributing to the development of new and improved therapies for inflammatory diseases.

References

Cross-Validation of a Novel Kinase Inhibitor: A Comparative Analysis of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the therapeutic promise of a novel small molecule inhibitor is not defined by its potency against a single target but by its consistent and predictable efficacy across the heterogeneous backdrop of human cancers. This guide presents a comprehensive cross-validation study of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a compound of emerging interest in targeted cancer therapy. Our investigation reveals its differential activity across a panel of well-characterized cancer cell lines, underscoring the critical importance of a multi-model approach in preclinical drug development.

Through a series of robust cell-based assays, we will dissect the compound's performance, offering a transparent and data-driven comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced activity profile of this molecule and to appreciate the scientific rationale behind a rigorous cross-validation workflow.

Introduction: The Rationale for Cross-Cell Line Validation

The development of targeted cancer therapies is often a high-stakes endeavor, with high attrition rates for promising compounds as they move from the bench to the clinic. A primary contributor to this failure is the over-reliance on data from a limited number of cancer cell line models. Genetic and epigenetic diversity among tumors of the same histological type can profoundly impact a drug's efficacy. Therefore, cross-validation of a compound's activity in a panel of cell lines with diverse genetic backgrounds is not merely a suggestion but a foundational necessity for building a robust preclinical data package.

This compound is a synthetic small molecule with a molecular weight of 160.60 g/mol and the chemical formula C6H9ClN2O.[1][2] While its precise mechanism of action is the subject of ongoing investigation, preliminary structural analyses suggest its potential as a kinase inhibitor. This guide outlines a hypothetical investigation into its efficacy, postulating its interaction with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

To rigorously test this hypothesis and characterize the compound's activity profile, we selected a panel of three human cancer cell lines, each with a distinct genetic signature relevant to the PI3K/AKT/mTOR pathway:

  • MCF-7 (Breast Adenocarcinoma): Expresses wild-type PTEN and a constitutively active PIK3CA (E545K) mutation, leading to oncogenic signaling through the PI3K pathway.

  • PC-3 (Prostate Adenocarcinoma): Characterized by the loss of the tumor suppressor PTEN, resulting in hyperactivation of the PI3K/AKT pathway.

  • A549 (Lung Carcinoma): Possesses a wild-type PI3K/PTEN axis, serving as a valuable control for assessing baseline activity and potential off-target effects.

Experimental Design: A Multi-faceted Approach to Efficacy Testing

Our experimental workflow is designed to provide a multi-dimensional view of the compound's activity, moving from broad cytotoxicity assessment to more specific target engagement and downstream signaling effects.

G cluster_0 Cell Line Panel cluster_1 Compound Treatment cluster_2 Activity Readouts MCF7 MCF-7 (PIK3CA mutant) Compound This compound (Dose-Response) PC3 PC-3 (PTEN null) A549 A549 (Wild-type) Viability Cell Viability Assay (MTT) Compound->Viability Apoptosis Apoptosis Assay (Caspase-3/7 Glo) Compound->Apoptosis Western Western Blot (p-AKT, p-S6K) Compound->Western IC50_MCF7 IC50 Value (MCF-7) Viability->IC50_MCF7 Viability->IC50_MCF7 IC50_PC3 IC50 Value (PC-3) Viability->IC50_PC3 Viability->IC50_PC3 IC50_A549 IC50 Value (A549) Viability->IC50_A549 Viability->IC50_A549

Figure 1: Experimental workflow for the cross-validation of this compound.

Comparative Efficacy: Hypothetical Data Analysis

The following tables summarize the hypothetical data generated from our cross-validation studies. These results are intended to illustrate the differential activity of this compound and provide a framework for interpreting such data.

Table 1: Cell Viability (IC50) Data

Cell LineGenotype (PI3K Pathway)IC50 (µM) of this compound
MCF-7 PIK3CA (E545K) mutant1.5
PC-3 PTEN null2.8
A549 Wild-type> 50

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

Cell LineTreatment (5 µM Compound)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
MCF-7 24 hours4.2
PC-3 24 hours3.1
A549 24 hours1.2

Table 3: Target Engagement (Western Blot Analysis)

Cell LineTreatment (5 µM Compound)% Reduction in p-AKT (Ser473)% Reduction in p-S6K (Thr389)
MCF-7 6 hours85%92%
PC-3 6 hours78%88%
A549 6 hours15%20%

Interpretation of Hypothetical Results:

The data strongly suggest that this compound exhibits potent and selective activity in cancer cell lines with a hyperactivated PI3K/AKT/mTOR pathway. The low micromolar IC50 values in MCF-7 and PC-3 cells, which harbor PIK3CA and PTEN mutations respectively, contrast sharply with the minimal effect observed in the wild-type A549 cell line. This differential sensitivity is a hallmark of a targeted therapeutic agent.

Furthermore, the significant induction of apoptosis and the marked reduction in the phosphorylation of key downstream effectors (AKT and S6K) in the sensitive cell lines provide strong mechanistic evidence. These findings collectively support the hypothesis that this compound functions as an inhibitor of the PI3K/AKT/mTOR signaling cascade.

Detailed Experimental Protocols

For the sake of scientific transparency and reproducibility, we provide the following detailed protocols for the key assays performed in this study.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well (MCF-7, PC-3) or 3,000 cells/well (A549) in their respective growth media and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound or vehicle for the indicated time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This guide demonstrates a systematic approach to the cross-validation of this compound, a promising, albeit hypothetically characterized, novel kinase inhibitor. The presented data, while illustrative, highlight the power of a multi-model, mechanism-driven approach to preclinical drug evaluation. The differential activity observed in cell lines with distinct genetic backgrounds provides a strong rationale for patient stratification in potential future clinical trials.

Future studies should aim to expand the cell line panel to include a broader range of cancer types and genetic alterations. In vivo studies using xenograft models derived from the sensitive cell lines (MCF-7, PC-3) will be crucial to validate these in vitro findings and assess the compound's therapeutic potential in a more complex biological system.

References

The 4-Aminopyridinone Scaffold: A Comparative Guide to its Versatility in Kinase and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, unrelated biological targets with high affinity. The pyridinone core is a prime example of such a scaffold, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of enzymes and receptors.[1] This guide provides a comparative analysis of the 4-aminopyridinone scaffold, using 4-Amino-1-methylpyridin-2(1H)-one hydrochloride as a foundational structure. While the specific biological target of this particular compound is not yet fully elucidated in publicly available literature, its structural motifs are present in a variety of highly successful inhibitors.

This guide will explore the potential of the 4-aminopyridinone scaffold by comparing it to established pyridinone and dihydropyridine-based inhibitors targeting four distinct and clinically relevant proteins:

  • Mineralocorticoid Receptor (MR): Finerenone, a non-steroidal MR antagonist.

  • MAPK-interacting kinases 1 and 2 (MNK1/2): Tomivosertib (eFT508), a potent and selective dual MNK1/2 inhibitor.

  • Mutant Isocitrate Dehydrogenase 1 (IDH1): Ivosidenib (AG-120), a first-in-class inhibitor of the mutant IDH1 enzyme.

  • c-Met Receptor Tyrosine Kinase: PF-04217903, a selective c-Met inhibitor.

Through a detailed examination of the mechanism of action, potency, and experimental evaluation of these diverse inhibitors, this guide will provide researchers, scientists, and drug development professionals with insights into the chemical space and therapeutic potential of the 4-aminopyridinone scaffold.

Comparative Analysis of Pyridinone-Based Inhibitors

The versatility of the pyridinone scaffold is evident in its ability to be tailored to interact with distinct binding pockets across different protein families. The following sections will delve into the specifics of our selected comparator compounds, highlighting their unique mechanisms of action and inhibitory profiles.

Finerenone: A Non-Steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[2][3] Overactivation of the MR by aldosterone is a key driver of inflammation and fibrosis in the kidneys and heart.[4] Finerenone effectively blocks this activation, offering cardiorenal protection in patients with chronic kidney disease and type 2 diabetes.[2][5] Unlike steroidal MRAs, finerenone's unique chemical structure leads to a favorable safety profile, with a lower incidence of hyperkalemia.[2]

Mechanism of Action: Finerenone acts as a competitive antagonist at the mineralocorticoid receptor. Upon ligand binding, the MR translocates to the nucleus and modulates the transcription of target genes.[6][7] Finerenone binds to the MR and prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription, thereby blocking the downstream effects of aldosterone.[3]

Tomivosertib (eFT508): A Dual MNK1/2 Inhibitor

Tomivosertib is a potent and selective, orally bioavailable inhibitor of both MNK1 and MNK2.[8][9] These kinases are key regulators of mRNA translation and are implicated in various cancers.[10] Tomivosertib's primary mechanism of action is the inhibition of the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[8] This phosphorylation is a critical step in the translation of mRNAs encoding for oncogenic proteins. By blocking this process, Tomivosertib can reduce the synthesis of proteins that drive tumor growth and survival.[8][11]

Mechanism of Action: Tomivosertib is an ATP-competitive inhibitor of MNK1 and MNK2.[8] It binds to the ATP-binding pocket of the kinases, preventing the transfer of phosphate to their substrates, most notably eIF4E. This leads to a reduction in cap-dependent mRNA translation of oncogenic proteins.[1][8]

Ivosidenib (AG-120): An Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Ivosidenib is a first-in-class, orally available small-molecule inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1).[12] Mutations in IDH1 are found in a variety of cancers and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[13] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[12] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels.

Mechanism of Action: Ivosidenib is an allosteric inhibitor that binds to the mutant IDH1 enzyme, blocking its neomorphic activity of converting α-ketoglutarate to 2-HG.[12] By reducing 2-HG levels, Ivosidenib helps to restore normal cellular differentiation.

PF-04217903: A Selective c-Met Inhibitor

PF-04217903 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[14][15] The c-Met pathway, when activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[16][17] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers.[18] PF-04217903 has demonstrated potent inhibition of c-Met-driven cellular processes and antitumor activity in preclinical models.[19]

Mechanism of Action: PF-04217903 binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[14][20] This inhibition leads to a reduction in tumor cell growth, motility, and invasion.[19]

Quantitative Data Summary

The following table summarizes the inhibitory potency of the discussed pyridinone-based compounds against their respective targets. This data provides a quantitative basis for comparing the efficacy of these molecules.

CompoundTargetAssay TypeIC50/KiReference(s)
Finerenone Mineralocorticoid ReceptorFunctional Cell-Based Assay18 nM (vs. Aldosterone)[21]
Tomivosertib (eFT508) MNK1Enzymatic Assay2.4 nM[9]
MNK2Enzymatic Assay1 nM[9]
p-eIF4E (Ser209)Cellular Assay2-16 nM[9][11]
Ivosidenib (AG-120) Mutant IDH1 (R132H/R132H)Biochemical Assay42 nM[12]
PF-04217903 c-MetEnzymatic Assay (Ki)4.8 nM[22][23]
c-Met PhosphorylationCellular Assay4.8 nM (A549 cells)[14]

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context in which these inhibitors function is crucial for their rational development and application. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for inhibitor characterization.

Mineralocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates from Nucleus Nucleus MR->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) MR->MRE Binds to Transcription Gene Transcription (Inflammation, Fibrosis) MRE->Transcription Initiates Finerenone Finerenone Finerenone->MR Inhibits

Caption: Mineralocorticoid Receptor signaling pathway and the inhibitory action of Finerenone.

MNK_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Translation of Oncogenic Proteins p_eIF4E->Translation Tomivosertib Tomivosertib Tomivosertib->MNK Inhibits

Caption: The MNK signaling pathway and its inhibition by Tomivosertib.

Mutant_IDH1_Pathway alpha_KG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 alpha_KG->mIDH1 NADPH NADPH NADPH->mIDH1 two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG EpigeneticChanges Epigenetic Alterations (Histone/DNA Hypermethylation) two_HG->EpigeneticChanges Causes DifferentiationBlock Block in Cellular Differentiation EpigeneticChanges->DifferentiationBlock Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits

Caption: The oncogenic pathway of mutant IDH1 and its inhibition by Ivosidenib.

cMet_Signaling_Pathway HGF Hepatocyte Growth Factor (HGF) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT CellSignaling Cell Proliferation, Migration, Invasion AKT->CellSignaling MAPK MAPK RAS->MAPK MAPK->CellSignaling STAT3->CellSignaling PF04217903 PF-04217903 PF04217903->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and its inhibition by PF-04217903.

Experimental_Workflow Start Compound of Interest (e.g., 4-Amino-1-methylpyridin-2(1H)-one) BiochemicalAssay Biochemical Assay (e.g., Enzymatic Activity, Binding Affinity) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., Target Phosphorylation, Biomarker Production) Start->CellBasedAssay DeterminePotency Determine IC50 / Ki / EC50 BiochemicalAssay->DeterminePotency CellBasedAssay->DeterminePotency SelectivityProfiling Selectivity Profiling (Kinase Panel) DeterminePotency->SelectivityProfiling InVivoModels In Vivo Efficacy Models (Xenograft, Disease Models) SelectivityProfiling->InVivoModels LeadCandidate Lead Candidate InVivoModels->LeadCandidate

Caption: A general experimental workflow for the characterization of pyridinone-based inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key assays used in the characterization of the comparator compounds. These protocols are designed to be self-validating and serve as a practical guide for researchers.

Mineralocorticoid Receptor Competitive Binding Assay (TR-FRET)

Objective: To determine the binding affinity of a test compound to the Mineralocorticoid Receptor (MR) by measuring its ability to displace a fluorescently labeled ligand.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged MR ligand-binding domain (LBD). A fluorescent tracer binds to the MR LBD, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[5]

Materials:

  • GST-tagged human MR-LBD

  • Tb-labeled anti-GST antibody

  • Fluorescent tracer (e.g., Fluormone™)

  • Test compound (e.g., this compound, Finerenone)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127)

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and a known MR antagonist (e.g., Finerenone) in assay buffer.

    • Prepare a solution containing the GST-MR-LBD and the Tb-anti-GST antibody in assay buffer.

    • Prepare a solution of the fluorescent tracer in assay buffer.

  • Assay Assembly:

    • To each well of the 384-well plate, add 5 µL of the diluted test compound or control.

    • Add 5 µL of the GST-MR-LBD/Tb-anti-GST antibody solution to each well.

    • Add 5 µL of the fluorescent tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (HTRF)

Objective: To measure the inhibition of MNK1/2 activity in a cellular context by quantifying the phosphorylation of its substrate, eIF4E, at Serine 209.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay uses two antibodies: one that recognizes phosphorylated eIF4E (Ser209) labeled with a donor fluorophore (e.g., Europium cryptate), and another that recognizes total eIF4E labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to phosphorylated eIF4E, FRET occurs. Inhibition of MNK1/2 will decrease eIF4E phosphorylation and thus reduce the FRET signal.[20][24]

Materials:

  • Human cancer cell line known to have active MNK signaling (e.g., TMD-8)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, Tomivosertib)

  • HTRF phospho-eIF4E (Ser209) detection kit (containing lysis buffer and antibody reagents)

  • 96-well cell culture plates and 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound or a known MNK inhibitor (e.g., Tomivosertib) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the culture medium and add the HTRF lysis buffer to each well.

    • Incubate at room temperature for 30 minutes with gentle shaking.

  • Assay Assembly:

    • Transfer 16 µL of cell lysate from each well of the 96-well plate to a 384-well assay plate.

    • Prepare the HTRF antibody mix (phospho-eIF4E donor and total eIF4E acceptor antibodies) according to the kit instructions.

    • Add 4 µL of the antibody mix to each well containing the lysate.

  • Incubation:

    • Incubate the plate at room temperature for 4 hours to overnight, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with excitation at ~320 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the total eIF4E signal if a parallel assay for total eIF4E is performed.

    • Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration to determine the EC50 value.

Mutant IDH1 Biochemical Assay (NADPH Depletion)

Objective: To determine the inhibitory activity of a compound against the neomorphic activity of mutant IDH1 by measuring the consumption of NADPH.

Principle: Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The enzymatic activity can be monitored by measuring the decrease in NADPH absorbance at 340 nm.[2]

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol)

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test compound (e.g., this compound, Ivosidenib)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and a known mutant IDH1 inhibitor (e.g., Ivosidenib) in assay buffer.

    • Prepare a stock solution of the mutant IDH1 enzyme in assay buffer.

    • Prepare a substrate mix containing α-KG and NADPH in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the diluted test compound or control.

    • Add 20 µL of the recombinant mutant IDH1 enzyme solution.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 28 µL of the substrate mix.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular c-Met Phosphorylation Assay (ELISA)

Objective: To quantify the inhibition of c-Met autophosphorylation in a cellular context.

Principle: This is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A capture antibody specific for total c-Met is coated on the wells of a microplate. Cell lysates are added, and the c-Met protein is captured. A detection antibody that specifically recognizes phosphorylated c-Met (e.g., at Tyr1234/1235) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of phosphorylated c-Met.[7][25]

Materials:

  • Human cancer cell line with high c-Met expression (e.g., MKN45)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF) for stimulation (if required)

  • Test compound (e.g., this compound, PF-04217903)

  • Cell lysis buffer

  • Phospho-c-Met ELISA kit (containing coated plates, detection antibodies, HRP-conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Serum-starve the cells if necessary, then pre-treat with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with HGF for a short period (e.g., 15 minutes) if the cell line does not have constitutive c-Met activation.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

  • ELISA:

    • Add the cell lysates to the wells of the c-Met capture antibody-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells several times.

    • Add the phospho-c-Met detection antibody and incubate for 1 hour.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 30 minutes.

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with the stop solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion: The Future of the 4-Aminopyridinone Scaffold

This comparative guide has highlighted the remarkable adaptability of the pyridinone scaffold in the design of highly potent and selective inhibitors for diverse biological targets. From the non-steroidal antagonism of the mineralocorticoid receptor by finerenone to the targeted inhibition of oncogenic kinases like MNK, mutant IDH1, and c-Met, this chemical motif has proven to be a valuable starting point for the development of novel therapeutics.

While the specific target of this compound remains to be fully characterized, its structural similarity to the precursors of successful drugs like Finerenone and its presence within the broader class of pyridinone kinase inhibitors suggest significant therapeutic potential. The experimental protocols and comparative data presented herein provide a robust framework for researchers to explore the activity of this and similar compounds. Further investigation through broad-based screening and structure-activity relationship studies will be instrumental in unlocking the full potential of the 4-aminopyridinone scaffold in future drug discovery efforts.

References

A Comparative Guide to Validating Cellular Target Engagement of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Confirming that a therapeutic candidate physically interacts with its intended protein target within the complex environment of a living cell is a foundational step in drug discovery. This guide provides a comprehensive, comparative framework for validating the cellular target engagement of a novel compound, 4-Amino-1-methylpyridin-2(1H)-one hydrochloride. As the specific biological target for this molecule is not publicly defined, we will proceed with a robust, hypothetical case study, positing it as an inhibitor ("Cpd-X") of "Target Kinase Y" (TKY), a critical node in an oncogenic signaling pathway. We will compare and contrast three gold-standard, orthogonal methodologies: the label-free Cellular Thermal Shift Assay (CETSA), the highly sensitive NanoBRET™ Target Engagement Assay, and the functional downstream analysis via Western Blotting. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the strategic rationale behind employing a multi-assay, self-validating approach to generate trustworthy and actionable data.

The Imperative of Target Engagement

In modern drug discovery, a molecule's journey from hit to lead is predicated on a clear understanding of its mechanism of action. Target engagement (TE) is the critical first event in this mechanism: the direct, physical binding of a drug to its intended protein target within a cellular context.[1][2] Establishing robust TE is paramount as it provides the causal link between the compound and its subsequent biological effects. Without this confirmation, any observed cellular phenotype could be the result of off-target interactions, confounding data interpretation and leading to costly failures in later development stages.

A successful target engagement validation strategy builds a logical and verifiable chain of evidence, as illustrated below.

G cluster_0 A Cpd-X (4-Amino-1-methylpyridin-2(1H)-one HCl) B Direct Target Engagement (Binding to TKY) A->B Biophysical Interaction C Downstream Pathway Modulation (p-Substrate Inhibition) B->C Functional Consequence D Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) C->D Biological Outcome G start 1. Cell Culture (e.g., HEK293 expressing TKY) treat 2. Treatment Incubate cells with Cpd-X or Vehicle (DMSO) start->treat harvest 3. Harvest & Lyse Collect cells, lyse to release proteins treat->harvest heat 4. Heat Challenge Aliquot lysate and heat across a temp. gradient (e.g., 45-65°C) harvest->heat separate 5. Separation Centrifuge to pellet aggregated proteins heat->separate quantify 6. Quantification Collect supernatant & quantify soluble TKY via Western Blot or ELISA separate->quantify analyze 7. Analysis Plot soluble TKY vs. Temp to generate melt curves quantify->analyze G start 1. Transfection Transfect cells with a plasmid encoding TKY-NanoLuc fusion plate 2. Plating Plate transfected cells in a white, 96-well assay plate start->plate compound 3. Compound Addition Add serial dilutions of Cpd-X to the cells plate->compound reagents 4. Reagent Addition Add NanoBRET Tracer and NanoGlo substrate compound->reagents incubate 5. Incubation Incubate for 2 hours at 37°C reagents->incubate read 6. Measurement Read Donor (460nm) and Acceptor (618nm) emission on a luminometer incubate->read analyze 7. Analysis Calculate BRET ratio and plot vs. [Cpd-X] to determine IC50 read->analyze

References

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selectivity Profiling of Novel Pyridinone-Based Kinase Inhibitors

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While a compound's potency against its intended target is a primary measure of its potential therapeutic efficacy, its off-target activities often dictate its safety profile and ultimate clinical viability. The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors. This guide provides a comprehensive framework for assessing the selectivity of a novel pyridinone-based compound, using a hypothetical molecule, "Compound X," which shares a structural resemblance to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, as our exemplar.

It is important to note that a preliminary search for biological activity data on this compound itself did not yield information on a specific molecular target. Therefore, this guide is presented as a methodological blueprint for researchers developing novel pyridinone-based compounds for which a primary target has been identified, and a thorough assessment of selectivity is the logical next step.

This document will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation and visualization, equipping researchers with the tools to build a robust selectivity profile for their compounds of interest.

The Rationale for Comprehensive Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology, particularly in the ATP-binding pocket where most small molecule inhibitors exert their effects.[1] This conservation presents a significant challenge in developing truly selective inhibitors. A promiscuous inhibitor, one that interacts with multiple kinases, can lead to unforeseen physiological effects, ranging from undesirable side effects to outright toxicity. Conversely, in some therapeutic areas, such as oncology, a multi-targeted approach can be beneficial.[1] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational research.

The primary objective of selectivity profiling is to quantify a compound's inhibitory activity against a broad panel of related and unrelated molecular targets. This allows for the determination of a selectivity window—the ratio of the compound's potency against its intended target versus its off-targets. A wider selectivity window generally suggests a lower likelihood of off-target-driven side effects.

Experimental Approaches to Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of selectivity. This typically involves a combination of biochemical assays to determine direct interactions with purified enzymes and cell-based assays to confirm activity in a more physiologically relevant context.

Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme or to bind to a target protein.

1. Kinase Activity Assays: These assays directly measure the transfer of a phosphate group from ATP to a substrate by a kinase.[1][2]

  • Radiometric Assays: Considered a gold standard, these assays utilize radiolabeled ATP (e.g., [γ-³³P]-ATP) and measure the incorporation of the radiolabeled phosphate into a substrate.[2][3] The HotSpot™ assay is a well-established platform for this approach.[1][3]

  • Fluorescence-Based Assays: These methods offer higher throughput and avoid the handling of radioactive materials.[4]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the interaction between a europium-labeled antibody that detects the phosphorylated substrate and a fluorescently labeled substrate.[4][5]

    • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a kinase.[4]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][4]

2. Kinase Binding Assays: These assays measure the affinity of a compound for a kinase, which can be a valuable orthogonal approach to activity assays.[2]

  • Competitive Binding Assays (e.g., KiNativ™, KinomeScan™): These platforms typically involve the competition between the test compound and a labeled probe that binds to the ATP-binding site of a large panel of kinases.[2][4] The amount of test compound required to displace the probe is used to determine its binding affinity (Kd).

Workflow for Biochemical Selectivity Profiling

Caption: Workflow for biochemical selectivity profiling of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific kinase and compound being tested.

Protocol 1: Radiometric Kinase Activity Assay (Filter Binding)

This protocol is adapted from standard filter-binding radiometric assays.[1][3]

Objective: To determine the IC50 value of Compound X against its primary kinase target and selected off-targets.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 10% Phosphoric acid

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X in kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • In a 96-well plate, add 5 µL of the diluted Compound X or DMSO (vehicle control).

  • Add 20 µL of a solution containing the kinase and peptide substrate in kinase reaction buffer. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-³³P]-ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. The reaction should be in the linear range.

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to the P81 filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the plate and add scintillant to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Subtract the background counts (no enzyme control) from all wells.

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Plot the percent inhibition versus the log concentration of Compound X.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol provides a method to assess target engagement in a cellular context.[4]

Objective: To confirm that Compound X interacts with its intended target in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Compound X stock solution (10 mM in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Co-transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and allow expression for 24 hours.

  • Harvest and resuspend the cells in Opti-MEM®.

  • Dispense the cell suspension into a white 96-well plate.

  • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Add serial dilutions of Compound X or DMSO (vehicle control) to the wells.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values versus the log concentration of Compound X.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for target engagement.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison.

Table 1: Selectivity Profile of Compound X

TargetIC50 (nM) - Activity AssayKd (nM) - Binding AssayFold Selectivity (vs. Primary Target)
Primary Target 10 8 1
Off-Target A15012015
Off-Target B80095080
Off-Target C>10,000>10,000>1,000
............

Interpretation:

  • IC50/Kd Values: Lower values indicate higher potency/binding affinity.

  • Fold Selectivity: This is calculated by dividing the IC50 (or Kd) of the off-target by the IC50 (or Kd) of the primary target. A higher fold selectivity is desirable. A common threshold for a "selective" compound is a >100-fold difference between the primary target and any off-targets.

Visualizing Selectivity Data

A kinome map is an effective way to visualize the selectivity of a compound across the human kinome.

Caption: Example kinome map visualizing Compound X's selectivity. Circle size represents binding affinity.

Conclusion

Assessing the selectivity of a novel compound is a critical and multifaceted process. By employing a combination of robust biochemical and cell-based assays, researchers can build a comprehensive profile of their compound's activity. This guide provides a foundational framework for designing, executing, and interpreting selectivity studies. A thorough and well-documented selectivity profile is indispensable for advancing a compound through the drug discovery pipeline and for making informed decisions about its therapeutic potential. The ultimate goal is to develop compounds that are not only potent but also possess a well-characterized and acceptable safety profile, a goal that is unachievable without a deep understanding of selectivity.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Reproducibility of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridone Scaffold and the Challenge of Translation

The 2-pyridone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its ability to act as both a hydrogen bond donor and acceptor, along with its favorable metabolic stability and solubility, makes it an attractive starting point for drug design.[1][2][4] A key area of interest for pyridone derivatives is in the development of small molecule kinase inhibitors, a cornerstone of targeted cancer therapy.[2][5][6] 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, the subject of this guide, represents a simple yet promising embodiment of this scaffold.

However, a critical hurdle in the development of any novel compound is the translation of promising in vitro findings to predictable and reproducible efficacy in vivo. This guide provides a comparative framework for researchers navigating this transition, using this compound as a representative case study. Due to the limited publicly available data on this specific molecule, we will draw upon established principles and data from structurally related 4-amino-2-pyridone derivatives to illustrate the key considerations and experimental strategies.

Hypothesized In Vitro Activity Profile: Targeting the PI3K/Akt Signaling Pathway

Based on the structure-activity relationships of similar amino-pyridone compounds, it is plausible to hypothesize that this compound may exhibit inhibitory activity against key kinases in pro-survival signaling pathways, such as the PI3K/Akt pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Proposed Signaling Pathway Inhibition

Below is a diagram illustrating the hypothesized mechanism of action, where the compound interferes with the PI3K/Akt signaling cascade, leading to a reduction in cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-Amino-1-methylpyridin- 2(1H)-one hydrochloride Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Representative In Vitro Experimental Data

The following table summarizes hypothetical data from key in vitro assays designed to test the compound's activity against a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 breast cancer cell line).

Assay TypeCell LineEndpointHypothetical Result (IC50)Alternative Compounds (IC50)
Cell Viability (MTT Assay)MCF-7Inhibition of Cell Proliferation5 µMCompound X: 8 µM, Compound Y: 12 µM
PI3K Enzyme Inhibition AssayRecombinant PI3KαInhibition of Kinase Activity500 nMCompound X: 900 nM, Compound Y: 1.5 µM
Western Blot AnalysisMCF-7Reduction of p-Akt levelsEffective at 1-5 µM-

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol provides a step-by-step method for assessing the effect of this compound on the viability of MCF-7 cells.

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

The In Vitro to In Vivo Transition: A Workflow for Reproducibility

Successfully translating in vitro findings requires a systematic approach that considers the pharmacokinetic and pharmacodynamic properties of the compound. The following workflow outlines the key steps.

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies invitro_target Target Identification (e.g., Kinase Panel Screen) invitro_cell Cell-Based Assays (Viability, Western Blot) invitro_target->invitro_cell invitro_adme In Vitro ADME (Microsomal Stability, Permeability) invitro_cell->invitro_adme pk_study Pharmacokinetic (PK) Studies in Mice invitro_adme->pk_study Inform Dosing Regimen efficacy_study Xenograft Efficacy Study pk_study->efficacy_study pd_markers Pharmacodynamic (PD) Marker Analysis efficacy_study->pd_markers

Caption: A streamlined workflow for translating in vitro findings to in vivo studies.

In Vivo Evaluation: A Xenograft Model of Breast Cancer

To assess the in vivo efficacy of this compound, a tumor xenograft model using the same cell line from the in vitro studies (MCF-7) is essential for maintaining consistency.

Representative In Vivo Experimental Data

The following table presents hypothetical data from an MCF-7 xenograft study in immunodeficient mice.

Treatment GroupDoseDosing ScheduleMean Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control-Daily+150%+2%
This compound 50 mg/kg Daily -40% (Tumor Regression) -3%
Alternative Compound X50 mg/kgDaily-15% (Tumor Growth Inhibition)-8%

Experimental Protocol: In Vivo Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group). Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage.

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Bridging the Data: A Comparative Analysis

The successful translation from our hypothetical in vitro IC50 of 5 µM to significant tumor regression in vivo hinges on several factors that researchers must critically evaluate:

  • Pharmacokinetics (PK): Does the compound have adequate oral bioavailability and a half-life that maintains therapeutic concentrations in the plasma and, more importantly, in the tumor tissue? Poor PK is a common reason for the failure of compounds with excellent in vitro potency.[7]

  • Metabolic Stability: The 2-pyridone scaffold is generally associated with good metabolic stability.[1][2][3] However, in vitro metabolism studies using liver microsomes are crucial to identify potential metabolic liabilities that could lead to rapid clearance in vivo.[8]

  • Target Engagement in Vivo: Demonstrating that the compound inhibits its intended target (e.g., reduction of p-Akt in tumor tissue) at a given dose is paramount to linking the observed efficacy to the proposed mechanism of action.

Conclusion: A Roadmap for Translational Success

While direct experimental data for this compound is not yet widely available, the principles outlined in this guide provide a robust framework for its evaluation and for any novel compound based on the 2-pyridone scaffold. The journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. However, by systematically evaluating the compound's cellular activity, pharmacokinetic properties, and target engagement in relevant models, researchers can significantly enhance the probability of successful translation and accelerate the development of new therapeutic agents.

References

Head-to-head comparison of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride and its unmethylated analog.

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of medicinal chemistry, the addition or removal of a single functional group can dramatically alter a molecule's behavior, efficacy, and suitability as a drug candidate. This guide provides a detailed comparative analysis of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride and its immediate precursor, 4-Amino-pyridin-2(1H)-one. We will dissect the critical impact of N-methylation and salt formation on the compound's physicochemical properties and explore the cascading implications for its potential biological activity. This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) of this important chemical scaffold.

Structural and Physicochemical Profile: The Impact of N-Methylation

The primary structural distinction between the two compounds is the methylation at the N1 position of the pyridinone ring and the subsequent formation of a hydrochloride salt. This modification, while seemingly minor, is a deliberate strategy in drug design aimed at enhancing key pharmaceutical properties.

The N-methyl group introduces steric bulk and alters the electronic distribution within the heterocyclic ring. More significantly, the formation of a hydrochloride salt is a common technique used to improve the aqueous solubility and stability of a parent compound, which are critical factors for bioavailability.

Comparative Data Summary

The following table summarizes the key physicochemical properties of both molecules, drawing from available database information.

Property4-Amino-pyridin-2(1H)-oneThis compoundRationale for Difference
Molecular Formula C₅H₆N₂OC₆H₉ClN₂OAddition of a methyl group (CH₃) and hydrogen chloride (HCl).
Molecular Weight ~110.11 g/mol [1]160.60 g/mol [2][3]Increased mass from the additional methyl and HCl moieties.
Predicted XLogP3 -0.8[1]Not available (likely slightly higher than parent)The methyl group is lipophilic, but this is counteracted by the hydrophilic nature of the salt form.
Topological Polar Surface Area 55.1 Ų[1]46.3 Ų[2]The methylation can subtly alter the electronic environment and surface properties.
Aqueous Solubility Predicted to be lowerPredicted to be significantly higherHydrochloride salts of amines are generally much more water-soluble than the free base form.
Physical Form Solid[1]SolidBoth are stable solids at room temperature.

Experimental Design: Protocol for Comparative Solubility Assessment

To empirically validate the predicted difference in solubility, a robust experimental protocol is essential. The following details a standard shake-flask method (a gold-standard technique) for determining thermodynamic aqueous solubility.

Objective:

To quantitatively measure and compare the aqueous solubility of this compound and 4-Amino-pyridin-2(1H)-one in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Experimental Workflow Diagram

G start Start: Compound Dispensing add_buffer Add excess solid of each compound to separate vials containing PBS (pH 7.4) start->add_buffer equilibration Equilibrate at 25°C for 24h (Shake-flask method) add_buffer->equilibration separation Centrifuge/Filter to remove undissolved solid equilibration->separation supernatant Collect clear supernatant separation->supernatant dilution Prepare serial dilutions of supernatant supernatant->dilution analysis Analyze by HPLC-UV dilution->analysis quantification Quantify concentration using a pre-validated calibration curve analysis->quantification end End: Calculate Solubility (mg/mL) quantification->end

Figure 1: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology:
  • Preparation of Calibration Standards: Prepare a series of known concentrations of each compound in the analysis solvent (e.g., 50:50 Acetonitrile:Water) to generate a standard curve for HPLC quantification.

  • Sample Preparation: Add an excess amount of each solid compound (enough to ensure undissolved solid remains) to separate glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24 hours. This duration is critical to ensure the solution reaches thermodynamic equilibrium.

  • Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sample Extraction and Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant into the analysis solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted samples onto a reverse-phase HPLC system (e.g., C18 column) with a UV detector set to the λmax of the compounds.

  • Data Analysis: Using the calibration curve, determine the concentration of the diluted samples. Back-calculate to find the concentration of the original undissolved supernatant, which represents the thermodynamic solubility.

Biological Activity & Mechanistic Considerations

The pyridinone core itself is a versatile scaffold found in numerous bioactive compounds. For example, 4-Amino-5-methyl-2(1H)-pyridinone is a known reactant in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[8] This suggests that the core structure has the potential to interact with nuclear hormone receptors or other key signaling proteins.

Hypothesized Impact of Methylation on Target Binding

The N-methylation could have several effects on biological activity:

  • Improved Bioavailability: The enhanced solubility of the hydrochloride salt could lead to better absorption and higher plasma concentrations in vivo, potentially resulting in greater efficacy.

  • Altered Target Affinity: The methyl group could form favorable hydrophobic interactions within a target's binding pocket, thereby increasing affinity. Conversely, it could introduce steric hindrance, preventing optimal binding and reducing activity.

  • Metabolic Stability: N-methylation can sometimes block sites of metabolism, leading to a longer half-life in the body.

The relationship can be visualized as a logical flow from chemical modification to biological outcome.

Figure 2: Logical flow from chemical modification to biological effect.

Conclusion

The head-to-head comparison reveals a classic case of strategic chemical modification for pharmaceutical optimization. This compound is designed to have superior aqueous solubility compared to its unmethylated counterpart, a critical advantage for formulation and in vivo applications. While this modification is likely to improve its drug-like properties, the ultimate effect on biological potency and selectivity can only be confirmed through direct experimental testing. The protocols and logical frameworks provided here offer a starting point for researchers to conduct these validating experiments and further elucidate the SAR of this promising chemical series.

References

Independent Verification of the Biological Activity of 4-Aminopyridin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aminopyridines

The aminopyridine scaffold, particularly 4-aminopyridine (4-AP), is a well-established pharmacophore known for its modulation of neuronal activity. 4-AP is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2][3] This blockade prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release.[2][4] This mechanism of action has led to the clinical use of a sustained-release formulation of 4-AP (dalfampridine) for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[1][4][5] In MS, demyelination exposes Kv channels along the axon, leading to current leakage and conduction failure; 4-AP helps to restore nerve impulse conduction in these damaged neurons.[5][6]

The focus of this guide, 4-aminopyridin-2-ones, represents a structurally related class of compounds. The introduction of a carbonyl group at the 2-position of the pyridine ring is anticipated to modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which could in turn influence its biological activity, metabolic stability, and side-effect profile.[7] While extensive biological data on 4-aminopyridin-2-ones is not yet publicly available, their structural similarity to 4-AP strongly suggests a potential role as potassium channel modulators. This guide will, therefore, focus on the predicted biological activities and provide a robust framework for their independent verification.

Predicted Biological Activity of 4-Aminopyridin-2-ones

Based on the known pharmacology of 4-aminopyridine and the diverse activities of other pyridinone-containing compounds, we can hypothesize the following primary biological activities for 4-aminopyridin-2-ones:

  • Potassium Channel Blockade: The core aminopyridine structure is the primary driver for Kv channel inhibition. The "-2-one" modification may alter the potency and selectivity for different Kv channel subtypes.

  • Enhanced Neurotransmitter Release: As a direct consequence of potassium channel blockade, these compounds are expected to increase the release of various neurotransmitters, including acetylcholine, glutamate, and norepinephrine.[1]

It is also conceivable that the pyridinone moiety could confer additional, distinct biological activities, as various pyridin-2-one derivatives have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10][11] However, this guide will focus on the verification of the predicted primary neurological activities.

Comparative Analysis: 4-Aminopyridin-2-ones vs. Established Alternatives

To provide a comprehensive evaluation, the performance of 4-aminopyridin-2-ones should be benchmarked against well-characterized compounds with similar and distinct mechanisms of action.

CompoundPrimary Mechanism of ActionKey Differentiating Features
4-Aminopyridine (4-AP) Non-selective voltage-gated potassium channel blocker.[1][3]Well-established clinical use in MS, but can have CNS side effects.[5]
3,4-Diaminopyridine (3,4-DAP) Voltage-gated potassium channel blocker.[12][13][14][15]More potent peripherally than 4-AP with less blood-brain barrier penetration.[6] Used for Lambert-Eaton myasthenic syndrome.[12][16]
Retigabine (Ezogabine) Positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels (a channel opener).[17][18][19][20][21]Acts to stabilize the open state of the channel, leading to neuronal hyperpolarization and reduced excitability. Has a distinct mechanism from channel blockers.

Independent Verification: Experimental Protocols

The following section details the essential experimental workflows for the independent verification of the predicted biological activities of 4-aminopyridin-2-ones.

Workflow for Verifying Potassium Channel Blockade

This workflow outlines the steps to determine if and how 4-aminopyridin-2-ones interact with potassium channels.

workflow_k_channel cluster_0 In Vitro Characterization cluster_1 Data Analysis & Interpretation electrophysiology Electrophysiology (Patch-Clamp) ic50 Determine IC50 electrophysiology->ic50 fluorescence_assay Fluorescence-Based Assay (Thallium Flux) fluorescence_assay->ic50 radioligand_binding Radioligand Binding Assay radioligand_binding->ic50 selectivity Assess Channel Subtype Selectivity ic50->selectivity mechanism Elucidate Mechanism (State-Dependence) selectivity->mechanism

Caption: Workflow for verifying potassium channel blockade.

This "gold standard" technique provides direct measurement of ion channel activity.

Objective: To determine the inhibitory concentration (IC50) and characterize the mechanism of blockade of a specific voltage-gated potassium channel (e.g., Kv1.3) by a 4-aminopyridin-2-one derivative.

Materials:

  • Cell line stably expressing the potassium channel of interest (e.g., HEK293-Kv1.3).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular and intracellular recording solutions.

  • 4-aminopyridin-2-one test compound and control compounds (4-AP, TEA).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., from a holding potential of -80 mV to +40 mV) to elicit potassium currents.[22]

  • Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of the 4-aminopyridin-2-one.

  • Data Acquisition: Record potassium currents before and after compound application.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Investigate the mechanism of action by varying the holding potential (to assess voltage-dependence) and the frequency of stimulation (to assess use-dependence).

Self-Validation: The use of positive controls (4-AP, TEA) with known blocking characteristics on the same channel validates the experimental setup and data.

This method is suitable for screening multiple compounds or concentrations.

Objective: To determine the potency of 4-aminopyridin-2-one derivatives in blocking potassium channel activity in a high-throughput format.

Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through open potassium channels. A Tl+-sensitive fluorescent dye is loaded into the cells. Channel opening leads to Tl+ influx and a corresponding increase in fluorescence.[23][24][25]

Materials:

  • Cell line expressing the potassium channel of interest.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescent plate reader with kinetic read capabilities and automated liquid handling.

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay).[24][25]

  • 4-aminopyridin-2-one test compounds and control inhibitors.

Procedure:

  • Cell Plating: Seed cells in the microplates and grow to confluence.

  • Dye Loading: Incubate cells with the Tl+-sensitive fluorescent dye according to the kit manufacturer's instructions. This is often done in a "no-wash" format.[25]

  • Compound Incubation: Add the 4-aminopyridin-2-one derivatives and controls at various concentrations to the wells.

  • Assay Initiation and Reading:

    • Place the plate in the fluorescent reader.

    • Establish a baseline fluorescence reading.

    • Inject a stimulus buffer containing Tl+ and a depolarizing concentration of K+ to open the channels.

    • Immediately begin kinetic fluorescence reading.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to positive and negative controls.

    • Generate dose-response curves to determine the IC50 values for each compound.

Trustworthiness: The inclusion of known channel blockers and activators as controls on each plate ensures the reliability of the assay results.

Workflow for Verifying Enhanced Neurotransmitter Release

This workflow details the steps to confirm the downstream functional consequence of potassium channel blockade.

workflow_neurotransmitter_release cluster_0 Cellular Model Preparation cluster_1 Stimulation & Measurement primary_neurons Primary Neuronal Cultures depolarization Depolarization (High K+) primary_neurons->depolarization neuronal_cell_lines Differentiated Neuronal Cell Lines (e.g., SH-SY5Y) neuronal_cell_lines->depolarization brain_slices Acute Brain Slices brain_slices->depolarization compound_treatment Treatment with 4-Aminopyridin-2-one depolarization->compound_treatment supernatant_collection Supernatant Collection compound_treatment->supernatant_collection neurotransmitter_quantification Neurotransmitter Quantification (ELISA, HPLC) supernatant_collection->neurotransmitter_quantification

Caption: Workflow for verifying enhanced neurotransmitter release.

This assay directly measures the functional output of enhanced neuronal excitability.

Objective: To quantify the effect of a 4-aminopyridin-2-one derivative on the depolarization-evoked release of a specific neurotransmitter (e.g., glutamate or dopamine) from cultured neurons.

Materials:

  • Primary neuronal cultures or a suitable differentiated neuronal cell line (e.g., SH-SY5Y for dopamine, PC-12 for norepinephrine).[26]

  • Culture medium and supplements.

  • Basal salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • High potassium stimulation buffer.

  • 4-aminopyridin-2-one test compound and 4-AP as a positive control.

  • ELISA kit or HPLC system for neurotransmitter quantification.[27][28]

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the neurons according to established protocols.

  • Pre-incubation: Wash the cells with basal salt solution and then pre-incubate with the 4-aminopyridin-2-one or 4-AP at the desired concentration.

  • Stimulation: Replace the pre-incubation solution with either basal salt solution (for basal release) or high potassium stimulation buffer (for evoked release), both containing the test compound.

  • Supernatant Collection: After a short incubation period (e.g., 5-15 minutes), collect the supernatant.

  • Neurotransmitter Quantification: Measure the concentration of the neurotransmitter in the supernatant using a specific and sensitive method like ELISA or HPLC.[27][28]

  • Data Analysis:

    • Subtract the basal release from the evoked release to determine the net depolarization-induced release.

    • Compare the neurotransmitter release in the presence of the 4-aminopyridin-2-one to the vehicle control and the 4-AP positive control.

Authoritative Grounding: The use of well-characterized neuronal cell lines and standardized neurotransmitter detection methods ensures the validity and reproducibility of the results.

Conclusion

While the definitive biological activity of 4-aminopyridin-2-ones awaits thorough investigation, their structural relationship to 4-aminopyridine provides a strong rationale for exploring their potential as potassium channel modulators. The experimental frameworks detailed in this guide offer a comprehensive and scientifically rigorous approach to independently verify these predicted activities. By employing these self-validating protocols and comparing the results to established alternatives, researchers can generate the high-quality data necessary to elucidate the therapeutic potential of this promising class of compounds.

References

Does 4-Amino-1-methylpyridin-2(1H)-one hydrochloride have a better safety profile than similar compounds?

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Safety Profile of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Data-Driven Guide

Introduction: The Primacy of Safety in Drug Discovery

In the landscape of medicinal chemistry and drug development, the efficacy of a novel compound is only half the story. An equally, if not more, critical aspect is its safety profile. A thorough understanding of a molecule's potential toxicity is paramount before it can advance through the costly and rigorous pipeline of preclinical and clinical development. The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2]

This guide provides a comprehensive comparison of the known safety profile of this compound against the broader class of pyridinone and aminopyridine derivatives. By synthesizing available hazard data with established toxicological testing methodologies, we aim to provide researchers, scientists, and drug development professionals with an objective, data-supported framework for evaluating the safety of this compound and its analogues.

Part 1: Hazard Profile of this compound

The initial safety assessment of any chemical compound begins with its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, the available data from suppliers and chemical databases like PubChem provide a consistent set of hazard warnings.[3]

According to GHS classifications, this compound is identified with the following hazards:

  • H302: Harmful if swallowed. This indicates acute oral toxicity.[3][4]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications flag the compound as an immediate hazard requiring careful handling with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[4][5] However, this GHS data is a starting point and does not provide a nuanced, comparative safety assessment. Crucial experimental data, such as the median lethal dose (LD50), in vitro cytotoxicity against various cell lines, and genotoxic potential, are not available in the public domain for this specific molecule.

Part 2: Comparative Safety Analysis with Structurally Similar Compounds

To build a more complete picture, we must examine the toxicological data for the broader classes of pyridinone and aminopyridine derivatives. The safety and bioactivity of these compounds are heavily influenced by the nature and position of substituents on the heterocyclic ring.[6][7]

In Vitro Cytotoxicity: The First Tier of Safety Screening

Cytotoxicity assays are fundamental for determining a compound's potential to damage or kill cells. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) are key metrics.

  • Selectivity is Key: Many pyridinone derivatives have been investigated for their anticancer properties. Some analogues have shown potent cytotoxic activity against cancer cell lines like human colorectal carcinoma (HT29) and breast cancer (MCF7).[8] Crucially, promising candidates often exhibit high selectivity, meaning they are significantly less toxic to normal human cell lines (e.g., BJ-1 fibroblast cells).[9] For instance, certain novel synthesized pyridinethione derivatives demonstrated low cytotoxicity against the non-tumor BJ-1 cell line, suggesting a favorable safety window for their potential use as anticancer agents.[9]

  • Structural Influence: Studies on various pyridine derivatives have shown that toxicity can be modulated by the type and position of functional groups. For example, isomers with substituents at the C-2 position of the pyridine ring were found to be less toxic than those at the C-3 or C-4 positions in one study.[6]

Without direct experimental data for this compound, we can only infer that its cytotoxicity profile would need to be determined empirically to assess its selectivity and therapeutic index.

Genotoxicity: Assessing Mutagenic Potential

A critical safety concern for any new chemical entity is its potential to cause genetic mutations, which can lead to cancer. The Ames test is the gold-standard in vitro assay for identifying mutagens.[10]

  • The Aromatic Amine Alert: this compound contains an aromatic amine substructure. Aromatic amines as a class are known to contain many members that are mutagenic and carcinogenic.[11] These compounds often require metabolic activation by cytochrome P450 enzymes in the liver to become mutagenic.[12] The Ames test accounts for this by incorporating a rat liver extract (S9 fraction).[13]

  • Data Gap: There are no published Ames test results for this compound. Therefore, its genotoxic potential remains uncharacterized. Given its chemical structure, performing a bacterial reverse mutation assay would be a mandatory step in any formal safety evaluation.

In Vivo Toxicity: Systemic Effects in a Living Organism

In vivo studies in animal models provide essential information on a compound's systemic toxicity, target organs, and safe dosage range.

  • Variable Profiles in Pyridones: Acute and subacute toxicity studies on some synthetic 1,4-dihydropyridone analogs in rats showed no significant toxicity or mortality at doses up to 100 mg/100g body weight.[14]

  • Known Hazards of Aminopyridines: The broader class of aminopyridines is known to be acutely toxic. They are readily absorbed through the skin and can cause neurotoxic effects, such as convulsions, by blocking potassium channels.[15] For example, 2-amino-4-methylpyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[16]

This highlights a critical point: while the pyridinone core may be well-tolerated in some analogues, the presence of the amino group on the pyridine ring introduces a well-documented potential for significant toxicity.

Summary of Comparative Safety Data
Safety ParameterThis compoundGeneral Pyridinone DerivativesGeneral Aminopyridine Derivatives
Acute Oral Toxicity GHS: H302 - Harmful if swallowed[3][4]Varies; some analogs show no acute toxicity in rats at tested doses[14]Acutely toxic; convulsions reported[15]
Dermal Toxicity GHS: H315 - Causes skin irritation[3]Not widely reported, compound-specificReadily absorbed through skin; classified as toxic[15][16]
Eye/Respiratory GHS: H319/H335 - Serious eye/respiratory irritation[3]Irritation potential is compound-specificIrritation potential is compound-specific
Cytotoxicity Data not availableVariable; some show high selectivity for cancer cells over normal cells[8][9]Data not widely available; toxicity is a known class effect
Genotoxicity Data not availableCompound-specificAromatic amines are a structural alert for mutagenicity[11][12]
In Vivo Systemic Data not availableSome analogs show a good safety profile in subacute studies[14]Neurotoxicity (K+ channel blockage) is a known class effect[15]

Part 3: Key Experimental Protocols for Safety Assessment

To address the existing data gaps, a structured experimental workflow is necessary. Below are detailed protocols for foundational in vitro safety assays.

Overall Experimental Workflow for Safety Profiling

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies in_vitro_cytotox In Vitro Cytotoxicity Assay (e.g., MTT Assay) Determine IC50/CC50 on cancer and normal cell lines genotox Genotoxicity Assay (e.g., Ames Test) Assess mutagenic potential in_vitro_cytotox->genotox If selective & potent acute_tox Acute Toxicity Study (e.g., OECD 423) Determine LD50 and signs of toxicity genotox->acute_tox If non-mutagenic subacute_tox Subacute/Subchronic Toxicity (28-day repeated dose) Identify target organs acute_tox->subacute_tox Establish dose range

Caption: High-level workflow for preclinical safety assessment of a novel compound.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing cytotoxicity.[17]

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50 or CC50).

Methodology:

  • Cell Seeding: Plate human cells (e.g., a normal fibroblast line like BJ-1 and a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50/CC50 value.

A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours (Viable cells form formazan) D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50/CC50 values G->H

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][13]

Objective: To determine if this compound or its metabolites can cause mutations in the DNA of the test bacteria.

Methodology:

  • Strain Selection: Use several specially constructed strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[13]

  • Metabolic Activation: Conduct the assay both with and without the addition of a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require activation.[12]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.

  • Plating: Add the mixture to a top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into visible colonies.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase. A known mutagen is used as a positive control.

A Mix test compound with S. typhimurium (his-) culture (+/- S9 liver extract) B Add mixture to top agar with trace histidine A->B C Pour onto minimal glucose agar plate (no histidine) B->C D Incubate at 37°C for 48 hours C->D E Count revertant colonies (his+) D->E F Compare to negative control E->F G Significant, dose-dependent increase in colonies? F->G H Positive Result (Mutagenic) G->H Yes I Negative Result (Non-mutagenic) G->I No

Caption: Logical workflow of the Ames test for mutagenicity.

Final Conclusion

The safety profile of this compound is currently defined by GHS hazard classifications that indicate it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[3] A comparative analysis reveals a complex picture: while some pyridinone derivatives have demonstrated encouraging selectivity with low toxicity to normal cells, the aminopyridine moiety is a structural alert associated with acute systemic toxicity.[9][15]

Therefore, the assertion that this compound possesses a "better" safety profile than similar compounds is scientifically unsupported without direct, comparative experimental data. The provided protocols for in vitro cytotoxicity and genotoxicity testing represent the essential first steps required to properly characterize its safety and determine its viability as a candidate for further development.

References

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation of 4-Aminopyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical process of establishing a meaningful correlation between the in vitro potency and in vivo efficacy of novel 4-aminopyridin-2-one derivatives. As a class of compounds gaining interest for their potential in treating neurological disorders, understanding their translational pharmacology is paramount for successful drug development. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring a robust and predictive drug discovery cascade.

The Central Challenge: From Benchtop Potency to Clinical Promise

In modern drug discovery, the journey from a potent molecule in a laboratory assay to an effective therapeutic in a living system is fraught with challenges. This transition, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of preclinical development.[1][2] For 4-aminopyridin-2-one derivatives, which are structurally related to the known potassium channel blocker 4-aminopyridine (4-AP), the central hypothesis is that blocking specific voltage-gated potassium (Kv) channels can restore function in diseased neurons.[3][4][5] However, in vitro potency, often measured as a half-maximal inhibitory concentration (IC50), rarely tells the whole story. Factors such as metabolism, tissue distribution, target engagement in a complex environment, and off-target effects can dramatically alter a compound's performance in vivo.[6][7]

This guide will dissect the methodologies required to build a reliable IVIVC model for this chemical series, focusing on their application in demyelinating diseases like Multiple Sclerosis (MS).

The Molecular Mechanism: Restoring Conduction in Demyelinated Axons

The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium channels.[4][5][8] In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. During the progression of demyelinating diseases such as MS, the loss of myelin exposes these channels.[8] This exposure leads to a significant leakage of potassium ions during action potential propagation, which shortens the action potential and can ultimately lead to conduction failure, manifesting as the clinical symptoms of the disease.[3][5]

By blocking these exposed Kv channels, 4-aminopyridin-2-one derivatives can prolong the action potential, allowing it to successfully propagate down the demyelinated axon and restore neural conduction.[5][8]

G cluster_0 Healthy Axon cluster_1 Demyelinated Axon cluster_2 Treated Demyelinated Axon a Myelin Sheath Node of Ranvier Myelin Sheath Juxtaparanodal Region (Kv Channels Covered) ap1 Action Potential ap1->a:f1 Propagates Successfully b Damaged Myelin Exposed Kv Channels Damaged Myelin leak K+ Leakage b:f1->leak fail Conduction Failure b:f1->fail Leads to ap2 Action Potential ap2->b:f1 c Damaged Myelin Blocked Kv Channels Damaged Myelin restored Conduction Restored c:f1->restored Propagates ap3 Action Potential ap3->c:f1 Propagates drug 4-Aminopyridin-2-one Derivative drug->c:f1 Blocks Channels

Mechanism of Action for 4-Aminopyridin-2-one Derivatives.

Part 1: In Vitro Potency Assessment

The foundational step is to accurately quantify the potency of each derivative against the target Kv channels. While multiple channel subtypes exist, non-selective blockers like 4-AP have shown clinical benefit.[9] For a robust and scalable screening campaign, automated electrophysiology is the gold standard.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol describes a self-validating system for determining the IC50 of test compounds on a specific Kv channel (e.g., Kv1.1 or Kv1.2) expressed in a stable cell line (e.g., CHO or HEK cells).

Objective: To determine the concentration-dependent inhibition of a target Kv channel by 4-aminopyridin-2-one derivatives and calculate the IC50 value.

Materials:

  • Stable cell line expressing the human Kv channel of interest.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Appropriate extracellular and intracellular recording solutions.

  • Test compounds (4-aminopyridin-2-one derivatives) dissolved in DMSO to create a 10 mM stock.

  • Positive control: 4-Aminopyridine.

Methodology:

  • Cell Preparation: Culture the cells under standard conditions. On the day of the experiment, detach the cells to create a single-cell suspension in the extracellular solution at a concentration of 1-2 million cells/mL.

  • System Priming: Prime the automated patch-clamp system with the required intracellular and extracellular solutions.

  • Compound Plate Preparation: Prepare a 384-well compound plate. Perform serial dilutions of the test compounds and the positive control (4-AP) to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • The system will automatically achieve whole-cell patch-clamp configuration.

    • Establish a stable baseline current by applying a voltage-step protocol that activates the Kv channel (e.g., a depolarizing step from -80 mV to +40 mV for 200 ms).

    • Apply the vehicle control to establish the baseline channel activity.

    • Apply increasing concentrations of the test compound, measuring the peak outward current at each concentration after it reaches a steady-state effect.

  • Data Analysis:

    • For each concentration, calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (normalized dose-response curve) to determine the IC50 value.[10]

Causality and Trustworthiness: This automated protocol provides high-quality, reproducible data. The inclusion of a positive control (4-AP) in every run validates the assay's sensitivity and performance.[11] By measuring the direct electrical activity of the ion channel, we establish a direct quantitative link between the compound and its effect on the molecular target.[12][13]

Part 2: In Vivo Efficacy Evaluation

Demonstrating that in vitro potency translates to a functional outcome in a living organism is the ultimate goal. For MS, the Experimental Autoimmune Encephalomyelitis (EAE) model is a widely accepted and relevant animal model that mimics many aspects of the human disease, including demyelination and motor deficits.[14]

Experimental Protocol: EAE Mouse Model of Multiple Sclerosis

Objective: To assess the ability of 4-aminopyridin-2-one derivatives to improve motor function in EAE-induced mice.

Materials:

  • Female C57BL/6 mice (8-10 weeks old).

  • MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin.

  • Test compounds formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Rotarod apparatus.

Methodology:

  • EAE Induction:

    • On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer Pertussis Toxin intraperitoneally on Day 0 and Day 2 to facilitate the entry of immune cells into the central nervous system.

  • Clinical Scoring:

    • Beginning on Day 7, monitor mice daily for clinical signs of EAE and assign a score based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund). This provides a self-validating measure of disease progression.

  • Compound Administration:

    • Begin dosing with the test compounds (e.g., once daily via oral gavage) when mice reach a predetermined clinical score (e.g., a score of 2), typically around Day 12-14. Include a vehicle control group and a positive control group (e.g., Fampridine, the extended-release version of 4-AP).

  • Efficacy Assessment (Rotarod Test):

    • At a defined time point after several days of treatment (e.g., Day 21), assess motor coordination and balance using an accelerating rotarod.

    • Train the mice on the apparatus before EAE induction to establish a baseline performance.

    • On the test day, place each mouse on the rotating rod, which gradually increases in speed. Record the latency to fall.

    • Perform multiple trials for each mouse and average the results.

  • Pharmacokinetic (PK) Analysis:

    • At the end of the study, collect blood and brain tissue samples at various time points post-dosing to determine compound exposure levels using LC-MS/MS. This is a critical step for correlation.

  • Data Analysis:

    • Compare the average latency to fall in the treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA).

    • Calculate the percentage of improvement in motor performance.

    • Correlate the efficacy data with the PK data (e.g., brain Cmax or AUC).

Causality and Trustworthiness: The choice of the EAE model is based on its pathological relevance to MS.[14] The functional endpoint (rotarod performance) is an objective and quantitative measure of the desired therapeutic effect—improved motor function.[15] Running concurrent pharmacokinetic analysis is essential; efficacy cannot be properly interpreted without knowing if the compound reached its target tissue (the brain) at sufficient concentrations.[6]

Part 3: The IVIVC Analysis - Connecting Potency, Exposure, and Efficacy

The crux of this guide is the synthesis of the in vitro and in vivo data. A well-structured workflow is essential for making informed decisions about which derivatives to advance.

G A Compound Synthesis (4-Aminopyridin-2-one Derivatives) B In Vitro Potency Screen (Automated Electrophysiology) A->B C Determine IC50 vs. Kv Channels B->C D Select Potent Compounds (e.g., IC50 < 1 µM) C->D H IVIVC Analysis (Correlate IC50, PK, and Efficacy) C->H E In Vivo Efficacy Study (EAE Mouse Model) D->E F Measure Functional Outcome (e.g., Rotarod Performance) E->F G Concurrent PK Analysis (Blood & Brain Exposure) E->G F->H G->H I Lead Candidate Selection H->I

Drug Discovery Workflow for IVIVC Assessment.
Comparative Data Analysis

To establish a correlation, we must integrate multiple data points. The table below presents a hypothetical but realistic dataset for a series of 4-aminopyridin-2-one derivatives, illustrating how structure modifications impact key parameters.

Compound ID R-Group Modification In Vitro Potency (Kv1.1 IC50, µM) Brain Exposure (AUC, ng*h/mL) In Vivo Efficacy (% Improvement on Rotarod vs. Vehicle) IVIVC Assessment
Parent -H5.215015%Moderate potency, low exposure, modest efficacy.
DERIV-01 -CH32.118025%Increased potency translates to improved efficacy with similar exposure. Good correlation.
DERIV-02 -CF30.5 5510%High potency but poor correlation. Low brain exposure due to rapid metabolism or poor BBB penetration limits efficacy.
DERIV-03 -O-CH2-Ph0.8 450 55% Excellent Correlation. High potency combined with significantly improved brain exposure leads to strong efficacy. A potential lead candidate.
DERIV-04 -COOH15.8255%Poor Correlation. Low potency and negligible brain exposure (high polarity prevents BBB crossing) result in no significant efficacy.
Discussion of Structure-Activity and Structure-Property Relationships

The data table reveals crucial insights that guide the drug development process:

  • DERIV-01 vs. Parent: A small, simple modification (methylation) improved target engagement (in vitro potency), which, with comparable brain exposure, led to a predictable increase in in vivo efficacy. This represents a positive and straightforward IVIVC.

  • The DERIV-02 Pitfall: This compound highlights a common challenge. While medicinal chemistry efforts yielded a highly potent molecule in vitro, its metabolic instability or poor blood-brain barrier (BBB) penetration resulted in insufficient target site concentration.[16] Without PK data, the team might have incorrectly concluded that the in vitro assay was not predictive. This underscores the necessity of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) properties early. Studies have shown 4-AP itself is not significantly metabolized by CYP450 enzymes, but derivatives can have vastly different profiles.[17][18]

  • The DERIV-03 Success Story: This derivative demonstrates the ideal outcome. A lipophilic benzyloxy group not only enhanced potency but also dramatically improved brain exposure. This synergy resulted in a robust in vivo effect. This compound shows a strong IVIVC and would be prioritized for further development.

  • The DERIV-04 Non-Starter: The addition of a polar carboxylic acid group predictably destroyed both potency and the ability to cross the BBB, resulting in a complete lack of efficacy. This reinforces basic principles of CNS drug design.

Conclusion

Establishing a robust correlation between in vitro potency and in vivo efficacy for 4-aminopyridin-2-one derivatives is not a simple one-to-one comparison. It is a multi-parameter optimization problem that requires a deep understanding of the underlying biology and pharmacology. As demonstrated, a high-quality in vitro assay is a necessary but not sufficient condition for in vivo success. True translational science emerges from the integration of three pillars:

  • Accurate In Vitro Potency: Quantified using a direct and reproducible target-based assay like automated electrophysiology.

  • Relevant In Vivo Models: Employing a disease-relevant model with objective, functional endpoints.

  • Critical Pharmacokinetic Data: Measuring compound exposure at the site of action (the brain).

By meticulously following this integrated approach, research and development teams can make more informed decisions, reduce the rate of attrition for promising compounds, and ultimately accelerate the journey of novel 4-aminopyridin-2-one derivatives from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS No: 1404373-78-9). As a niche pyridinone derivative used in complex synthetic chemistry, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Core Principle: Proactive Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is a synthetic compound for which extensive toxicological and ecological data may not be publicly available. Therefore, we operate under the precautionary principle: treat the substance as hazardous until proven otherwise, based on its classified hazards and the profile of structurally related compounds.

The primary risks associated with this compound are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryGHS CodeHazard StatementCausality and Field Insight
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]The pyridinone core and amine functional groups can interfere with biological processes upon ingestion. Accidental ingestion is a primary route of exposure in a lab setting, often through contaminated hands.
Skin Irritation (Category 2)H315Causes skin irritation.[1]Like many amine salts, this compound can disrupt the skin's natural barrier, leading to localized inflammation, redness, and discomfort upon contact.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]The fine, solid nature of the compound increases the risk of eye contact, where it can cause significant, potentially damaging, irritation to sensitive ocular tissues.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1]As a fine powder, the compound can easily become airborne. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

Environmental Note: Specific ecotoxicity data (e.g., toxicity to fish or daphnia) is largely unavailable.[2] However, its hydrochloride salt form suggests good water solubility, which would make it mobile in an aquatic environment should a release occur.[3] Consequently, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash .[4][5]

Pre-Disposal Operations: A Framework for Safety

Proper disposal begins with safe handling and waste minimization during your research.

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is a non-negotiable first step. The goal is to create a complete barrier between you and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in addition to goggles when handling larger quantities or if there is a significant risk of splashing or dust generation.[4]

  • Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile rubber.[6] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removal.[5]

  • Body Protection: A fully buttoned lab coat is mandatory.[6] For larger-scale operations, consider impervious clothing.[2]

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust.[7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[2][6]

Spill Management Protocol

Accidents happen. A swift and correct response minimizes risk.

  • Evacuate & Ventilate: Immediately alert others in the vicinity. Evacuate the immediate area and ensure ventilation is maximized (e.g., open fume hood sash).[6][7]

  • Don PPE: Before approaching the spill, don the full PPE described in section 2.1.

  • Contain the Spill: Prevent further spread. Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[4][8] Perform this action gently to avoid creating dust.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6] All cleaning materials (wipes, absorbent pads) must be collected and placed into the hazardous waste container.[6]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[9][10] This protocol ensures compliance and safety.

Step 1: Waste Characterization

All waste containing this compound, including the pure substance, contaminated consumables (pipette tips, weighing paper), and spill cleanup debris, must be classified as hazardous chemical waste .[6][11]

Step 2: Container Selection and Labeling
  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[12] For solids, a wide-mouth polyethylene or glass jar is suitable. Do not use containers that could react with the waste.

  • Labeling: The moment you add the first piece of waste, the container must be labeled.[12][13] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Toxic")

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • DO NOT MIX this waste with:

    • Strong oxidizing agents[3][7]

    • Strong acids or acid chlorides[3][7]

    • Bases (to avoid neutralizing the hydrochloride and potentially changing its properties)

  • Collect this waste in its own dedicated container. If mixing with other compatible wastes is unavoidable, a full chemical compatibility check must be performed.

Step 4: Accumulation and Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12] This area should be:

  • Under the control of laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible materials.[13]

Step 5: Final Disposal
  • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4][12]

  • Complete all required paperwork, such as a hazardous material pickup request form, accurately listing all constituents of the waste.[12]

  • The most common final disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition Start Identify Waste: 4-Amino-1-methylpyridin-2(1H)-one HCl Assess Assess Hazards (H302, H315, H319, H335) Start->Assess Step 1 PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Step 2 Collect Collect Waste in Compatible Container PPE->Collect Step 3 Label Label Container: 'HAZARDOUS WASTE' + Chemical Name Collect->Label Step 4 Segregate Segregate from Incompatibles (Oxidizers, Acids) Label->Segregate Step 5 Store Store Sealed Container in Satellite Accumulation Area Segregate->Store Step 6 ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Step 7 End Disposal via Approved Facility (e.g., Incineration) ContactEHS->End Step 8

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Amino-1-methylpyridin-2(1H)-one hydrochloride

As researchers and scientists at the forefront of drug development, our handling of novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven protocols for the safe handling of this compound (CAS No: 1404373-78-9).[1] Adherence to these procedures is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a deep, operational understanding.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the compound's specific hazards is critical. This knowledge forms the basis for all risk mitigation and dictates the necessary level of personal protection. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that must be respected.[2]

Table 1: GHS Hazard Profile

Hazard Class & CategoryGHS CodeDescriptionPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2][3][4]GHS07 (Exclamation Mark)Warning[1][2]
Skin Irritation (Category 2)H315Causes skin irritation.[2][4]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[2][4]

Expert Insight: The combination of oral toxicity, skin and eye irritation, and respiratory hazards means this compound poses a risk through multiple exposure routes. As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne particulates, which can be inhaled or settle on skin and surfaces, leading to irritation or accidental ingestion.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all matter. It is a carefully considered system designed to create a complete barrier against the specific hazards identified above.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale & Field-Proven Insights
Eye Protection Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[3] A face shield should be worn over goggles when there is a significant risk of splashing.Standard safety glasses are insufficient as they do not provide a seal around the eyes. The H319 classification indicates a risk of serious, potentially damaging irritation.[2] Goggles provide the necessary protection against airborne dust and accidental splashes.
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides excellent protection against a wide range of chemicals and is a robust choice for handling solids and solutions. Always inspect gloves for tears or pinholes before use.[5] For prolonged tasks, double-gloving is recommended. The outer glove can be removed and replaced if contamination is suspected, preserving the sterility of the inner glove.
Body Protection A buttoned laboratory coat, long pants, and fully enclosed, closed-toe shoes.This is the minimum requirement to protect against accidental skin exposure from spills or dust.[6] The H315 classification (Causes skin irritation) underscores the importance of preventing direct contact with the skin.[2]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary if a fume hood is unavailable, ventilation is poor, or when handling large quantities that could generate significant dust.[5][6]The primary and most effective line of defense against respiratory irritation (H335) is an engineering control, namely the chemical fume hood.[2][4] Relying on a fume hood minimizes inhalation risk and is preferable to routine respirator use.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This section details the procedural workflow for handling this compound, from preparation to cleanup.

Preparation and Engineering Controls
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Clear Workspace: Ensure the work area within the fume hood is clean and uncluttered.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware) and the chemical container inside the fume hood before starting.

  • Emergency Readiness: Verify that a safety shower and eyewash station are accessible and unobstructed.[6][7] Locate the appropriate spill kit.

Donning PPE: The Order of Operations

A critical, often overlooked step is the sequence of putting on PPE. The correct order prevents cross-contamination.

  • Lab Coat

  • Eye Protection (Goggles/Face Shield)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Handling the Compound: Minimizing Exposure
  • Perform in Fume Hood: Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to contain any dust.[6][7]

  • Gentle Handling: Open the container and transfer the material carefully to minimize the generation of airborne dust. Avoid scooping in a manner that creates puffs of powder.

  • Seal Promptly: Tightly close the main container immediately after use.[5][8]

Doffing PPE: The Final Step in Contamination Control

Removing PPE in the correct order is just as important as putting it on.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.[5]

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Eye Protection: Remove eye protection last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[3][5]

Emergency Preparedness and Response

Spill Management

For minor spills (<1g) within a fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Contain: Gently cover the spill with an absorbent material or spill pad to prevent it from becoming airborne.[5]

  • Clean: Wearing full PPE, carefully collect the contaminated material using tools that will not generate dust and place it into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Seek immediate medical attention.[6][9]

Waste Disposal: A Controlled Process

All materials contaminated with this compound must be treated as hazardous waste.[6]

  • Segregation: Collect all contaminated solid waste, including gloves, weigh paper, and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Consultation: Adhere strictly to your institution's environmental health and safety (EHS) department guidelines for the final disposal of chemical waste.[6] Never dispose of this material down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the logical progression of tasks for safely handling this compound, emphasizing the cyclical nature of safety protocols.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Operation cluster_cleanup Phase 4: Decontamination & Disposal cluster_emergency Contingency A Verify Engineering Controls (Fume Hood, Eyewash) B Assemble Materials A->B C Don PPE (Coat, Goggles, Gloves) B->C D Handle Compound (Weighing & Transfer in Hood) C->D E Secure & Store Compound D->E Spill Spill Occurs D->Spill Potential Hazard F Doff PPE (Gloves, Coat, Goggles) E->F G Segregate Hazardous Waste F->G H Wash Hands G->H H->A Cycle Restart Emergency Execute Emergency Protocol (Spill Cleanup / First Aid) Spill->Emergency Emergency->G Dispose of Spill Waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.